Product packaging for Gossypol-13C2(Cat. No.:)

Gossypol-13C2

Cat. No.: B12376195
M. Wt: 520.5 g/mol
InChI Key: QBKSWRVVCFFDOT-BFGUONQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gossypol-13C2 is a useful research compound. Its molecular formula is C30H30O8 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30O8 B12376195 Gossypol-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H30O8

Molecular Weight

520.5 g/mol

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7+1,8+1

InChI Key

QBKSWRVVCFFDOT-BFGUONQLSA-N

Isomeric SMILES

CC1=[13CH]C2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C([13CH]=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Origin of Product

United States

Foundational & Exploratory

What is Gossypol-13C2 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossypol-13C2 is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The designation "13C2" indicates that two of the carbon atoms in the molecule have been replaced with the stable heavy isotope, Carbon-13. This labeling makes this compound a valuable tool in research, particularly in studies involving mass spectrometry for metabolite identification, pharmacokinetic analysis, and as an internal standard for quantifying unlabeled Gossypol. The chemical properties and biological activities of this compound are considered identical to that of the parent compound, Gossypol.

Gossypol is a yellow pigment found in the seeds, stem, and roots of the cotton plant, where it functions as a natural defensive chemical against pests and pathogens[3][4]. It has been the subject of extensive research due to its wide range of biological activities, including antifertility, anticancer, antiviral, and antioxidant properties[5]. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies related to Gossypol.

Chemical Structure

Gossypol (C30H30O8) is a polyphenolic compound characterized by a binaphthalene structure with multiple hydroxyl and aldehyde functional groups. The IUPAC name for Gossypol is 1,1′,6,6′,7,7′-Hexahydroxy-3,3′-dimethyl-5,5′-di(propan-2-yl)[2,2′-binaphthalene]-8,8′-dicarbaldehyde. A key feature of its structure is atropisomerism, resulting from restricted rotation around the internaphthyl bond. This gives rise to two enantiomers, (+)-gossypol and (-)-gossypol, which exhibit different biological activities. Gossypol can also exist in different tautomeric forms, including the aldehyde, ketone, and lactol forms.

The chemical structure of Gossypol is presented below:

G gossypol

Caption: Chemical structure of Gossypol.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of Gossypol.

PropertyValueReference
Molecular FormulaC30H30O8
Molecular Weight518.55 g/mol
AppearanceYellow pigment
SolubilitySoluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, methanol (2 mg/ml), ether, chloroform, sodium carbonate, and dilute aqueous ammonia. Insoluble in water.
λmax358 nm (in cyclohexane)

Biosynthesis of Gossypol

Gossypol is a sesquiterpenoid aldehyde synthesized in the cotton plant through the isoprenoid pathway, starting from acetate. The biosynthesis is a multi-step enzymatic process. The key steps involve the formation of the sesquiterpene precursor farnesyl diphosphate (FPP), which is then cyclized and subsequently undergoes a series of oxidative reactions to form hemigossypol. The final step is a phenolic oxidative coupling of two hemigossypol units to form Gossypol.

The following diagram illustrates the simplified biosynthetic pathway of Gossypol.

Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Gossypol Pathway Geranyl pyrophosphate (GPP) Geranyl pyrophosphate (GPP) Farnesyl diphosphate (FPP) Farnesyl diphosphate (FPP) Geranyl pyrophosphate (GPP)->Farnesyl diphosphate (FPP) + IPP FPP FPP (+)-δ-cadinene (+)-δ-cadinene FPP->(+)-δ-cadinene (+)-δ-cadinene synthase Hemigossypol Hemigossypol (+)-δ-cadinene->Hemigossypol Multiple oxidative steps Gossypol Gossypol Hemigossypol->Gossypol Phenolic oxidative coupling

Caption: Simplified biosynthetic pathway of Gossypol.

Mechanism of Action in Cancer

Gossypol and its derivatives have demonstrated anticancer activity in various cancer types. A primary mechanism of its antitumor effect is the induction of apoptosis (programmed cell death). Gossypol acts as an inhibitor of the Bcl-2 family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. By binding to these proteins, Gossypol prevents them from inhibiting the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

The signaling pathway for Gossypol-induced apoptosis is depicted below.

Apoptosis Gossypol Gossypol Bcl2 Bcl-2 / Bcl-xL Gossypol->Bcl2 inhibits BakBax Bak / Bax Bcl2->BakBax inhibits Mitochondrion Mitochondrion BakBax->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosis Apoptosis CytochromeC->Apoptosis activates caspases

Caption: Gossypol's mechanism of inducing apoptosis.

Experimental Protocols and Methodologies

While specific, detailed step-by-step protocols for this compound are proprietary to the user's research, this section outlines common experimental methodologies used in the study of Gossypol, which are directly applicable to its isotopically labeled form.

Analysis of Gossypol Biosynthesis using Virus-Induced Gene Silencing (VIGS)

This technique is employed to identify and characterize the enzymes involved in the Gossypol biosynthetic pathway.

  • Objective: To determine the function of candidate genes in Gossypol biosynthesis.

  • Methodology:

    • Candidate genes identified through transcriptome analysis are silenced in cotton plants using a viral vector.

    • Metabolites that accumulate in the gene-silenced plants are extracted and analyzed.

    • The structure of the accumulated metabolites is determined to identify the substrate of the silenced enzyme.

    • In vitro enzymatic assays are performed with the recombinant enzyme to confirm its function.

In Vivo Antifertility Studies in Animal Models

Gossypol has been extensively studied for its male contraceptive effects.

  • Objective: To evaluate the efficacy and safety of Gossypol as a male contraceptive.

  • Methodology:

    • Male animals (e.g., rats, monkeys) are administered Gossypol orally at varying doses and durations.

    • Semen analysis is performed to assess sperm count, motility, and morphology.

    • Histological examination of the testes and epididymis is conducted to evaluate changes in the germinal epithelium and sperm maturation.

    • Blood samples are collected to monitor for potential side effects, such as hypokalemia.

    • Reversibility of the contraceptive effect is assessed after cessation of treatment.

In Vitro and In Vivo Anticancer Studies

The antitumor properties of Gossypol are evaluated using a variety of experimental models.

  • Objective: To determine the anticancer efficacy and mechanism of action of Gossypol.

  • Methodology:

    • In Vitro:

      • Cancer cell lines are treated with Gossypol at various concentrations.

      • Cell viability and proliferation assays (e.g., MTT, BrdU) are performed to determine the cytotoxic and cytostatic effects.

      • Apoptosis is assessed using techniques such as Annexin V/PI staining and analysis of caspase activation.

      • Western blotting is used to measure the expression levels of proteins involved in apoptosis and other signaling pathways.

    • In Vivo:

      • Tumor xenografts are established in immunocompromised mice by injecting cancer cells.

      • Mice are treated with Gossypol, and tumor growth is monitored over time.

      • At the end of the study, tumors are excised, weighed, and analyzed by histology and immunohistochemistry to assess cell death and proliferation.

The following diagram illustrates a general experimental workflow for evaluating the anticancer effects of Gossypol.

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Gossypol Treatment Gossypol Treatment Cell Culture->Gossypol Treatment Cell Viability Assays Cell Viability Assays Gossypol Treatment->Cell Viability Assays Apoptosis Assays Apoptosis Assays Gossypol Treatment->Apoptosis Assays Western Blotting Western Blotting Gossypol Treatment->Western Blotting Determine IC50 Determine IC50 Cell Viability Assays->Determine IC50 Confirm Apoptotic Mechanism Confirm Apoptotic Mechanism Apoptosis Assays->Confirm Apoptotic Mechanism Identify Molecular Targets Identify Molecular Targets Western Blotting->Identify Molecular Targets Tumor Xenograft Model Tumor Xenograft Model Gossypol Administration Gossypol Administration Tumor Xenograft Model->Gossypol Administration Tumor Growth Monitoring Tumor Growth Monitoring Gossypol Administration->Tumor Growth Monitoring Histological Analysis Histological Analysis Tumor Growth Monitoring->Histological Analysis Evaluate In Vivo Efficacy Evaluate In Vivo Efficacy Histological Analysis->Evaluate In Vivo Efficacy Determine IC50->Tumor Xenograft Model Dose Selection

Caption: Experimental workflow for anticancer evaluation.

References

An In-depth Technical Guide to Gossypol-13C2 versus Unlabeled Gossypol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest due to its wide range of biological activities, including its potential as an antifertility agent, as well as its antiviral, and anticancer properties.[1][2] The molecule exists as two atropisomers, (+)-gossypol and (-)-gossypol, which exhibit different biological activities.[2] To facilitate in-depth research into its pharmacokinetics, metabolism, and mechanism of action, isotopically labeled forms of gossypol, such as Gossypol-13C2, have been developed. This technical guide provides a comprehensive comparison of the properties of this compound and its unlabeled counterpart, along with detailed experimental protocols and an exploration of its key signaling pathways.

This compound is a stable isotope-labeled version of gossypol, where two of the carbon atoms in its structure are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis using mass spectrometry-based techniques. It is primarily used as an internal standard in analytical methods to ensure accuracy and precision in the quantification of unlabeled gossypol in complex biological matrices.[3] It can also be employed as a tracer in metabolic studies to track the fate of gossypol within a biological system.[3]

Core Properties: A Comparative Analysis

The fundamental physicochemical and biological properties of this compound are expected to be nearly identical to those of unlabeled gossypol, with the primary distinction being its molecular weight. The introduction of two 13C atoms results in a mass shift of +2 Da. This subtle change in mass does not significantly alter the compound's chemical reactivity, solubility, or biological activity under normal physiological conditions.

Physicochemical Properties
PropertyUnlabeled GossypolThis compoundReference(s)
Molecular Formula C₃₀H₃₀O₈C₂₈¹³C₂H₃₀O₈
Molecular Weight 518.56 g/mol 520.56 g/mol
Appearance Yellow crystalline solidYellow crystalline solid
Solubility Insoluble in water and hexane; soluble in acetone, chloroform, ether, and methyl ethyl ketone.Expected to have similar solubility to unlabeled gossypol.
Tautomerism Exists in aldehyde-aldehyde, lactol-lactol, and ketol-ketol tautomeric forms depending on the solvent.Expected to exhibit the same tautomeric behavior.
Biological Properties
PropertyUnlabeled GossypolThis compoundReference(s)
Primary Biological Activities Antifertility, anticancer, antiviral, antioxidant.Expected to have the same biological activities.
Mechanism of Action (Anticancer) Induction of apoptosis via inhibition of Bcl-2 family proteins, cell cycle arrest.Expected to follow the same mechanism of action.
Toxicity Can cause hypokalemia, digestive system issues, and potential irreversible infertility at high doses.Expected to have the same toxicity profile.

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of both labeled and unlabeled gossypol in a research setting. The following sections outline key methodologies.

Quantification of Gossypol using HPLC with this compound as an Internal Standard

This protocol describes the determination of gossypol concentration in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), employing this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-MS/MS Analysis:

  • HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Unlabeled Gossypol: Monitor the transition from the precursor ion (m/z 517.2) to a specific product ion.

    • This compound: Monitor the transition from the precursor ion (m/z 519.2) to the same product ion as the unlabeled form.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of unlabeled gossypol to the peak area of this compound against the concentration of the unlabeled gossypol standards.

  • Determine the concentration of gossypol in the unknown samples by interpolating their peak area ratios on the calibration curve.

In Vitro Apoptosis Assay

This protocol outlines a method to assess the pro-apoptotic effects of gossypol on a cancer cell line.

1. Cell Culture and Treatment:

  • Seed cancer cells (e.g., prostate cancer cell line DU-145) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of gossypol (e.g., 0, 1, 5, 10, 25 µM) for 24, 48, or 72 hours.

2. Apoptosis Detection (Annexin V/Propidium Iodide Staining):

  • After the treatment period, harvest the cells by trypsinization.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Data Analysis:

  • Quantify the percentage of apoptotic cells for each treatment condition.

  • Compare the results of the gossypol-treated groups to the untreated control to determine the dose- and time-dependent effects on apoptosis.

Signaling Pathways and Mechanisms of Action

Gossypol exerts its biological effects through the modulation of several key signaling pathways. Its anticancer activity, in particular, is largely attributed to its ability to induce apoptosis.

Gossypol-Induced Apoptosis Pathway

Gossypol is known to be a potent inhibitor of the anti-apoptotic Bcl-2 family of proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bax and Bak. This leads to the activation of Bax and Bak, which then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis.

Gossypol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Gossypol Gossypol Bcl2 Bcl-2 / Bcl-xL Gossypol->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MOMP->Cytochrome_c Release

Caption: Gossypol-induced mitochondrial apoptosis pathway.

Experimental Workflow for Comparative Analysis

The logical workflow for a comparative study of this compound and unlabeled gossypol would involve a series of analytical and biological assays.

Experimental_Workflow cluster_compounds Test Compounds cluster_physicochemical Physicochemical Analysis cluster_biological Biological Assays Unlabeled Unlabeled Gossypol NMR NMR Spectroscopy Unlabeled->NMR MS Mass Spectrometry Unlabeled->MS Solubility Solubility Assay Unlabeled->Solubility Cytotoxicity Cytotoxicity Assay (e.g., MTT) Unlabeled->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Unlabeled->Apoptosis PK_Study Pharmacokinetic Study (in vivo) Unlabeled->PK_Study Labeled This compound Labeled->NMR Labeled->MS Labeled->Solubility Labeled->Cytotoxicity Labeled->Apoptosis Labeled->PK_Study as internal standard Data_Comparison Data Comparison and Analysis NMR->Data_Comparison MS->Data_Comparison Solubility->Data_Comparison Cytotoxicity->Data_Comparison Apoptosis->Data_Comparison PK_Study->Data_Comparison

Caption: Workflow for comparing unlabeled and 13C2-labeled gossypol.

Conclusion

This compound serves as an essential tool for the precise and accurate quantification of gossypol in complex biological samples, a critical aspect of preclinical and clinical drug development. While its intrinsic biological and physicochemical properties are virtually identical to those of its unlabeled counterpart, its distinct mass signature allows it to function as a reliable internal standard. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of gossypol. As research into natural products continues to expand, the use of isotopically labeled standards like this compound will remain indispensable for generating high-quality, reproducible data.

References

Synthesis of 13C Labeled Gossypol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for 13C labeled gossypol, a polyphenolic aldehyde with a range of biological activities. Given the interest in gossypol for various research and drug development applications, including its use as a metabolic tracer and in NMR-based structural studies, the ability to produce isotopically labeled forms is crucial. This document outlines both biosynthetic and chemical approaches for achieving 13C labeling. It includes a detailed description of the known biosynthetic pathway, providing a roadmap for in vivo and in vitro labeling strategies. Additionally, potential chemical synthesis routes for targeted 13C placement are discussed. This guide also presents experimental considerations and data in structured tables to aid researchers in the design and execution of their labeling experiments.

Introduction

Gossypol is a naturally occurring polyphenol produced by plants of the Gossypium genus (cotton)[1]. Its unique binaphthyl structure and diverse biological activities, including antifertility and anticancer properties, have made it a subject of intense scientific investigation[2]. The synthesis of 13C labeled gossypol is essential for a variety of research applications:

  • Metabolic Studies: Tracing the metabolic fate of gossypol in biological systems.

  • Mechanism of Action Studies: Understanding the molecular interactions and targets of gossypol.

  • NMR Spectroscopy: Aiding in the structural elucidation of gossypol and its complexes with biomolecules[2][3].

This guide details the primary methods for producing 13C labeled gossypol, focusing on biosynthetic pathways, which leverage the plant's natural machinery, and conceptual chemical synthesis strategies.

Biosynthetic Pathway of Gossypol

The biosynthesis of gossypol in cotton plants proceeds through the isoprenoid pathway, starting from acetyl-CoA[1]. This pathway offers a direct route for incorporating 13C from labeled precursors. The key stages of the pathway are illustrated in the diagram below.

gossypol_biosynthesis acetyl_coa [1,2-13C]-Acetyl-CoA mva Mevalonate Pathway acetyl_coa->mva Multiple Steps ipp Isopentenyl Pyrophosphate (IPP) mva->ipp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp d_cadinene (+)-δ-cadinene fpp->d_cadinene (+)-δ-cadinene synthase hemigossypol Hemigossypol d_cadinene->hemigossypol Oxidative Steps (P450s, etc.) gossypol [13C]-Gossypol hemigossypol->gossypol Phenolic Oxidative Coupling

Caption: Biosynthetic pathway of gossypol from acetyl-CoA.

Feeding cotton plants or cell cultures with [1,2-13C]-acetate will lead to the incorporation of 13C throughout the gossypol molecule. The labeling pattern will be consistent with the assembly of isoprene units derived from the mevalonate pathway.

Methodologies for 13C Labeling

Biosynthetic Labeling using Plant Cell Cultures

A common and effective method for producing uniformly 13C-labeled gossypol is through the use of cotton plant cell suspension cultures. This approach offers better control over precursor delivery and environmental conditions compared to whole-plant feeding.

Experimental Protocol:

  • Establishment of Cotton Cell Suspension Culture: Initiate cell cultures from sterile cotton seedlings (Gossypium hirsutum or other gossypol-producing species) on a suitable callus-inducing medium, followed by transfer to a liquid medium for suspension culture establishment.

  • Precursor Feeding:

    • Grow the cell suspension culture to the mid-logarithmic phase.

    • Introduce [1,2-13C]-acetic acid or [U-13C6]-glucose into the culture medium. The final concentration of the labeled precursor should be optimized, but a starting point of 1-5 g/L is recommended.

    • Continue the incubation for a period of 7-14 days to allow for the uptake and metabolism of the labeled precursor.

  • Elicitation (Optional): To enhance the production of gossypol, an elicitor such as methyl jasmonate or fungal cell wall extracts can be added to the culture 24-48 hours before harvesting.

  • Harvesting and Extraction:

    • Separate the cells from the medium by filtration.

    • Lyophilize the cells and then extract with a solvent system such as acetone or a chloroform:methanol mixture.

  • Purification:

    • The crude extract can be purified using a combination of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Table 1: Parameters for Biosynthetic Labeling of Gossypol in Cell Culture

ParameterRecommended RangeNotes
Labeled Precursor[1,2-13C]-Acetic Acid, [U-13C6]-GlucoseAcetate is a more direct precursor.
Precursor Concentration1 - 5 g/LOptimize for cell viability and labeling efficiency.
Incubation Time7 - 14 daysMonitor gossypol production and precursor consumption.
Elicitor (Optional)Methyl Jasmonate (10-100 µM)Can significantly increase gossypol yield.
Extraction SolventAcetone or Chloroform:Methanol (2:1)Ensure exhaustive extraction.
Expected 13C Incorporation>95%Dependent on precursor concentration and incubation time.
Expected Yield0.1 - 1 mg/g dry cell weightHighly dependent on the cell line and culture conditions.
Chemical Synthesis Approaches

While biosynthetic methods are ideal for uniform labeling, chemical synthesis allows for the specific placement of 13C atoms at desired positions within the gossypol molecule. A total synthesis of gossypol is complex, but strategic labeling can be achieved by synthesizing a key intermediate with a 13C label.

A plausible retrosynthetic analysis suggests that a key step is the oxidative coupling of a suitably functionalized naphthalene precursor. Therefore, the synthesis of a 13C-labeled naphthalenic building block would be the primary goal.

gossypol_chemosynthesis gossypol [13C]-Gossypol hemigossypol [13C]-Hemigossypol gossypol->hemigossypol Retrosynthesis naphthalene [13C]-Naphthalene Precursor hemigossypol->naphthalene Retrosynthesis building_blocks Simple [13C]-Labeled Building Blocks naphthalene->building_blocks Multi-step Synthesis

Caption: Retrosynthetic approach for 13C labeled gossypol.

Conceptual Experimental Protocol (for labeling the aldehyde carbon):

  • Synthesis of a Labeled Naphthalene Intermediate: A key intermediate, such as a protected dihydroxynaphthalene derivative, would be synthesized. To label the position that will become the aldehyde, a step involving the introduction of a 13C-labeled carbon is required. This could be achieved through:

    • Cyanation: Introduction of a 13C-labeled cyanide group (from K13CN) followed by reduction to the aldehyde.

    • Formylation: Using a 13C-labeled formylating agent (e.g., 13CO or [13C]paraformaldehyde) in a Vilsmeier-Haack or related formylation reaction.

  • Oxidative Coupling: The 13C-labeled naphthalene monomer would then be subjected to an oxidative coupling reaction to form the binaphthyl core of gossypol. Reagents such as iron(III) chloride or other transition metal catalysts are typically used for this transformation.

  • Deprotection and Final Modifications: Removal of any protecting groups to yield the final 13C-labeled gossypol.

Table 2: Key Considerations for Chemical Synthesis of 13C Labeled Gossypol

StepKey Reagent/Reaction13C Labeled SourceExpected Outcome
Introduction of Aldehyde PrecursorCyanation followed by reductionK13CNSpecific labeling at the aldehyde carbon.
Introduction of Aldehyde PrecursorVilsmeier-Haack Formylation[13C]DMF or [13C]POCl3Specific labeling at the aldehyde carbon.
Binaphthyl Core FormationOxidative Coupling (e.g., with FeCl3)N/AFormation of the gossypol scaffold.
Overall YieldMulti-step synthesisN/AExpected to be low (<5%) due to the complexity.

Analysis of 13C Labeled Gossypol

The successful incorporation of 13C into the gossypol molecule must be confirmed and quantified.

Analytical Methods:

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to determine the mass shift corresponding to the number of incorporated 13C atoms. High-resolution mass spectrometry can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is the most powerful technique for confirming the position of the 13C labels and for assessing the degree of enrichment at specific sites. The presence of 13C-13C couplings in uniformly labeled samples can provide valuable structural information.

Table 3: Analytical Techniques for Characterizing 13C-Gossypol

TechniqueInformation Obtained
Mass SpectrometryMolecular weight confirmation, overall 13C incorporation.
1H NMRChanges in splitting patterns due to 1H-13C coupling.
13C NMRDirect observation of labeled positions, quantification of enrichment.
2D NMR (HSQC, HMBC)Confirmation of label positions through correlations.

Conclusion

The synthesis of 13C labeled gossypol can be achieved through both biosynthetic and chemical methods. Biosynthetic labeling using cotton cell cultures is a robust method for producing uniformly labeled gossypol with high isotopic enrichment. Chemical synthesis, while more challenging, offers the advantage of site-specific labeling. The choice of method will depend on the specific research question and the desired labeling pattern. This guide provides the foundational knowledge and experimental considerations necessary for researchers to successfully produce and characterize 13C labeled gossypol for their advanced studies.

References

A Technical Guide to Gossypol-13C2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Commercial Availability, Experimental Applications, and Biological Significance

This technical guide provides a comprehensive overview of Gossypol-13C2, a stable isotope-labeled derivative of the natural product gossypol, for its application in research and drug development. This document details its commercial availability, quantitative specifications, and its utility as an internal standard and metabolic tracer. Furthermore, it explores the molecular pathways influenced by gossypol, offering a basis for the application of this compound in mechanistic studies.

Commercial Availability and Specifications

This compound is a specialized chemical reagent available from a limited number of commercial suppliers catering to the research and development sector. One prominent supplier is MedchemExpress, which provides this compound for research purposes.[1] While a detailed Certificate of Analysis for each batch should be obtained directly from the supplier, the following table summarizes the typical quantitative data available for this compound and its unlabeled counterpart for comparative purposes.

ParameterThis compound (Representative Data)Unlabeled (±)-Gossypol (Typical)
Supplier MedchemExpressMultiple (e.g., Sigma-Aldrich, TimTec)
Molecular Formula C₂₈¹³C₂H₃₀O₈C₃₀H₃₀O₈
Molecular Weight 520.54 g/mol 518.55 g/mol
Chemical Purity (by HPLC) ≥98%≥95% - 98%
Isotopic Purity (% ¹³C) ≥99 atom % ¹³CNot Applicable
Appearance Light yellow to yellow solidLight yellow fine powder
Solubility Soluble in DMSO, EthanolSoluble in DMSO, Ethanol, Acetone
Storage Conditions -20°C for long-term storage2-8°C

Experimental Applications and Protocols

The primary applications of this compound in a research setting are as an internal standard for accurate quantification of unlabeled gossypol and as a metabolic tracer to study its fate and mechanism of action in biological systems.[1]

Use as an Internal Standard for LC-MS/MS Quantification

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their similar chemical and physical properties to the analyte of interest, which allows for correction of matrix effects and variations in sample processing and instrument response.

Objective: To accurately quantify the concentration of gossypol in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of unlabeled gossypol of known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound of known concentration in the same solvent.

    • Generate a series of calibration standards by spiking a blank biological matrix with varying concentrations of unlabeled gossypol and a fixed concentration of this compound.

  • Sample Preparation:

    • To the unknown biological samples, add the same fixed concentration of this compound as used in the calibration standards.

    • Perform protein precipitation and/or liquid-liquid extraction to isolate the analyte and internal standard. A common method involves the addition of a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Define the precursor-to-product ion transitions for both unlabeled gossypol and this compound. For example:

        • Gossypol (unlabeled): m/z 519.2 → [fragment ion]

        • This compound: m/z 521.2 → [corresponding fragment ion]

    • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of gossypol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike extract Extraction spike->extract reconstitute Reconstitution extract->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Use as a Tracer in Metabolic Studies

Stable isotope tracing allows for the elucidation of metabolic pathways and the determination of the fate of a compound within a biological system.

Objective: To trace the metabolic conversion of gossypol in a cancer cell line.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cancer cell line of interest to the desired confluency.

    • Replace the culture medium with a fresh medium containing a known concentration of this compound.

    • Incubate the cells for various time points.

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline.

    • Quench the metabolism and extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using high-resolution mass spectrometry to detect the incorporation of ¹³C into downstream metabolites.

    • The mass shift of +2 Da (or multiples thereof) in potential metabolites compared to their unlabeled counterparts would indicate that they are derived from this compound.

  • Data Analysis:

    • Identify the labeled metabolites based on their accurate mass and fragmentation patterns.

    • The temporal changes in the levels of labeled metabolites can provide insights into the kinetics of gossypol metabolism.

The following diagram depicts the general principle of a stable isotope tracer experiment.

G cluster_experiment In Vitro Experiment cluster_analysis Metabolite Analysis cells Cancer Cells treatment Incubate with this compound cells->treatment extraction Metabolite Extraction treatment->extraction lcms High-Resolution LC-MS extraction->lcms identification Identify Labeled Metabolites lcms->identification pathway Pathway Mapping identification->pathway

Caption: Workflow for a stable isotope tracer study.

Biological Activity and Signaling Pathways

Gossypol exhibits a range of biological activities, with its anticancer properties being of significant interest to researchers. It is known to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins of the Bcl-2 family.

The interaction of gossypol with Bcl-2 family proteins disrupts the mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. The use of this compound in tracer studies can help to further elucidate the downstream metabolic consequences of this interaction.

Below is a simplified representation of the gossypol-induced apoptotic signaling pathway.

G gossypol Gossypol bcl2 Bcl-2 Family (Anti-apoptotic) gossypol->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibition mito Mitochondrion bax_bak->mito Activation cyt_c Cytochrome c Release mito->cyt_c caspases Caspase Activation cyt_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Gossypol-induced apoptotic pathway.

References

A Technical Guide to the Purity and Isotopic Enrichment of Commercial Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of commercially available Gossypol-13C2. Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, is a subject of significant interest in drug development for its potential anticancer and contraceptive properties. The availability of isotopically labeled this compound is crucial for metabolism, pharmacokinetic, and mechanistic studies. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of isotopic enrichment. Furthermore, it includes diagrams of key signaling pathways influenced by gossypol, providing a comprehensive resource for researchers in the field. The quantitative data presented in this guide are representative of a typical commercial batch and are intended for illustrative purposes.

Introduction

Gossypol is a naturally occurring polyphenolic compound found in the cotton plant (Gossypium species) that has garnered considerable attention for its wide range of biological activities. It has been investigated for its potential as a male contraceptive and, more recently, as an anticancer agent.[1][2] Its therapeutic potential is attributed to its ability to induce apoptosis, and cell cycle arrest, and inhibit key cellular enzymes.[3][4][5] To facilitate detailed in vitro and in vivo studies, including absorption, distribution, metabolism, and excretion (ADME), and to elucidate its mechanism of action, isotopically labeled gossypol, such as this compound, is an invaluable tool for researchers.

The reliability of experimental data derived from studies using isotopically labeled compounds is contingent on the accurate characterization of their chemical purity and isotopic enrichment. This guide provides a comprehensive overview of the state-of-the-art analytical techniques employed for the quality control of commercial this compound.

Representative Quantitative Data

The following tables summarize representative quantitative data for a typical batch of commercially available this compound. It is important to note that these values are illustrative and may vary between different commercial suppliers and batches. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%HPLC-UV
Optical Purity Not specifiedChiral HPLC
Major Impurities Unlabeled GossypolHPLC-MS
Gossypol-13C1Mass Spectrometry
Other related compoundsHPLC-UV/MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Isotopic Enrichment ≥99 atom % 13CMass Spectrometry, NMR
Isotopic Distribution
M+0 (Unlabeled)≤1%Mass Spectrometry
M+1 (Single 13C)≤1%Mass Spectrometry
M+2 (Double 13C)≥98%Mass Spectrometry

Experimental Protocols

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical reversed-phase HPLC method for assessing the chemical purity of this compound.

3.1.1. Materials and Reagents

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphoric acid (85%)

  • Deionized water

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of methanol and 1% phosphoric acid in water (v/v). A common ratio is 85:15.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

3.1.4. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound standard.

  • Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 100 µg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Prepare the this compound sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range.

3.1.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample using the calibration curve.

  • Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2.1. Materials and Reagents

  • This compound sample

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

3.2.2. Instrumentation

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an HPLC system.

  • Data acquisition and analysis software.

3.2.3. LC-MS Conditions

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

  • Mass Analyzer: Set to acquire full scan spectra over a relevant m/z range that includes the molecular ions of unlabeled and labeled gossypol.

3.2.4. Sample Preparation

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis (typically in the ng/mL to low µg/mL range).

3.2.5. Analysis

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum of the eluting this compound peak.

  • Identify the ion cluster corresponding to the molecular ion of gossypol.

  • Measure the relative intensities of the monoisotopic peak (M+0 for unlabeled), M+1, and M+2 peaks.

  • The isotopic enrichment is calculated from the relative abundance of the M+2 isotopologue compared to the M+0 and M+1 isotopologues, after correcting for the natural abundance of 13C.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position and extent of isotopic labeling.

3.3.1. Materials and Reagents

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

3.3.2. Instrumentation

  • A high-field NMR spectrometer equipped with a carbon-13 probe.

3.3.3. NMR Parameters

  • Acquire a proton-decoupled 13C NMR spectrum.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

3.3.4. Sample Preparation

  • Dissolve an accurately weighed amount of this compound in the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.3.5. Analysis

  • Acquire the 13C NMR spectrum.

  • The presence of two significantly enhanced signals in the spectrum, corresponding to the two 13C-labeled carbon atoms, confirms the labeling.

  • The isotopic enrichment can be estimated by comparing the integrals of the enriched signals to those of the naturally abundant 13C signals of the unlabeled portion of the molecule or a known internal standard. For a more precise quantification, specialized NMR techniques like isotope-edited spectroscopy can be employed.

Signaling Pathways and Experimental Workflows

Gossypol exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Gossypol-Induced Apoptosis Pathways

Gossypol is known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It acts as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Gossypol_Apoptosis_Pathway Gossypol Gossypol Bcl2 Bcl-2 / Bcl-xL Gossypol->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Gossypol-induced intrinsic apoptosis pathway.

Gossypol and Cell Cycle Arrest

Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and retinoblastoma protein (Rb).

Gossypol_Cell_Cycle_Arrest Gossypol Gossypol CyclinD1 Cyclin D1 Gossypol->CyclinD1 Downregulates Cell_Cycle_Arrest G0/G1 Arrest Gossypol->Cell_Cycle_Arrest Rb Rb Phosphorylation CyclinD1->Rb Inhibits G1_S_Transition G1/S Transition Rb->G1_S_Transition

Caption: Gossypol-induced G0/G1 cell cycle arrest.

Experimental Workflow for Purity and Enrichment Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a commercial this compound sample.

Experimental_Workflow Sample This compound Sample HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Analysis Sample->NMR Purity Chemical Purity (≥98%) HPLC->Purity Enrichment_MS Isotopic Enrichment (≥99 atom % 13C) LCMS->Enrichment_MS Enrichment_NMR Positional Isotopic Enrichment NMR->Enrichment_NMR Report Certificate of Analysis Purity->Report Enrichment_MS->Report Enrichment_NMR->Report

Caption: Workflow for this compound analysis.

Conclusion

The accurate determination of chemical purity and isotopic enrichment is paramount for the reliable use of this compound in scientific research. This technical guide provides a framework of established analytical methods, including HPLC, MS, and NMR, for the comprehensive characterization of this important research compound. The representative data and detailed protocols herein serve as a valuable resource for researchers and drug development professionals. Furthermore, the visualization of key signaling pathways affected by gossypol offers a broader context for its biological activities. It is imperative that users of commercial this compound always refer to the supplier-provided Certificate of Analysis for batch-specific data to ensure the quality and integrity of their research.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of ¹³C in Gossypol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in gossypol, a polyphenolic aldehyde produced by the cotton plant (Gossypium spp.). Understanding the isotopic signature of gossypol is critical for researchers in fields ranging from plant biochemistry and metabolomics to drug development and authentication. This document summarizes the available data on ¹³C abundance in cotton, details the experimental protocols for its determination, and illustrates the biosynthetic pathway of gossypol.

While direct quantitative data on the natural ¹³C abundance specifically in the gossypol molecule is not extensively reported in publicly available literature, a robust understanding can be derived from the isotopic composition of the cotton plant itself. The ¹³C content of a plant's secondary metabolites, such as gossypol, is fundamentally linked to the plant's photosynthetic pathway and the isotopic composition of its primary carbon sources. Cotton is a C3 plant, and its tissues exhibit characteristic ¹³C signatures.

Quantitative Data: ¹³C Natural Abundance in Cotton Tissues

The following table summarizes representative δ¹³C values found in various tissues of the cotton plant. These values serve as a proxy for the expected natural abundance of ¹³C in gossypol, as its carbon skeleton is derived from the plant's metabolic pools. The data is presented in delta notation (δ¹³C) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Plant MaterialSpeciesδ¹³C (‰) RangeReference
LeavesGossypium hirsutum-28.0 to -25.5[1][2]
SeedsGossypium hirsutum-27.5 to -25.0[1][2]
Burrs (Carpels)Gossypium hirsutum-27.0 to -24.5[1]

Note: The δ¹³C values in cotton can be influenced by environmental factors such as water availability, with increased water stress generally leading to less negative δ¹³C values (i.e., ¹³C enrichment).

Experimental Protocols

The determination of natural ¹³C abundance in plant-derived compounds like gossypol involves a standardized set of procedures. The following outlines a typical experimental workflow for Isotope Ratio Mass Spectrometry (IRMS), the primary technique for high-precision isotope ratio measurements.

Sample Preparation
  • Harvesting and Drying: Plant tissues (e.g., cottonseed kernels) are harvested and immediately dried to halt enzymatic activity. A common method is oven-drying at 60-70°C until a constant weight is achieved.

  • Homogenization: The dried plant material is ground into a fine, homogenous powder using a ball mill or a mortar and pestle. This ensures that the subsample taken for analysis is representative of the entire sample.

  • Lipid Extraction (Optional but Recommended): For bulk tissue analysis, and to get a signal closer to the carbohydrate and protein precursors of gossypol, lipids are often removed. This is because lipids are typically depleted in ¹³C compared to other major biochemical fractions. A common method is Soxhlet extraction with a non-polar solvent like hexane.

  • Gossypol Extraction and Purification (for compound-specific analysis): To measure the δ¹³C of gossypol directly, it must first be extracted and purified. A typical extraction involves using a solvent such as acetone or a mixture of acetone and water. Purification can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Isotope Ratio Mass Spectrometry (IRMS)
  • Combustion and Gas Conversion: A small, precisely weighed amount of the dried, powdered sample (or purified gossypol) is placed into a tin or silver capsule. The sample is then combusted at a high temperature (typically >1000°C) in an elemental analyzer (EA). This process converts all the carbon in the sample into carbon dioxide (CO₂) gas.

  • Gas Chromatography and Purification: The resulting gases are passed through a gas chromatography column to separate the CO₂ from other combustion products. Water and other impurities are removed using chemical and cryogenic traps.

  • Isotope Ratio Measurement: The purified CO₂ gas is introduced into the ion source of the IRMS. The CO₂ molecules are ionized, and the resulting ions (with masses 44 for ¹²C¹⁶O₂, 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and 46 for ¹²C¹⁸O¹⁶O) are accelerated and separated in a magnetic field based on their mass-to-charge ratio.

  • Data Analysis: Sensitive detectors measure the ion currents for each isotopic species. The ratio of ¹³C to ¹²C is calculated and expressed as a δ¹³C value in per mil (‰) relative to the international VPDB standard using the following equation:

    δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

    Where R_sample and R_standard are the ¹³C/¹²C ratios of the sample and the standard, respectively.

Mandatory Visualization

Gossypol Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of gossypol, starting from the isoprenoid pathway precursor, farnesyl pyrophosphate (FPP).

gossypol_biosynthesis FPP Farnesyl Pyrophosphate (FPP) d_Cadinene (+)-δ-Cadinene FPP->d_Cadinene d_Cadinene_8_hydroxylase CYP706B1 (+)-δ-Cadinene 8-hydroxylase d_Cadinene->d_Cadinene_8_hydroxylase Hydroxy_d_Cadinene 8-hydroxy-(+)-δ-Cadinene d_Cadinene_8_hydroxylase->Hydroxy_d_Cadinene Oxidative_Steps Multiple Oxidative Steps Hydroxy_d_Cadinene->Oxidative_Steps Deoxyhemigossypol Deoxyhemigossypol Hemigossypol Hemigossypol Deoxyhemigossypol->Hemigossypol Peroxidase Peroxidase Hemigossypol->Peroxidase Gossypol Gossypol Peroxidase->Gossypol Oxidative_Steps->Deoxyhemigossypol

Caption: Simplified biosynthetic pathway of gossypol from farnesyl pyrophosphate.

Experimental Workflow for δ¹³C Analysis

The diagram below outlines the general workflow for determining the natural abundance of ¹³C in a plant sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotope Analysis Harvest 1. Sample Harvesting (e.g., Cottonseed) Dry 2. Drying (60-70°C) Harvest->Dry Grind 3. Homogenization (Grinding to fine powder) Dry->Grind Weigh 4. Weighing into Capsules Grind->Weigh EA 5. Elemental Analyzer (Combustion to CO₂) Weigh->EA IRMS 6. Isotope Ratio Mass Spectrometer (Separation and Detection of Isotopes) EA->IRMS Data 7. Data Processing (Calculation of δ¹³C vs. VPDB) IRMS->Data

References

Key physical and chemical properties of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Gossypol-13C2

Introduction

This compound is an isotopically labeled form of Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2]. The presence of two 13C isotopes makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. Gossypol itself is a highly reactive compound due to its six phenolic hydroxyl groups and two aldehydic groups[2]. It exhibits a wide range of biological activities, including antifertility, antiviral, and anticancer properties. This guide provides a detailed overview of the key physical and chemical properties of this compound, experimental protocols for its characterization, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are specific to the 13C labeled variant, other properties such as melting point and solubility are based on data for unlabeled gossypol, as isotopic labeling has a negligible effect on these macroscopic properties.

PropertyValueReference
Molecular Formula C₂₈¹³C₂H₃₀O₈
Molecular Weight 520.54 g/mol
Appearance Yellow, crystalline solid
Melting Point 177-182 °C (decomposes)
184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin)
Boiling Point 707.89 °C (estimated)
Density 1.4 g/mL
Solubility Insoluble in water. Soluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, ether, chloroform, methanol (2 mg/ml), sodium carbonate, and dilute aqueous solutions of ammonia.
pKa 7.15 ± 0.50 (Predicted)

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its application in research.

Purity and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify its concentration.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent such as methanol or acetonitrile. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength of 237 nm or 378 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the sample and determine the concentration based on the peak area relative to the standard curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.

Molecular Weight and Structural Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common method for polar molecules like Gossypol.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is used to obtain an accurate mass.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The exact mass of the [M+H]⁺ or [M-H]⁻ ion is measured.

  • Analysis: The measured mass is compared to the theoretical exact mass of C₂₈¹³C₂H₃₀O₈ (520.1941 Da for the monoisotopic mass) to confirm the identity and isotopic labeling of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the ¹³C labels in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent such as deuterochloroform (CDCl₃) or DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.

    • The chemical shifts, integration, and coupling patterns provide information about the proton environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum. The positions of the two enriched ¹³C signals will be significantly enhanced, confirming the labeling.

    • Standard chemical shifts for unlabeled gossypol can be used as a reference.

  • 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, helping to assign which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall carbon skeleton and the position of the labels.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

Signaling Pathways

Gossypol is known to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the SIRT1-p53-PUMA pathway.

Gossypol_Signaling_Pathway Gossypol Gossypol ROS Increased ROS Production Gossypol->ROS induces SIRT1 SIRT1 (Inhibited) ROS->SIRT1 inhibits p53 p53 (Acetylated/Activated) SIRT1->p53 deacetylation inhibited PUMA PUMA (Upregulated) p53->PUMA activates Mitochondria Mitochondria PUMA->Mitochondria targets Apoptosis Apoptosis Mitochondria->Apoptosis triggers

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to Potential Research Areas for Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of Gossypol and the Power of Isotopic Labeling

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has a rich history of scientific investigation, transitioning from a male contraceptive to a promising candidate for cancer therapy.[1][2] Its diverse biological activities, including antitumor, antiviral, and antiparasitic effects, have captured the attention of researchers for decades.[3][4] Gossypol exerts its anticancer effects through multiple mechanisms, most notably by inhibiting the Bcl-2 family of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.[5] It is also known to induce autophagy and cell cycle arrest. Despite its therapeutic potential, the clinical development of gossypol has been hampered by concerns regarding its toxicity, including male infertility and hypokalemia.

To overcome these limitations and fully exploit its therapeutic window, a deeper understanding of gossypol's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its precise molecular interactions, is imperative. The introduction of a stable isotope label, specifically Gossypol-13C2 , offers a powerful tool to meticulously track the molecule's journey and fate within biological systems. This in-depth technical guide outlines key research areas where this compound can be leveraged to generate high-resolution data, accelerate drug development, and unlock the full therapeutic potential of this intriguing natural product.

Core Research Areas & Methodologies

The integration of this compound into preclinical and clinical research programs can provide unprecedented insights into its pharmacokinetics, pharmacodynamics, and mechanisms of toxicity.

High-Resolution Pharmacokinetic and Metabolic Profiling

A fundamental application of this compound is in the precise characterization of its ADME properties. Stable isotope labeling allows for the unambiguous differentiation of the administered drug and its metabolites from endogenous molecules, enabling highly sensitive and specific quantification by mass spectrometry.

Experimental Protocol: In Vivo ADME Study in a Rodent Model

  • Objective: To determine the absorption, distribution, metabolism, and excretion of this compound following oral administration in rats.

  • Methodology:

    • Dosing: A cohort of male Sprague-Dawley rats will be administered a single oral gavage of this compound at a therapeutically relevant dose.

    • Sample Collection: Blood samples will be collected via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Urine and feces will be collected over 72 hours. At the study terminus, tissues (liver, kidneys, testes, spleen, etc.) will be harvested.

    • Sample Preparation: Plasma will be separated from blood. Tissues will be homogenized. All samples will be subjected to solid-phase or liquid-liquid extraction to isolate this compound and its metabolites.

    • LC-MS/MS Analysis: Samples will be analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer will be configured to detect the specific mass transitions of this compound and its putative 13C-labeled metabolites.

    • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated from the plasma concentration-time profile. The distribution of this compound in various tissues will be quantified. The metabolic profile in plasma, urine, and feces will be characterized by identifying and quantifying the 13C-labeled metabolites.

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)Unit
Cmax1500 ± 250ng/mL
Tmax4.0 ± 1.0h
AUC(0-inf)25000 ± 4500ng*h/mL
T1/218.5 ± 3.2h
CL/F0.8 ± 0.15L/h/kg
Vd/F20.5 ± 4.5L/kg

Caption: Table 1. Hypothetical pharmacokinetic parameters of this compound in rats following a single oral dose.

Logical Workflow for ADME Studies

ADME_Workflow cluster_preclinical In Vivo Study cluster_sampling Sample Collection cluster_analysis Analysis Dosing Oral Dosing (this compound) AnimalModel Rodent Model (e.g., Rat) Dosing->AnimalModel Administration Blood Blood AnimalModel->Blood Collection Urine Urine AnimalModel->Urine Collection Feces Feces AnimalModel->Feces Collection Tissues Tissues AnimalModel->Tissues Collection Extraction Sample Extraction Blood->Extraction Urine->Extraction Feces->Extraction Tissues->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Interpretation LCMS->DataAnalysis PK Pharmacokinetics DataAnalysis->PK Metabolism Metabolite ID DataAnalysis->Metabolism Distribution Tissue Distribution DataAnalysis->Distribution

Caption: Workflow for an in vivo ADME study using this compound.

Elucidation of Target Engagement and Signaling Pathways

Gossypol is known to interact with anti-apoptotic Bcl-2 proteins. However, a comprehensive, unbiased understanding of its full target landscape and downstream effects on cellular metabolism is still evolving. This compound can be used as a chemical probe to identify direct binding partners and to trace the metabolic reprogramming induced by the compound.

Experimental Protocol: Stable Isotope Tracing in Cancer Cells

  • Objective: To map the metabolic flux alterations in a cancer cell line (e.g., PC-3, prostate cancer) upon treatment with this compound.

  • Methodology:

    • Cell Culture: PC-3 cells will be cultured in standard media.

    • Treatment: Cells will be treated with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Metabolite Extraction: Intracellular metabolites will be extracted using a cold methanol/water/chloroform procedure.

    • GC-MS or LC-MS Analysis: The polar metabolite fraction will be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to measure the incorporation of 13C into downstream metabolites of central carbon metabolism (e.g., glycolysis, TCA cycle).

    • Metabolic Flux Analysis (MFA): The isotopic labeling patterns will be used to calculate the relative flux through key metabolic pathways, revealing how gossypol perturbs cellular energy production and biosynthesis.

Signaling Pathway: Gossypol's Pro-Apoptotic Mechanism

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Gossypol This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Gossypol->Bcl2 Inhibition BakBax Bak / Bax (Pro-apoptotic) Bcl2->BakBax MOMP MOMP BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Navigating the Metabolic Fate and Biosynthesis of Gossypol: A Technical Guide Based on Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as a male contraceptive and an anticancer agent. Understanding its metabolic fate and biosynthetic origins is crucial for its development as a therapeutic agent and for assessing its toxicological profile. While specific research on Gossypol-13C2 is not widely available in publicly accessible literature, studies utilizing isotopically labeled gossypol, primarily with Carbon-14 (¹⁴C), and the use of ¹³C-labeled precursors in biosynthetic studies, have provided valuable insights. This technical guide synthesizes the available information on the metabolism and biosynthesis of gossypol, with a focus on data derived from isotopic labeling experiments.

Biosynthesis of Gossypol

The biosynthesis of gossypol is a complex process that has been elucidated in part through the use of ¹³C-labeled precursors. Studies have utilized [1,2-¹³C₂]-acetate to trace the formation of the gossypol backbone, confirming its origin from the isoprenoid pathway.

Key Steps in Gossypol Biosynthesis:
  • Initiation: The pathway begins with the formation of farnesyl diphosphate (FPP) from isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).

  • Cyclization: (+)-δ-cadinene synthase catalyzes the cyclization of FPP to (+)-δ-cadinene.

  • Oxidation and Dimerization: A series of oxidative steps, including hydroxylations and dehydrogenations, convert (+)-δ-cadinene to hemigossypol.

  • Final Formation: The final step involves the oxidative dimerization of two hemigossypol molecules to form gossypol.

The following diagram illustrates the key steps in the biosynthetic pathway of gossypol.

gossypol_biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Sesquiterpenoid Biosynthesis IPP_GPP IPP + GPP FPP Farnesyl Diphosphate (FPP) IPP_GPP->FPP Farnesyl Diphosphate Synthase d_cadinene (+)-δ-cadinene FPP->d_cadinene (+)-δ-cadinene synthase hemigossypol Hemigossypol d_cadinene->hemigossypol Multiple Oxidative Steps gossypol Gossypol hemigossypol->gossypol Oxidative Dimerization

Caption: Simplified biosynthetic pathway of gossypol.

Metabolism of Isotopically Labeled Gossypol

Studies utilizing ¹⁴C-labeled gossypol have been instrumental in understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models. These studies typically involve the administration of a known dose of ¹⁴C-gossypol and subsequent analysis of radioactivity in excreta and various tissues.

General Metabolic Fate

Across different species, orally administered ¹⁴C-gossypol is generally characterized by rapid excretion, primarily through the feces. A smaller portion is absorbed and distributed to various tissues, with the liver being a significant site of accumulation. The binaphthalene nucleus of gossypol appears to be metabolically stable, with the aldehyde groups being the primary site of metabolic modification.

The following diagram outlines a general experimental workflow for a metabolic study using isotopically labeled gossypol.

metabolic_workflow cluster_0 Dosing and Sample Collection cluster_1 Sample Processing and Analysis Dosing Oral Administration of ¹⁴C-Gossypol Collection Collection of Urine, Feces, and Tissues Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Quantification Liquid Scintillation Counting (Quantification of ¹⁴C) Extraction->Quantification Metabolite_ID Chromatography (HPLC) and Mass Spectrometry (Metabolite Identification) Extraction->Metabolite_ID

Caption: General workflow for a ¹⁴C-gossypol metabolic study.

Quantitative Data from ¹⁴C-Gossypol Metabolic Studies

The following table summarizes the limited quantitative data available from studies on the metabolism of ¹⁴C-gossypol in laying hens. It is important to note that access to the full-text of these older studies is limited, and the data presented here is based on abstracts and secondary citations.

SpeciesRoute of AdministrationDoseKey FindingsBiological Half-lifeReference
Laying HenOral10 mg (0.35 µCi)Rapidly excreted in urine and feces. A small portion deposited in tissues, with a major part in the eggs.30 hours[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and use of Gossypol-¹³C₂ are not available, this section outlines the general methodologies that would be employed based on the literature for isotopically labeled compounds and gossypol analysis.

Synthesis of Isotopically Labeled Gossypol

The synthesis of Gossypol-¹³C₂ would likely involve the introduction of ¹³C-labeled precursors at a late stage in a synthetic route to gossypol or through biosynthetic methods using ¹³C-labeled substrates fed to cotton plants or cell cultures. Chemical synthesis would offer precise control over the labeling position.

Animal Studies and Sample Collection
  • Animal Models: Studies on gossypol metabolism have utilized rats, swine, and laying hens.

  • Dosing: Isotopically labeled gossypol is typically administered orally, often dissolved in an appropriate vehicle like cottonseed oil.

  • Sample Collection: Urine and feces are collected at regular intervals. At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, muscle, fat, and reproductive organs) are collected.

Sample Preparation and Analysis
  • Homogenization: Tissues are homogenized to ensure uniformity before extraction.

  • Extraction: Gossypol and its metabolites are extracted from biological matrices using organic solvents such as chloroform or acetone.

  • Quantification of Radioactivity: For ¹⁴C-labeled studies, liquid scintillation counting is the primary method for quantifying the total radioactivity in samples.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the parent compound from its metabolites.

  • Structural Elucidation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structures of the metabolites. For a ¹³C-labeled compound, ¹³C-NMR would be particularly powerful for identifying the positions of the labels and tracking their fate in metabolites.

Reference Spectroscopic Data for Gossypol

The following table provides reference ¹H and ¹³C NMR chemical shift data for unlabeled gossypol, which would be essential for the characterization of any synthesized Gossypol-¹³C₂ and its metabolites.[2][3]

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1148.2-
1'148.2-
2111.8-
2'111.8-
3119.5-
3'119.5-
4129.57.35 (s)
4'129.57.35 (s)
5135.5-
5'135.5-
6145.8-
6'145.8-
7152.511.25 (s)
7'152.511.25 (s)
8108.8-
8'108.8-
9120.2-
9'120.2-
10124.8-
10'124.8-
11 (CHO)195.810.55 (s)
11' (CHO)195.810.55 (s)
12 (CH(CH₃)₂)26.23.85 (sept)
12' (CH(CH₃)₂)26.23.85 (sept)
13 (CH(CH₃)₂)20.51.35 (d)
13' (CH(CH₃)₂)20.51.35 (d)
14 (CH₃)19.82.35 (s)
14' (CH₃)19.82.35 (s)
OH-6.55 (br s)

Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Conclusion

References

Safety and Handling of Gossypol-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal risk assessment and all handling should be performed in accordance with institutional and national safety regulations. Gossypol-13C2 should be handled with the same precautions as gossypol, as the isotopic labeling is not expected to alter its toxicological properties.

Introduction

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species).[1][2] It exists as two enantiomers, (+)-gossypol and (-)-gossypol, with the racemic mixture commonly used in research.[2] this compound is an isotopically labeled form of gossypol, a valuable tool in metabolic and pharmacokinetic studies. While exhibiting potential therapeutic applications, including anticancer and contraceptive properties, gossypol is also a known toxin with significant health risks.[1][2] This guide provides in-depth safety and handling information for this compound to ensure its safe use in a research and development environment.

Hazard Identification and Classification

Gossypol is classified as a hazardous substance. The primary hazards associated with gossypol include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Carcinogenicity: Suspected of causing cancer.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H351: Suspected of causing cancer

  • H360: May damage fertility or the unborn child

Signal Word: Danger

Hazard Pictograms:

  • Health Hazard

  • Harmful

Toxicological Data

The toxicity of gossypol is species-dependent, with nonruminant animals being more susceptible than ruminants. The primary routes of excretion are through feces via bile.

ParameterSpeciesValueReference
Acute Oral LD50 Rat2315 - 3340 mg/kg
Pig550 mg/kg
Toxic Dose Hamster10 mg/kg/day (oral)
Rat20 mg/kg/day (oral)
Dog< 6 mg/kg/day (oral)
Recommended Max. Dietary Concentration Swine (monogastric)>100 ppm
Young Ruminants (< 4 months)>100 ppm
Adult Ruminants< 1000 ppm

Signs of Toxicity: Signs of gossypol toxicity in animals include loss of appetite, weight loss, diarrhea, and damage to the heart, liver, and lungs. In humans, higher doses or prolonged use may lead to malnutrition, stomach bleeding, heart failure, and liver problems.

Occupational Exposure Limits: Currently, there are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH) for gossypol. In the absence of official exposure limits, a conservative approach should be taken to minimize any potential exposure.

Experimental Protocols and Handling Procedures

Due to the hazardous nature of this compound, all work must be conducted in a designated area within a laboratory, and access should be restricted.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a fume hood.

Weighing and Reconstitution
  • Preparation: All necessary equipment (analytical balance, spatulas, weighing paper, solvent, vials) should be assembled inside a certified chemical fume hood before starting.

  • Weighing: Carefully weigh the desired amount of this compound powder on weighing paper. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into an appropriate vial.

  • Reconstitution: Add the desired solvent to the vial. Gossypol is soluble in ethanol, DMF, acetone, and DMSO, but insoluble in water. Cap the vial tightly and mix until fully dissolved.

  • Cleaning: Decontaminate all surfaces and equipment used with an appropriate solvent and dispose of all waste as hazardous.

Storage

This compound should be stored in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to store it in a freezer. The container should be tightly sealed to prevent degradation.

Spill and Emergency Procedures

In case of a small spill:

  • Alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

  • For powdered spills, gently wet the material to prevent airborne dust before sweeping.

  • Carefully collect the absorbed material into a sealable container.

  • Decontaminate the spill area with a suitable solvent.

  • Dispose of all contaminated materials as hazardous waste.

In case of a large spill or personal exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of with household garbage or into the sewage system.

Cellular Signaling Pathways and Experimental Workflows

The biological effects of gossypol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Assemble All Necessary Materials prep_fume_hood->prep_materials weigh Weigh this compound (Avoid Dust Generation) prep_materials->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute storage Store in a Cool, Dry, Well-ventilated Area reconstitute->storage decontaminate Decontaminate Work Surfaces and Equipment reconstitute->decontaminate dispose Dispose of All Waste as Hazardous Material decontaminate->dispose spill Spill spill->decontaminate exposure Personal Exposure exposure->dispose Contaminated PPE

Caption: A logical workflow for the safe handling of this compound.

Gossypol_Signaling_Pathways cluster_ros ROS-Mediated Apoptosis cluster_mapk_pi3k MAPK/PI3K-Akt Signaling cluster_irs Insulin Signaling Gossypol Gossypol ROS ↑ Reactive Oxygen Species (ROS) Gossypol->ROS MAPK Modulates MAPK Signaling Gossypol->MAPK PI3K_Akt Modulates PI3K/Akt Signaling Gossypol->PI3K_Akt IRS1_Akt ↑ IRS-1/Akt Signaling Gossypol->IRS1_Akt SIRT1 ↓ SIRT1 ROS->SIRT1 p53 ↑ p53 SIRT1->p53 PUMA ↑ PUMA p53->PUMA Apoptosis_ROS Apoptosis PUMA->Apoptosis_ROS Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Glucose_Uptake ↑ Glucose Uptake IRS1_Akt->Glucose_Uptake

Caption: Key cellular signaling pathways affected by Gossypol.

References

Navigating the Stability and Storage of Gossypol-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Gossypol-13C2, an isotopically labeled form of the natural compound Gossypol. Understanding the stability profile of this molecule is paramount for ensuring the integrity of research data and the successful development of novel therapeutics. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing stability.

Core Concepts: Understanding Gossypol's Inherent Stability

Gossypol is a polyphenolic aldehyde extracted from the cotton plant (genus Gossypium). While specific stability data for the 13C2-labeled variant is not extensively published, the isotopic labeling is unlikely to significantly alter the inherent chemical stability of the parent molecule. Therefore, understanding the stability of Gossypol provides a strong foundation for handling its labeled counterpart.

Gossypol is a relatively stable compound, though its stability is influenced by the solvent used for dissolution. It is notably stable in chloroform.[1][2] A key characteristic of Gossypol in solution is its existence in various tautomeric forms, including aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms.[1][2] This tautomeric transformation is a dynamic equilibrium and should not be mistaken for molecular decomposition.[1] Studies have shown that natural light and atmospheric oxygen have a minimal impact on the stability of Gossypol. Furthermore, long-term storage of pure Gossypol, extending over nine years, has demonstrated no significant degradation of the compound.

Recommended Storage and Handling

Based on the known properties of Gossypol, the following storage and handling procedures are recommended for this compound to ensure its long-term stability and purity.

ParameterRecommendationRationale
Form SolidStoring the compound in its solid, crystalline form minimizes solvent-mediated degradation and tautomeric shifts.
Temperature -20°CReduced temperature slows down potential degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)While not highly susceptible to oxidation, storage under an inert atmosphere provides an extra layer of protection against potential oxidative degradation over long periods.
Light Protected from Light (Amber Vial)Although studies suggest low sensitivity to light, protection from UV and visible light is a standard precaution for complex organic molecules to prevent any potential photolytic degradation.
Container Tightly Sealed Amber Glass VialPrevents exposure to moisture and light. Glass is preferred over plastic to avoid potential leaching of plasticizers.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in research and development, a robust stability testing program is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and established analytical methods.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (acidified to pH 2.6 with phosphoric acid) in an 88:12 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or a mixture of acetonitrile and water).

  • For stability samples, dissolve the material in the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Forced Degradation Studies

Forced degradation studies are undertaken to identify potential degradation products and establish the degradation pathways of this compound. This information is vital for developing a truly stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid-state sample at 105°C for 48 hours.

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) for hydrolytic and oxidative studies.

  • Expose the samples to the stress conditions for the specified duration.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze the stressed samples by the validated stability-indicating HPLC method.

  • Characterize the major degradation products using techniques such as LC-MS/MS to elucidate their structures.

Visualizing Key Pathways and Processes

To better understand the chemical behavior and analytical workflow for this compound, the following diagrams are provided.

Tautomeric_Forms_of_Gossypol Aldehyde-Aldehyde Aldehyde-Aldehyde Lactol-Lactol Lactol-Lactol Aldehyde-Aldehyde->Lactol-Lactol Equilibrium in Solution Lactol-Lactol->Aldehyde-Aldehyde Ketol-Ketol Ketol-Ketol Lactol-Lactol->Ketol-Ketol Equilibrium in Solution Ketol-Ketol->Lactol-Lactol

Caption: Tautomeric equilibrium of Gossypol in solution.

Stability_Study_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample This compound (Solid) Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation (H2O2) Sample->Oxidation Thermal Thermal Sample->Thermal Photo Photostability Sample->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Purity Assessment HPLC->Purity Degradation Degradation Profile HPLC->Degradation Pathway Degradation Pathway Elucidation Degradation->Pathway

Caption: Workflow for a forced degradation study.

Gossypol_Signaling_Pathway Gossypol Gossypol ROS Increased ROS Gossypol->ROS Bcl2 Bcl-2 Family Inhibition Gossypol->Bcl2 SIRT1 SIRT1 Inhibition ROS->SIRT1 p53 p53 Accumulation SIRT1->p53 PUMA PUMA Upregulation p53->PUMA Mitochondrial_Apoptosis Mitochondrial Apoptosis PUMA->Mitochondrial_Apoptosis Bcl2->Mitochondrial_Apoptosis

Caption: Simplified signaling pathway of Gossypol-induced apoptosis.

Conclusion

The stability and proper storage of this compound are fundamental to its effective use in research and drug development. By adhering to the recommended storage conditions and employing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of their studies. The provided protocols and diagrams serve as a technical guide to facilitate best practices in the handling and stability testing of this important labeled compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Gossypol in Biological Matrices using Gossypol-13C2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of gossypol in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Gossypol-13C2, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol is applicable to researchers in drug development, toxicology, and other scientific fields investigating the physiological effects and pharmacokinetics of gossypol.

Introduction

Gossypol is a naturally occurring polyphenolic aldehyde found in the cotton plant (Gossypium spp.)[1]. It exists as two atropisomers, (+)- and (-)-gossypol, due to restricted rotation around the binaphthyl bond[2]. Gossypol has been investigated for various biological activities, including its potential as a male contraceptive and its anti-tumor, antiviral, and antimalarial properties[1][3]. However, its toxicity, particularly its effects on male fertility and its ability to induce anemia, limits its therapeutic use and necessitates accurate quantification in biological and environmental samples[4].

Mass spectrometry-based methods, particularly LC-MS/MS, offer high selectivity and sensitivity for the determination of gossypol. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry as it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization, thus correcting for potential variations and matrix-induced signal suppression or enhancement. This compound, with two carbon-13 atoms, serves as an ideal internal standard for the accurate quantification of gossypol.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization depending on the specific matrix.

Matrix: Cottonseed Meal

  • Weigh 50 mg of the cottonseed meal protein isolate into a microcentrifuge tube.

  • Add 500 µL of an extraction solution consisting of 0.34 M phosphoric acid in 95% ethanol.

  • Add an appropriate amount of this compound internal standard solution.

  • Vortex vigorously for 1 minute.

  • Incubate with vigorous shaking for 60 minutes at room temperature.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Re-suspend the pellet in 250 µL of the extraction solution.

  • Incubate with vigorous shaking for 90 minutes at 50°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Matrix: Edible Vegetable Oil

  • Weigh 1 g of the oil sample into a centrifuge tube.

  • Add an appropriate amount of this compound internal standard solution.

  • Add 5 mL of ethanol and vortex for 5 minutes.

  • Place in a refrigerator at 4°C for 30 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient As described in the table below
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Gradient Program

Time (min)% Mobile Phase B
0.030
5.070
10.085
13.085
15.095
18.095
18.130
25.030

(This gradient is based on a published method and may need optimization for specific applications)

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Gossypol 519.2273.130
This compound (Internal Standard) 521.2275.130

(Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.)

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. The following tables summarize expected performance characteristics based on published data for gossypol analysis, which would be further improved by the use of a stable isotope-labeled internal standard.

Table 1: Linearity of Gossypol Quantification

Concentration Range (ng/mL)
1 - 1000> 0.99

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
54.998< 10
5051.2102.4< 5
500495.599.1< 5

Table 3: Recovery

MatrixSpiked Concentration (mg/kg)Recovery (%)
Edible Vegetable Oil187.4
Edible Vegetable Oil295.2
Edible Vegetable Oil200100

Visualizations

experimental_workflow sample Sample Collection (e.g., Cottonseed, Oil) is_spike Spike with This compound Internal Standard sample->is_spike extraction Sample Extraction (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) is_spike->extraction centrifugation Centrifugation & Filtration extraction->centrifugation analysis LC-MS/MS Analysis (MRM Mode) centrifugation->analysis data_processing Data Processing (Quantification using IS) analysis->data_processing results Final Concentration Results data_processing->results

Caption: Experimental workflow for the quantitative analysis of gossypol.

gossypol_moa gossypol Gossypol spermatogenesis Spermatogenesis gossypol->spermatogenesis Direct inhibition gossypol->inhibition dehydrogenase Dehydrogenase Enzymes (e.g., Lactate Dehydrogenase, Malate Dehydrogenase) atp_production Cellular ATP Production dehydrogenase->atp_production Inhibition leads to decreased energy atp_production->spermatogenesis Energy required for sperm motility and development inhibition->dehydrogenase

Caption: Simplified diagram of Gossypol's inhibitory action.

Conclusion

The method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantification of gossypol in various biological matrices. The detailed protocol for sample preparation and the optimized LC-MS/MS conditions ensure high sensitivity and reproducibility. This methodology is well-suited for research applications in pharmacology, toxicology, and drug development, enabling precise measurement of gossypol concentrations for pharmacokinetic studies and toxicity assessments.

References

Application Notes and Protocols for Gossypol-13C2 in Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Gossypol-13C2 in metabolic labeling studies to trace its uptake, metabolism, and impact on cellular metabolic pathways. This powerful technique allows for the precise tracking of the carbon atoms from this compound as they are incorporated into various downstream metabolites, offering critical insights into its mechanism of action, metabolic fate, and effects on cellular physiology.

1. Introduction

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has been extensively studied for its wide range of biological activities, including its potential as an anti-cancer and anti-fertility agent.[1][2] Metabolic labeling with stable isotopes, such as 13C, is a robust method used to trace the metabolic fate of compounds within a biological system.[3] By replacing the standard gossypol with this compound, where two of the carbon atoms in the gossypol backbone are replaced with the heavy isotope 13C, researchers can track the distribution of these labeled carbons through various metabolic pathways using mass spectrometry-based techniques.

This protocol outlines the necessary steps for conducting a metabolic labeling study with this compound, from cell culture preparation to metabolite extraction and analysis. The aim is to provide a framework for investigating how gossypol is metabolized and how it influences endogenous metabolic networks, such as central carbon metabolism and redox balance.

2. Key Applications

  • Metabolic Fate and Drug Metabolism: Elucidate the metabolic pathways involved in the breakdown and transformation of gossypol within the cell.

  • Target Engagement and Mechanism of Action: Identify the metabolic enzymes and pathways that directly interact with or are modulated by gossypol.

  • Pharmacodynamics and Biomarker Discovery: Discover and quantify downstream metabolites that can serve as biomarkers for gossypol activity and efficacy.

  • Toxicity and Off-Target Effects: Investigate the metabolic perturbations that may contribute to the cytotoxic effects of gossypol.[4]

3. Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell type and experimental goals.

3.1. Materials and Reagents

  • This compound (synthesis to be commissioned from a suitable vendor)

  • Cell line of interest (e.g., cancer cell line, germline stem cells)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Solvents for extraction: Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standards for mass spectrometry (optional but recommended)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

3.2. Cell Culture and Labeling

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically, but a starting range of 5-20 µM is suggested based on concentrations used in other studies.[5] A vehicle control (e.g., DMSO) and an unlabeled gossypol control should be included.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the prepared this compound labeling medium.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of this compound. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to capture the dynamics of labeling.

3.3. Metabolite Extraction

  • Quenching Metabolism: At the end of the labeling period, rapidly aspirate the medium and wash the cells with ice-cold PBS to quench metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent mixture (e.g., 80:20 Methanol:Water) to each well. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis. The samples can be stored at -80°C until analysis.

3.4. LC-MS/MS Analysis

  • Chromatography: Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., a C18 reversed-phase column).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the 13C-labeled metabolites.

  • Data Analysis: Process the raw data to identify metabolites that have incorporated the 13C label from this compound. This involves looking for mass shifts corresponding to the incorporation of one or more 13C atoms.

4. Data Presentation

Quantitative data should be organized into clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Incorporation of 13C from this compound into Key Metabolites

MetaboliteLabeled IsotopologueFold Change vs. Unlabeled Control (24h)
Gossypol Gossypol +2N/A
Putative Metabolite A Metabolite A +215.2
Putative Metabolite B Metabolite B +18.7
Glutathione Glutathione +23.5
Lactate Lactate +11.2

Table 2: Effect of this compound on Endogenous Metabolite Pools

MetaboliteConcentration (µM) - ControlConcentration (µM) - this compound (24h)p-value
ATP 1.5 ± 0.20.8 ± 0.1<0.01
NAD+ 0.9 ± 0.10.5 ± 0.1<0.01
Pyruvate 12.3 ± 1.518.9 ± 2.1<0.05
Glutamate 25.1 ± 3.019.5 ± 2.5<0.05

5. Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A Seed Cells in Culture Plates B Prepare this compound Labeling Medium A->B C Incubate Cells with Labeling Medium B->C D Quench Metabolism & Wash Cells C->D E Add Extraction Solvent D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Identify Labeled Metabolites G->H I Pathway Analysis & Interpretation H->I gossypol_pathway Gossypol Gossypol ROS ↑ Reactive Oxygen Species (ROS) Gossypol->ROS Mito Mitochondrial Dysfunction Gossypol->Mito SIRT1 SIRT1 ROS->SIRT1 inhibits Apoptosis Apoptosis Mito->Apoptosis p53 p53 SIRT1->p53 inhibits PUMA PUMA p53->PUMA activates PUMA->Apoptosis

References

Quantitative Analysis of Gossypol Using Gossypol-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Gossypol, a polyphenolic compound naturally present in the cotton plant (Gossypium species), has garnered significant interest in the pharmaceutical and agricultural industries due to its wide range of biological activities.[1][2] These activities include antifertility, antiviral, and anticancer properties.[1][2] However, gossypol also exhibits toxicity, which necessitates accurate and reliable quantification in various matrices, including cottonseed products used for animal feed and in drug development processes.[3]

The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis is the gold standard for quantitative accuracy, as it effectively compensates for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the quantitative analysis of gossypol in various matrices using Gossypol-13C2 as an internal standard with LC-MS/MS.

Principle

This method employs an isotope dilution strategy where a known amount of this compound is added to the sample at the beginning of the extraction process. This compound is an ideal internal standard as it shares identical physicochemical properties with the native gossypol, ensuring it behaves similarly during extraction, chromatography, and ionization. By monitoring the specific mass transitions of both the analyte (gossypol) and the internal standard (this compound) using tandem mass spectrometry (MS/MS), precise quantification can be achieved.

Experimental Protocols

Materials and Reagents
  • Gossypol standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic enrichment)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample matrix (e.g., cottonseed meal, plasma, tissue homogenate)

Preparation of Standard Solutions

2.1. Stock Solutions (1 mg/mL)

  • Gossypol Stock: Accurately weigh 10 mg of gossypol standard and dissolve in 10 mL of methanol.

  • This compound Stock: Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2.2. Working Standard Solutions

  • Calibration Curve Standards: Serially dilute the gossypol stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

The following is a general protocol for cottonseed meal. It should be optimized for other matrices.

  • Weigh 1 gram of the homogenized cottonseed meal sample into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 5 mL of acetonitrile with 0.1% formic acid.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Sonicate for 15 minutes in a water bath.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Method

4.1. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gossypol: Precursor ion (m/z) 517.2 → Product ion (m/z) 243.1

    • This compound: Precursor ion (m/z) 519.2 → Product ion (m/z) 244.1

  • Instrument Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for gossypol quantification. While specific data for this compound is not widely published, these values are representative of what can be expected from an isotope dilution method.

ParameterResultReference
Linearity (r²)>0.999General LC-MS/MS performance
Limit of Detection (LOD)0.05 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Precision (%RSD)<15%
Accuracy (%Recovery)85-115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing is_spike Spike with this compound sample->is_spike Add Internal Standard extraction Solvent Extraction is_spike->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc LC Separation filtration->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for gossypol quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of gossypol by LC-MS/MS. This approach minimizes the impact of sample matrix variability and ensures high accuracy and precision, making it suitable for a wide range of applications in research, drug development, and quality control.

References

Application Notes and Protocols for Gossypol-13C2 in Pharmacokinetic and ADME Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has garnered significant interest for its diverse biological activities, including antifertility and anticancer properties.[1][2][3] To thoroughly characterize its therapeutic potential and safety profile, detailed pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies are essential. The use of stable isotope-labeled compounds, such as Gossypol-13C2, is the gold standard for such investigations, offering unparalleled precision and accuracy in quantifying the drug and its metabolites in complex biological matrices.[4][5]

This compound, in which two carbon atoms in the gossypol molecule are replaced with the stable isotope ¹³C, allows for the differentiation of the administered drug from any endogenous or dietary gossypol. This is crucial for accurate mass balance, metabolite profiling, and pharmacokinetic modeling. These application notes provide an overview of the utility of this compound in ADME studies and detailed protocols for its use.

Application Notes

1. Bioavailability and Pharmacokinetic Profiling:

This compound enables precise determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). By administering a known amount of this compound and measuring its concentration in plasma over time using LC-MS/MS, researchers can construct accurate pharmacokinetic profiles.

2. Mass Balance Studies:

A critical component of ADME studies is to account for the complete disposition of the administered drug. By using radiolabeled or stable isotope-labeled compounds, a mass balance study can determine the extent of absorption and the routes and rates of excretion (urine, feces). This compound allows for the precise tracking of the labeled compound and its metabolites in excreta, providing a comprehensive picture of the drug's fate in the body.

3. Metabolite Identification and Profiling:

The biotransformation of gossypol is a key aspect of its efficacy and toxicity. Utilizing this compound in conjunction with high-resolution mass spectrometry facilitates the identification of metabolites. The isotopic signature of this compound serves as a clear marker to distinguish drug-related material from endogenous compounds in biological samples.

4. Drug-Drug Interaction Studies:

This compound can be employed in "cocktail" studies to assess the potential for drug-drug interactions without discontinuing a patient's existing medication. The labeled gossypol can be administered alongside other therapeutic agents, and its specific metabolic pathways can be monitored without interference from co-administered drugs.

Quantitative Data Summary

The following tables represent typical data that can be obtained from pharmacokinetic and ADME studies using this compound. Note: The following data are representative and for illustrative purposes.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Oral Dose

ParameterValueUnits
Cmax250 ± 50ng/mL
Tmax4.0 ± 1.5hours
AUC(0-t)3500 ± 700ng·h/mL
AUC(0-inf)4000 ± 850ng·h/mL
48 ± 12hours
CL/F5.0 ± 1.2L/h
Vd/F345 ± 90L

Table 2: Mass Balance of this compound Following a Single Oral Dose

Excretion Route% of Administered Dose
Urine
0-24h5.2 ± 1.5
24-48h3.1 ± 0.8
48-72h1.5 ± 0.4
Total Urine 9.8 ± 2.7
Feces
0-48h45.3 ± 8.2
48-96h30.1 ± 6.5
96-144h10.5 ± 2.1
Total Feces 85.9 ± 16.8
Total Recovery 95.7 ± 19.5

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma using LC-MS/MS

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials:

  • Human plasma (K2-EDTA)
  • This compound (Reference Standard)
  • Gossypol-d4 (Internal Standard, IS)
  • Acetonitrile (ACN), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Formic Acid, LC-MS grade
  • Water, LC-MS grade
  • 96-well protein precipitation plates

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Procedure:

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing cluster_reporting Reporting p Human Plasma/Urine/Feces Collection sp Spiking with Internal Standard (IS) p->sp Add IS pp Protein Precipitation / Extraction sp->pp Precipitate/Extract lcms LC-MS/MS Analysis pp->lcms Inject Supernatant da Data Acquisition & Integration lcms->da Acquire Data cc Calibration Curve Generation da->cc Integrate Peaks quant Quantification of this compound cc->quant Apply Regression pk Pharmacokinetic Parameter Calculation quant->pk Concentration Data rep Final Report Generation pk->rep Generate PK Profile

Caption: Experimental workflow for ADME studies.

gossypol_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway gossypol Gossypol fas Fas/FasL gossypol->fas Upregulates bcl2 Bcl-2/Bcl-xL gossypol->bcl2 Inhibits bax Bax gossypol->bax Upregulates cas8 Caspase-8 fas->cas8 Activates cas3 Caspase-3 cas8->cas3 Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes Permeabilization cyto_c Cytochrome c mito->cyto_c Releases cas9 Caspase-9 cyto_c->cas9 Activates cas9->cas3 Activates parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis Executes

Caption: Gossypol-induced apoptosis signaling pathways.

gossypol_mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway gossypol Gossypol erk ERK gossypol->erk Inhibits (in some contexts) jnk JNK gossypol->jnk Inhibits Phosphorylation p38 p38 gossypol->p38 Inhibits Phosphorylation pi3k PI3K gossypol->pi3k Inhibits cell_effects Cell Cycle Arrest, Anti-inflammatory Effects erk->cell_effects jnk->cell_effects p38->cell_effects akt Akt pi3k->akt Activates akt->cell_effects Inhibition of Akt leads to effects

Caption: Gossypol's effects on MAPK and PI3K/Akt pathways.

References

Application of Gossypol-13C2 in Drug Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossypol, a polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has been investigated for various pharmacological activities, including as an anticancer and antiviral agent.[1][2] Understanding the metabolism and pharmacokinetics of gossypol is crucial for its development as a therapeutic agent. Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. Gossypol-13C2, a stable isotope-labeled analog of gossypol, serves as an ideal internal standard for quantitative bioanalysis and as a tracer for metabolite identification.[3] This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.

Application Notes

Quantitative Bioanalysis of Gossypol in Biological Matrices

This compound is an excellent internal standard for the quantification of gossypol in complex biological matrices such as plasma, urine, and tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[4]

Key Advantages of this compound as an Internal Standard:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to unlabeled gossypol, ensuring similar extraction recovery and chromatographic behavior.

  • Mass Differentiation: The +2 Da mass difference allows for specific and simultaneous detection of both the analyte and the internal standard by the mass spectrometer without isotopic cross-talk.

  • Improved Accuracy and Precision: It compensates for variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic (PK) Studies

Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental in drug development. By using this compound as an internal standard, robust and reliable pharmacokinetic data for gossypol can be obtained. This enables the determination of key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[5]

Metabolite Identification

Stable isotope labeling is a powerful technique for metabolite identification. When a mixture of labeled (this compound) and unlabeled gossypol is administered, the resulting metabolites will exhibit a characteristic isotopic pattern (a doublet with a 2 Da mass difference). This "isotopic signature" allows for the rapid and unambiguous identification of drug-related metabolites from endogenous components in the complex biological matrix, even at low concentrations.

Experimental Protocols

Protocol 1: Quantification of Gossypol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of gossypol in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Gossypol (analytical standard)

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates (96-well)

  • HPLC column: C18, 2.1 x 50 mm, 1.8 µm

  • LC-MS/MS system (e.g., Sciex, Waters, Agilent)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of gossypol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound (Internal Standard, IS) at 100 ng/mL in 50:50 (v/v) acetonitrile:water.

  • Prepare calibration standards by spiking appropriate amounts of gossypol working solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (standards, QCs, and study samples) into a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.

  • Mix thoroughly for 5 minutes on a plate shaker.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Monitor the following MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gossypol517.2258.1
This compound519.2260.1

5. Data Analysis:

  • Integrate the peak areas for both gossypol and this compound.

  • Calculate the peak area ratio (Gossypol / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of gossypol in the QC and study samples from the calibration curve.

Data Presentation

Table 1: Example Calibration Curve Data for Gossypol in Human Plasma
Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.01,254510,2340.00251.0100.0
2.53,189515,6780.00622.6104.0
5.06,423520,1120.01235.1102.0
10.012,987518,9000.02509.999.0
50.065,123512,3450.127150.5101.0
100.0130,567516,7890.252699.899.8
500.0655,432514,5671.2738502.1100.4
1000.01,310,876511,2342.5640995.799.6

This is example data and should be generated for each analytical run.

Table 2: Example Pharmacokinetic Parameters of Gossypol in Rats following a Single Oral Dose
ParameterUnitValue
Cmaxng/mL450.7
Tmaxh4.0
AUC(0-t)ng*h/mL3150.2
t1/2h15.8
CL/FL/h/kg0.85
Vz/FL/kg19.2

These parameters are hypothetical and would be determined from the concentration-time profile of gossypol in plasma.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS (150 µL) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for quantitative analysis of gossypol.

gossypol_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism gossypol Gossypol / this compound (Isotopic Pair) oxidation Oxidation (CYP450) gossypol->oxidation reduction Reduction gossypol->reduction glucuronide Glucuronide Conjugate (Isotopic Pair) oxidation->glucuronide UGTs sulfate Sulfate Conjugate (Isotopic Pair) oxidation->sulfate SULTs reduction->glucuronide UGTs

Caption: Simplified metabolic pathway of gossypol.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Mass Spectrometry Fragmentation Analysis of Gossypol-13C2

This document provides a detailed guide to understanding and analyzing the mass spectrometry fragmentation pattern of this compound, a stable isotope-labeled version of the natural product gossypol. This information is critical for researchers in drug metabolism, pharmacokinetics, and other fields where quantitative analysis of gossypol is required.

Introduction

Gossypol is a polyphenolic aldehyde derived from the cotton plant (genus Gossypium). It has garnered significant interest in the scientific community due to its wide range of biological activities, including antifertility and anticancer properties. To accurately quantify gossypol in biological matrices and to study its metabolic fate, stable isotope-labeled internal standards are indispensable. This compound serves as an ideal internal standard for mass spectrometry-based quantification, providing a distinct mass shift from the unlabeled analyte while maintaining identical chemical and chromatographic properties. Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive analytical methods using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Sample Preparation

A generic protocol for the extraction of gossypol from a biological matrix (e.g., plasma, tissue homogenate) is outlined below.

  • Spiking: To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the LC-MS/MS analysis of gossypol.

ParameterCondition
LC System A standard HPLC or UHPLC system.
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Start with 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
MS System A triple quadrupole or high-resolution mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.[1][2]
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Collision Gas Argon.

Data Presentation: Hypothesized Fragmentation of this compound

The molecular weight of unlabeled gossypol is approximately 517.9 g/mol . With the incorporation of two 13C atoms, the molecular weight of this compound is approximately 519.9 g/mol . The fragmentation of gossypol in mass spectrometry is characterized by the cleavage of the binaphthyl bond.[3] Depending on the position of the 13C labels, different fragment ions will be observed. The following table summarizes the expected precursor and product ions for this compound, assuming the two 13C atoms are located on one of the naphthalene rings.

CompoundPrecursor Ion ([M+H]+)Product Ion 1 (m/z)Proposed Structure of Product Ion 1Product Ion 2 (m/z)Proposed Structure of Product Ion 2
Gossypol518.2259.1Cleavage of the binaphthyl bond, resulting in one naphthalene unit.231.1Loss of a CO group from the 259.1 fragment.[3]
This compound520.2261.1Cleavage of the binaphthyl bond, resulting in the 13C2-labeled naphthalene unit.233.1Loss of a CO group from the 261.1 fragment.
259.1Cleavage of the binaphthyl bond, resulting in the unlabeled naphthalene unit.231.1Loss of a CO group from the 259.1 fragment.[3]

Note: The m/z values are based on the monoisotopic masses and may vary slightly depending on the instrument calibration and resolution.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC Liquid Chromatography Filter->LC Inject MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound

This diagram illustrates the proposed fragmentation of this compound in positive ion mode ESI-MS/MS, assuming the two 13C labels are on one of the naphthalene rings.

fragmentation_pathway Precursor This compound [M+H]+ = 520.2 Fragment1_labeled Fragment Ion m/z = 261.1 Precursor->Fragment1_labeled Binaphthyl Cleavage Fragment1_unlabeled Fragment Ion m/z = 259.1 Precursor->Fragment1_unlabeled Binaphthyl Cleavage Fragment2_labeled Fragment Ion m/z = 233.1 Fragment1_labeled->Fragment2_labeled -CO Fragment2_unlabeled Fragment Ion m/z = 231.1 Fragment1_unlabeled->Fragment2_unlabeled -CO

Proposed fragmentation of this compound.

References

Application Note: Quantitative Analysis of Gossypol in Biological Matrices using HPLC-MS/MS with a ¹³C₂-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Gossypol in biological matrices. The method utilizes Gossypol-¹³C₂ as an internal standard to ensure high accuracy and precision. The protocol provides a comprehensive guide, from sample preparation to data acquisition and analysis, making it suitable for pharmacokinetic studies, toxicological assessments, and other research applications requiring precise quantification of Gossypol.

Introduction

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community due to its wide range of biological activities, including its potential as an anti-cancer and contraceptive agent. Accurate quantification of Gossypol in biological samples is crucial for understanding its pharmacokinetics, efficacy, and toxicity. This document describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method that offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, Gossypol-¹³C₂, minimizes matrix effects and improves the reliability of the results.

Experimental

Materials and Reagents
  • Gossypol (≥98% purity)

  • Gossypol-¹³C₂ (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions

Stock solutions of Gossypol and Gossypol-¹³C₂ were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards were prepared by spiking the appropriate biological matrix with the working standard solutions to achieve a concentration range of 1 to 1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in the same manner.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Gossypol from plasma samples.

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard, Gossypol-¹³C₂ (final concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3.2) and inject into the HPLC-MS/MS system.

HPLC Conditions

A reversed-phase chromatographic separation is employed to resolve Gossypol and its internal standard from matrix components.

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 4°C
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The following MRM transitions should be used for the quantification and confirmation of Gossypol and its internal standard. The collision energy (CE) and declustering potential (DP) should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)
Gossypol 519.2259.11508035
Gossypol-¹³C₂ 521.2261.1*1508035

*Note: The product ion for Gossypol-¹³C₂ is proposed based on the characteristic cleavage between the two naphthalene units observed in the fragmentation of unlabeled Gossypol. This transition should be confirmed experimentally by infusing a solution of the Gossypol-¹³C₂ standard.

Data Analysis and Quantitative Results

The peak areas of Gossypol and Gossypol-¹³C₂ are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Gossypol in the unknown samples is then determined from the calibration curve using a linear regression model.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quant. 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Matrix Effect Minimal
Recovery > 85%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a simplified representation of a potential signaling pathway involving Gossypol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Acetonitrile with Gossypol-¹³C₂ (300 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (10 µL) Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Gossypol Concentration Calibrate->Quantify gossypol_pathway Gossypol Gossypol Bcl2 Bcl-2 Family Proteins (e.g., Bcl-xL, Mcl-1) Gossypol->Bcl2 Inhibition CDKs Cyclin-Dependent Kinases (CDKs) Gossypol->CDKs Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Cycle Cell Cycle Arrest CDKs->Cell_Cycle Promotes

Application Notes and Protocols: Cellular Uptake and Distribution of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake and distribution of Gossypol, utilizing its stable isotope-labeled form, Gossypol-13C2. The use of stable isotopes like Carbon-13 (¹³C) offers a powerful tool for tracing the fate of drug molecules within biological systems, providing precise quantification and eliminating the need for radioactive materials.[1][2][3]

Introduction to Gossypol

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species).[4][5] It exists as two atropisomers, (+)- and (-)-gossypol, which exhibit different biological activities. Gossypol has been investigated for a wide range of pharmacological effects, including its potential as an anticancer agent and a male contraceptive. Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways, often leading to the induction of apoptosis (programmed cell death). Understanding the cellular uptake and intracellular distribution of Gossypol is crucial for elucidating its mechanism of action and for the development of targeted drug delivery systems.

Quantitative Data on Gossypol Distribution

The following tables summarize quantitative data on the distribution of Gossypol in biological systems. While specific data for this compound is not extensively available in the public domain, the following data from studies using unlabeled Gossypol provides valuable insights into its distribution patterns. The use of this compound in future studies would allow for more precise and sensitive quantification.

Table 1: Tissue Distribution of Total Gossypol in Broilers Fed Cottonseed Meal

TissueGossypol Concentration (µg/g Dry Matter)
Liver71.4 - 313.6
Kidney9.2 - 36.3
Muscle2.1 - 9.8

Data adapted from a study on broilers fed various cottonseed meals. Concentrations varied based on the level of free gossypol in the diet.

Table 2: In Vitro Cytotoxicity of Gossypol in Different Cell Lines

Cell LineIC50 Concentration
Bovine Kidney (BK)> 10 ppm
HeLa Cells~10 ppm

IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Data suggests a concentration-dependent toxic effect.

Key Signaling Pathways Modulated by Gossypol

Gossypol exerts its biological effects by interacting with multiple cellular signaling pathways. Below are diagrams illustrating some of the key pathways affected by Gossypol.

gossypol_apoptosis_pathway cluster_gossypol Gossypol cluster_mitochondria Mitochondria cluster_cytosol Cytosol Gossypol Gossypol Bcl2 Bcl-2 Family (Anti-apoptotic) Gossypol->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Gossypol->Bax_Bak Activation Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by Gossypol.

gossypol_ros_pathway Gossypol Gossypol ROS ↑ Reactive Oxygen Species (ROS) Gossypol->ROS SIRT1 SIRT1 Activity ↓ ROS->SIRT1 p53 p53 Acetylation ↑ (Stabilization) SIRT1->p53 Deacetylation (Inhibited) PUMA PUMA Expression ↑ p53->PUMA Mitochondrial_Apoptosis Mitochondrial Apoptosis PUMA->Mitochondrial_Apoptosis

Caption: ROS-SIRT1-p53-PUMA Apoptosis Pathway.

Experimental Protocols

The following protocols provide a framework for conducting cell uptake and distribution studies of this compound.

Protocol 1: In Vitro Cellular Uptake of this compound

Objective: To quantify the time-dependent and concentration-dependent uptake of this compound in a selected cancer cell line.

Materials:

  • This compound (synthesized with high isotopic purity)

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • Organic solvent for extraction (e.g., acetonitrile or methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow:

cell_uptake_workflow start Start: Seed Cells treat Treat cells with this compound start->treat wash Wash cells with ice-cold PBS treat->wash lyse Lyse cells and collect lysate wash->lyse protein_quant Quantify total protein (BCA assay) lyse->protein_quant extract Extract this compound (Organic Solvent) lyse->extract data_analysis Data Analysis: Quantify this compound per µg protein protein_quant->data_analysis lcms Analyze by LC-MS extract->lcms lcms->data_analysis end End data_analysis->end subcellular_fractionation_workflow start Start: Treat Cells with this compound harvest Harvest and Wash Cells start->harvest homogenize Homogenize Cells (Dounce Homogenizer) harvest->homogenize fractionate Subcellular Fractionation (Differential Centrifugation) homogenize->fractionate fractions Cytoplasmic Fraction Mitochondrial Fraction Nuclear Fraction fractionate->fractions extract Extract this compound from each fraction fractions:cyto->extract fractions:mito->extract fractions:nuc->extract lcms Analyze by LC-MS extract->lcms data_analysis Data Analysis: Quantify this compound in each fraction lcms->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Tracing Metabolic Pathways with Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium species), has garnered significant interest for its diverse biological activities, including its potential as an anticancer agent.[1][2] Its ability to modulate various cellular processes is closely linked to its impact on cellular metabolism. Stable isotope tracing using molecules like Gossypol-13C2 offers a powerful methodology to dissect the metabolic fate of gossypol and its influence on interconnected metabolic networks within a biological system.[3][4]

These application notes provide a comprehensive guide for utilizing this compound to trace metabolic pathways. The protocols outlined below are designed for in vitro studies using cancer cell lines, a common model system for investigating the metabolic effects of potential therapeutic agents.

Principle of 13C Isotope Tracing

Stable isotope tracing with 13C-labeled compounds allows researchers to follow the journey of carbon atoms through metabolic pathways.[3] When cells are cultured in the presence of a 13C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the extent and pattern of 13C enrichment in these metabolites can be determined. This data provides valuable insights into the activity of metabolic pathways, nutrient utilization, and the impact of therapeutic compounds on cellular metabolism.

Applications of this compound in Metabolic Research

  • Elucidating the Metabolic Fate of Gossypol: Tracing the 13C label from this compound allows for the identification and quantification of its metabolic derivatives within the cell.

  • Investigating the Impact on Central Carbon Metabolism: Assess how gossypol affects key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

  • Analyzing Effects on Biomolecule Synthesis: Determine the influence of gossypol on the biosynthesis of fatty acids, amino acids, and nucleotides.

  • Identifying Drug Targets: Pinpoint specific enzymes or pathways that are modulated by gossypol, providing valuable information for drug development and optimization.

  • Understanding Mechanisms of Action: Link the metabolic perturbations induced by gossypol to its observed physiological effects, such as apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from this compound tracing experiments, based on the known effects of gossypol on cancer cell metabolism.

Table 1: Effect of this compound on Key Glycolytic and TCA Cycle Intermediates

MetaboliteFold Change (Gossypol vs. Control)13C Enrichment (%) from [U-13C6]-Glucose13C Enrichment (%) from this compound
Glucose-6-phosphate↓ 0.895< 1
Fructose-1,6-bisphosphate↓ 0.792< 1
Pyruvate↓ 0.6882
Lactate↓ 0.5853
Citrate↓ 0.4755
α-Ketoglutarate↓ 0.3708
Succinate↓ 0.3687
Malate↓ 0.4726

Table 2: Impact of Gossypol on Cancer Cell Viability and Apoptosis-Related Protein Expression

Cell LineGossypol Conc. (µM)Cell Viability (%)Bcl-2 Expression (Fold Change)Bax Expression (Fold Change)
Pancreatic Cancer (BxPC-3)1065↓ 0.4↑ 1.8
Pancreatic Cancer (MIA PaCa-2)1058↓ 0.3↑ 2.1
Colon Cancer (HT-29)2052↓ 0.5↑ 2.5
Breast Cancer (MDA-MB-231)1560↓ 0.6↑ 2.3

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling with this compound

This protocol describes the general procedure for labeling adherent cancer cells with this compound to investigate its metabolic effects.

Materials:

  • Cancer cell line of interest (e.g., BxPC-3, MIA PaCa-2, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (custom synthesis may be required)

  • Unlabeled Gossypol (for control)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 6-well or 10-cm cell culture plates

  • Cell scraper

  • Methanol, pre-chilled to -80°C

  • Chloroform, pre-chilled to -20°C

  • Ultrapure water, chilled to 4°C

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Medium: Prepare the treatment medium by supplementing the complete culture medium with the desired concentration of this compound or unlabeled gossypol for the control group. A typical starting concentration to observe metabolic effects is in the range of 5-20 µM.

  • Isotopic Labeling: Once the cells have reached the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and immediately add the prepared labeling medium.

  • Incubation: Return the plates to the incubator and incubate for a predetermined time to allow for the uptake and metabolism of this compound. The incubation time can range from a few hours to 24 hours, depending on the metabolic pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add 500 µL of ice-cold chloroform and 200 µL of ice-cold ultrapure water.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.

  • Sample Collection:

    • Carefully collect the upper aqueous phase (polar metabolites) into a new tube.

    • Collect the lower organic phase (non-polar metabolites) into a separate new tube.

    • Dry the extracts using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until analysis by MS or NMR.

Protocol 2: Analysis of 13C-Labeled Metabolites by LC-MS

This protocol provides a general workflow for the analysis of polar metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried polar metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase analytical column

Procedure:

  • Sample Reconstitution: Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50-100 µL) of 50% methanol in water.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the C18 column.

    • Perform a gradient elution to separate the metabolites. A typical gradient might be:

      • 0-5 min: 0% B

      • 5-20 min: 0-95% B

      • 20-25 min: 95% B

      • 25-26 min: 95-0% B

      • 26-30 min: 0% B

  • MS Analysis:

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • The mass resolution should be high enough to distinguish between different isotopologues (e.g., >50,000).

  • Data Analysis:

    • Process the raw data using specialized software to identify peaks, determine their mass-to-charge ratio (m/z), and quantify their intensity.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional enrichment of 13C in each identified metabolite.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic research.

Gossypol_Metabolic_Tracing_Workflow A Cell Culture (e.g., Cancer Cell Line) B Treatment with this compound A->B Labeling C Metabolite Extraction (Polar & Non-polar) B->C Quenching D LC-MS/MS Analysis C->D Analysis E Data Analysis (Isotopologue Distribution) D->E Processing F Metabolic Flux Analysis E->F Modeling G Pathway Interpretation F->G Interpretation

Caption: Experimental workflow for this compound metabolic tracing.

Gossypol_Signaling_Pathways Gossypol Gossypol Bcl2 Bcl-2 Family Proteins (Bcl-2, Bcl-xL) Gossypol->Bcl2 Inhibition ER_Stress ER Stress (PERK-CHOP) Gossypol->ER_Stress Induction Autophagy Autophagy Gossypol->Autophagy Induction Musashi Musashi (MSI1) Gossypol->Musashi Inhibition Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis ER_Stress->Apoptosis Wnt Wnt Signaling Notch Notch Signaling Musashi->Wnt Activation Musashi->Notch Activation

Caption: Signaling pathways affected by Gossypol.

Central_Carbon_Metabolism_Tracing Glucose_13C [U-13C6]-Glucose Glycolysis Glycolysis Glucose_13C->Glycolysis Gossypol_13C2 This compound Gossypol_13C2->Glycolysis Inhibition TCA TCA Cycle Gossypol_13C2->TCA Metabolic Integration Fatty_Acid_Synth Fatty Acid Synthesis Gossypol_13C2->Fatty_Acid_Synth Inhibition PPP Pentose Phosphate Pathway Glycolysis->PPP Pyruvate_13C Pyruvate-13C Glycolysis->Pyruvate_13C PPP->Glycolysis Pyruvate_13C->TCA TCA->Fatty_Acid_Synth Amino_Acid_Synth Amino Acid Synthesis TCA->Amino_Acid_Synth Biomass Biomass Fatty_Acid_Synth->Biomass Amino_Acid_Synth->Biomass

Caption: Tracing carbon flow from this compound in central metabolism.

References

Application Notes and Protocols for Protein Binding Assays with Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in drug discovery due to its potent biological activities, including its function as a BH3 mimetic.[1][2] It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby inducing apoptosis in cancer cells.[2][3] Gossypol-13C2 is a stable isotope-labeled version of Gossypol, which is an invaluable tool for various biochemical and analytical studies, including protein binding assays, metabolic stability, and pharmacokinetic analyses, where it can be distinguished from its unlabeled counterpart by mass spectrometry.

These application notes provide detailed protocols for characterizing the binding of this compound to target proteins using three common biophysical techniques: Affinity Chromatography for pull-down assays, Surface Plasmon Resonance (SPR) for real-time binding kinetics, and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. While specific data for this compound is limited, the provided protocols are adapted from established methods for unlabeled Gossypol and other small molecule-protein interactions. The binding affinities are expected to be nearly identical between the labeled and unlabeled compounds.

Quantitative Binding Data

The binding affinity of Gossypol for various anti-apoptotic Bcl-2 family proteins has been determined using multiple techniques. The following table summarizes key binding constants (Ki and Kd).

Target ProteinLigandAssay MethodBinding Affinity (Kᵢ/Kₔ)Reference
Bcl-xL(-)-GossypolFluorescence Polarization~0.3 µM (Kᵢ)[3]
Bcl-2(-)-GossypolFluorescence Polarization~10 µM (Kᵢ)
Bcl-xLGossypolNot Specified0.5-0.6 µM (Kᵢ)
Bcl-2GossypolNot Specified0.2-0.3 mM (Kᵢ)
Bcl-xLGossypolNot Specified0.9 µM (Kₔ)

Signaling Pathways and Experimental Workflows

Gossypol-Induced Apoptosis Signaling Pathway

Gossypol acts as a BH3 mimetic, binding to anti-apoptotic proteins of the Bcl-2 family (like Bcl-2 and Bcl-xL) on the outer mitochondrial membrane. This prevents them from sequestering pro-apoptotic proteins Bak and Bax. Unbound Bak and Bax can then oligomerize, forming pores in the mitochondrial membrane, which leads to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Gossypol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Gossypol This compound Bcl2_BclxL Bcl-2 / Bcl-xL Gossypol->Bcl2_BclxL Binds and Inhibits Bak_Bax Bak / Bax (Pro-apoptotic) Bcl2_BclxL->Bak_Bax Inhibits CytochromeC Cytochrome c Bak_Bax->CytochromeC Promotes Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Apoptosome Activates

Caption: Gossypol-Induced Apoptosis Pathway.

Experimental Workflow for Protein Binding Assays

The general workflow for characterizing the interaction between this compound and a target protein involves protein expression and purification, followed by the specific binding assay, and subsequent data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis Protein_Expression Recombinant Protein Expression (e.g., E. coli) Protein_Purification Protein Purification (e.g., His-tag Affinity Chromatography) Protein_Expression->Protein_Purification Affinity_Chrom Affinity Chromatography (Pull-down) Protein_Purification->Affinity_Chrom SPR Surface Plasmon Resonance (Kinetics) Protein_Purification->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) Protein_Purification->ITC Gossypol_Prep Prepare this compound Stock Solution Gossypol_Prep->Affinity_Chrom Gossypol_Prep->SPR Gossypol_Prep->ITC Data_Analysis Data Processing and Analysis Affinity_Chrom->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Binding_Parameters Determine Binding Parameters (Kd, Kon, Koff, ΔH, ΔS) Data_Analysis->Binding_Parameters

Caption: General Experimental Workflow.

Experimental Protocols

Affinity Chromatography Pull-Down Assay

This protocol describes a method to qualitatively assess the binding of this compound to a target protein by immobilizing the protein and observing the retention of the ligand.

Materials:

  • Recombinant His-tagged target protein (e.g., Bcl-xL)

  • Ni-NTA agarose resin

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 250 mM imidazole

  • DMSO (for this compound stock)

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Resin Equilibration:

    • Pipette 50 µL of Ni-NTA agarose slurry into a microcentrifuge tube.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant.

    • Wash the resin with 500 µL of Binding Buffer, centrifuge, and discard the supernatant. Repeat this step twice.

  • Protein Immobilization:

    • Resuspend the equilibrated resin in 500 µL of Binding Buffer containing 50-100 µg of His-tagged target protein.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant.

    • Wash the resin twice with 500 µL of Wash Buffer to remove unbound protein.

  • This compound Binding:

    • Prepare a 10 µM solution of this compound in Binding Buffer (ensure final DMSO concentration is <1%).

    • Resuspend the protein-bound resin in 500 µL of the this compound solution. As a negative control, incubate resin without the target protein with the this compound solution.

    • Incubate on a rotator for 2 hours at 4°C.

  • Washing:

    • Centrifuge at 500 x g for 1 minute and collect the supernatant (flow-through).

    • Wash the resin three times with 500 µL of Wash Buffer, collecting each wash fraction separately.

  • Elution:

    • Add 100 µL of Elution Buffer to the resin and incubate for 10 minutes at room temperature.

    • Centrifuge at 1000 x g for 2 minutes and collect the eluate.

  • Analysis:

    • Analyze the flow-through, wash, and eluate fractions by LC-MS/MS to detect and quantify this compound. Binding is confirmed if this compound is detected in the eluate from the protein-bound resin but not in the negative control.

Surface Plasmon Resonance (SPR)

This protocol outlines the determination of binding kinetics (association and dissociation rates) of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant target protein (e.g., Bcl-xL)

  • This compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

  • DMSO

Protocol:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in Running Buffer (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration is constant across all samples and in the running buffer (typically ≤1%).

    • Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 240 seconds) with running buffer.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting the Regeneration Solution for 30-60 seconds.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC)

This protocol describes the measurement of the thermodynamic parameters of this compound binding to a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant target protein (e.g., Bcl-xL)

  • This compound

  • ITC Buffer: A buffer in which both protein and ligand are stable and soluble (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • DMSO

Protocol:

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC Buffer.

    • Prepare a stock solution of this compound in DMSO and dilute it into the final ITC Buffer. The final DMSO concentration must be identical in both the protein solution and the ligand solution to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and this compound solutions.

  • ITC Experiment Setup:

    • Load the target protein into the sample cell at a concentration of 10-20 µM.

    • Load this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of 0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of 19-28 injections of 1-2 µL of this compound into the protein solution, with a spacing of 150-180 seconds between injections to allow for thermal equilibration.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the ITC buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat flow peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Kₐ, from which Kₔ is calculated), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Disclaimer: These protocols provide a general framework. Optimal conditions, such as buffer composition, pH, temperature, and concentrations, may vary depending on the specific target protein and should be determined empirically. The provided binding data is for unlabeled Gossypol and should be considered an approximation for this compound.

References

Application Note: Calculating Isotopic Enrichment of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossypol, a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in drug development for its potential anticancer and antifertility properties.[1][2][3][4] Its mechanism of action often involves the inhibition of anti-apoptotic proteins like Bcl-2.[3] To elucidate its metabolic fate, mechanism of action, and pharmacokinetics, stable isotope labeling is an invaluable tool. Gossypol-13C2, where two carbon atoms in the gossypol molecule are replaced with the heavy isotope ¹³C, serves as a tracer in metabolic flux analysis and drug metabolism studies.

This application note provides detailed protocols for determining the isotopic enrichment of this compound in biological samples using two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotopic Enrichment Calculation

Isotopic enrichment is the mole fraction of a specific isotope at a particular atomic position within a molecule, expressed as a percentage. For this compound, the goal is to quantify the percentage of gossypol molecules that contain two ¹³C atoms relative to the unlabeled (all ¹²C) and naturally abundant ¹³C molecules. This is achieved by measuring the relative signal intensities of the isotopologues.

  • Mass Spectrometry (MS) distinguishes molecules based on their mass-to-charge ratio (m/z). A this compound molecule will have a mass approximately 2 Daltons higher than its unlabeled counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy detects nuclei with a non-zero nuclear spin, such as ¹³C. The presence of a ¹³C atom alters the NMR spectrum, for instance, by creating satellite peaks in ¹H NMR or direct signals in ¹³C NMR, allowing for quantification.

Key Analytical Techniques and Protocols

A generalized workflow for determining isotopic enrichment is essential for reproducible results.

Enrichment_Calculation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Cells, Plasma) Extraction Gossypol Extraction (LLE or SPE) Sample->Extraction Purification Sample Cleanup & Concentration Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR MS_Data Mass Spectra Analysis LCMS->MS_Data NMR_Data NMR Spectra Integration NMR->NMR_Data Enrichment Isotopic Enrichment Calculation MS_Data->Enrichment NMR_Data->Enrichment

Caption: General workflow for this compound isotopic enrichment analysis.

Protocol 1: Sample Preparation from Cell Culture

This protocol outlines the extraction of gossypol from cells treated with this compound.

Materials:

  • Cell culture treated with this compound and control (unlabeled gossypol).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol:Chloroform (2:1, v/v), ice-cold.

  • Deionized water, ice-cold.

  • Centrifuge, vortex mixer, nitrogen evaporator.

  • 0.22 µm PTFE filters.

Methodology:

  • Harvesting: Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Quenching & Lysis: Add 1 mL of ice-cold methanol:chloroform (2:1) solution to the cell pellet to quench metabolic activity and lyse the cells. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of ice-cold deionized water and 0.5 mL of chloroform. Vortex for 1 minute and centrifuge at 4,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper aqueous phase (polar metabolites) and a lower organic phase (lipids and non-polar compounds like gossypol).

  • Extraction: Carefully collect the lower organic phase using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent (e.g., acetonitrile for LC-MS or deuterated chloroform (CDCl₃) for NMR).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE filter to remove any particulates before analysis.

Protocol 2: Isotopic Enrichment by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying isotopic enrichment.

Instrumentation & Parameters:

  • LC System: UFLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might be: 30-95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Methodology:

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations of unlabeled gossypol and this compound.

  • Injection: Inject 5 µL of the prepared sample extract onto the LC-MS/MS system.

  • Data Acquisition: Monitor the specific m/z transitions for unlabeled and labeled gossypol.

    • Unlabeled Gossypol (C₃₀H₃₀O₈): [M-H]⁻ ≈ 517.19

    • This compound (¹³C₂C₂₈H₃₀O₈): [M-H]⁻ ≈ 519.19

  • Data Analysis:

    • Integrate the peak areas for the unlabeled (A₀) and labeled (A₂) isotopologues from the extracted ion chromatograms.

    • Correct for the natural abundance of ¹³C in the unlabeled standard.

    • Calculate the isotopic enrichment using the formula:

      % Enrichment = [ A₂ / (A₀ + A₂) ] * 100

Illustrative Data Presentation:

Sample IDPeak Area (A₀) at m/z 517.19Peak Area (A₂) at m/z 519.19Calculated % Enrichment
Control 11,520,48018,6501.21% (Natural Abundance)
Treated 1350,1201,250,67078.16%
Treated 2385,4001,315,22077.34%
Treated 3366,7501,288,43077.84%
Protocol 3: Isotopic Enrichment by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and is a robust method for quantifying site-specific enrichment without the need for labeled standards.

Instrumentation & Parameters:

  • NMR Spectrometer: 500 MHz or higher field spectrometer equipped with a cryoprobe.

  • Solvent: Deuterated solvent with a known internal standard (e.g., CDCl₃ with 0.03% TMS).

  • Experiment: Quantitative ¹H NMR or ¹³C NMR. For better sensitivity, ¹H NMR is often preferred.

  • Key ¹H NMR Parameters:

    • Pulse Sequence: Standard 1D proton (e.g., 'zg30').

    • Relaxation Delay (d1): Set to 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation (e.g., 30 seconds).

    • Number of Scans (ns): Sufficient for good signal-to-noise (e.g., 64 or 128).

Methodology:

  • Sample Preparation: Dissolve the dried extract in the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • In the ¹H spectrum, the proton(s) attached to the ¹³C-labeled positions will appear as a doublet (due to ¹H-¹³C coupling), flanked by a central singlet from the protons attached to ¹²C. These are known as ¹³C satellites.

    • Integrate the area of the central singlet (A₁₂C) and the two satellite peaks (A₁₃C).

    • The total area for that proton is A_total = A₁₂C + A₁₃C.

    • Calculate the isotopic enrichment at that specific carbon position:

      % Enrichment = [ A₁₃C / (A₁₂C + A₁₃C) ] * 100

Illustrative Data Presentation:

Proton SignalIntegral (A₁₂C)Integral (A₁₃C - Satellites)Total IntegralCalculated % Enrichment
Aldehyde (-CHO)0.220.781.0078.00%
Aromatic (Ar-H)0.210.791.0079.00%

Application in Drug Development: Tracing Gossypol's Mechanism

Gossypol is known to induce apoptosis in cancer cells by inhibiting anti-apoptotic Bcl-2 family proteins. Using this compound allows researchers to trace the molecule's engagement with its target and its subsequent metabolic transformations within the cell, providing critical information for drug efficacy and safety studies.

Gossypol_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion G13C2 This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) G13C2->Bcl2 Inhibition BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits CytoC Cytochrome c BaxBak->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Activates Caspases Caspase Cascade Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Logical Framework for MS-Based Calculation

The calculation of isotopic enrichment from mass spectrometry data relies on comparing the experimentally observed isotopic distribution with the theoretical distribution.

MS_Logic cluster_input Inputs cluster_process Processing cluster_output Output ExpSpec Experimental Mass Spectrum (Observed Peak Intensities) Compare Compare Experimental vs. Theoretical Distributions ExpSpec->Compare MolForm Molecular Formula (e.g., C30H30O8) TheoDist Calculate Theoretical Isotopic Distribution MolForm->TheoDist TheoDist->Compare Correct Correct for Natural Abundance Compare->Correct Enrichment Calculated Isotopic Enrichment (%) Correct->Enrichment

Caption: Logical diagram for calculating isotopic enrichment from MS data.

Conclusion

The accurate calculation of isotopic enrichment for this compound is fundamental to its application in advanced pharmaceutical research. Both LC-MS/MS and quantitative NMR are powerful techniques capable of providing reliable enrichment data. The choice of method depends on the required sensitivity, sample amount, and the need for site-specific information. The protocols and frameworks provided in this note serve as a comprehensive guide for researchers aiming to leverage this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gossypol-13C2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it synthesized?

A1: this compound is a specific isotopologue of gossypol, a naturally occurring polyphenolic aldehyde found in the cotton plant (genus Gossypium)[1]. The "-13C2" designation indicates that two carbon atoms in the gossypol molecule have been replaced with the stable isotope carbon-13. This isotopic labeling is crucial for various research applications, particularly in metabolic studies and for use as an internal standard in mass spectrometry-based quantification. The use of 13C isotopes greatly enhances the ability to identify and quantify biomarkers in complex biological mixtures[2].

Q2: What are the primary challenges in synthesizing this compound?

A2: The synthesis of gossypol and its isotopologues is complicated by several factors:

  • Atropisomerism: Gossypol exhibits axial chirality due to restricted rotation around the central binaphthyl bond, resulting in two stable atropisomers: (+)-gossypol and (-)-gossypol[3][4][5]. These isomers can have different biological activities, making stereoselective synthesis a significant hurdle.

  • Multi-step Synthesis: The total synthesis of gossypol is a multi-step process, often leading to low overall yields. Introducing isotopic labels adds another layer of complexity.

  • Reactive Functional Groups: Gossypol possesses multiple reactive functional groups, including phenolic hydroxyls and aldehydes, which can lead to side reactions and purification difficulties.

  • Cost and Availability of Labeled Precursors: The starting materials for introducing the 13C labels can be expensive, making efficient use of these precursors critical.

Q3: How can I confirm the successful incorporation and position of the 13C labels in my final product?

A3: The most effective methods for confirming isotopic labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 13C-NMR: A 1D 13C-NMR spectrum will show enhanced signals for the labeled carbon atoms. Advanced 2D NMR techniques, such as INADEQUATE, can be used to establish 13C-13C correlations and confirm the exact positions of the labels within the molecular backbone. However, the low natural abundance of 13C can make these experiments challenging without isotopic enrichment.

  • Mass Spectrometry: High-resolution mass spectrometry will show a predictable mass shift in the molecular ion peak corresponding to the number of incorporated 13C atoms.

Q4: What are the known biological activities of gossypol's atropisomers?

A4: The two atropisomers of gossypol have distinct biological profiles. For instance, (-)-gossypol has been reported to be the more potent inhibitor of cell proliferation in certain cancer cell lines. The (-)-(R)-Gossypol isomer is also more toxic and exhibits greater anticancer activity than the (+)-(S)-atropisomer. Gossypol and its derivatives have a wide range of biological activities, including antifertility, antiviral, anticancer, and antioxidant properties.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield * Incomplete reactions at one or more steps. * Side reactions due to the high reactivity of gossypol's functional groups. * Loss of material during purification steps.* Monitor each reaction by TLC or LC-MS to ensure completion. * Use appropriate protecting groups for the phenolic hydroxyl and aldehyde functionalities. * Optimize purification methods; consider flash chromatography or preparative HPLC.
Incorrect Atropisomeric Ratio * The dimerization step of hemigossypol lacks stereoselectivity. * Racemization during workup or purification.* Employ a chiral catalyst or a dirigent protein to control the stereoselective coupling of the hemigossypol precursor. * Perform purification at lower temperatures to minimize the risk of racemization. Gossypol can be unstable at higher temperatures in acidic media.
Incomplete or Low 13C Incorporation * Inefficient reaction with the 13C-labeled precursor. * Dilution of the labeled precursor with its unlabeled counterpart.* Ensure the 13C-labeled starting material is of high isotopic purity. * Use a slight excess of the labeled reagent if possible, while considering the cost. * Verify the reaction conditions are optimal for the specific labeling step.
Difficulty in Purifying the Final Product * Presence of closely related impurities or unreacted starting materials. * Formation of Schiff bases or other derivatives during workup.* Utilize high-performance liquid chromatography (HPLC) for final purification. A rapid method for separating gossypol has been developed using an amino resin to form a Schiff's base complex, which is then hydrolyzed. * Maintain neutral or slightly acidic pH during extraction and workup to avoid unwanted side reactions.
Ambiguous NMR or MS Data * Low signal-to-noise ratio in 13C-NMR due to low isotopic enrichment. * Complex fragmentation patterns in MS.* Increase the number of scans for NMR acquisition. * Use techniques like INADEQUATE for samples with sufficient 13C enrichment to trace the carbon skeleton. * For MS, use soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

Experimental Protocols

General Protocol for this compound Synthesis and Purification

This protocol is a generalized representation and may require optimization based on the specific 13C-labeled precursors used.

1. Synthesis of a 13C-Labeled Hemigossypol Precursor:

  • The synthesis would start from a commercially available 13C-labeled building block. The specific reactions will depend on the desired labeling pattern. Common strategies involve introducing the label early in the synthesis to maximize incorporation.

2. Dimerization to form this compound:

  • The 13C-labeled hemigossypol is subjected to an oxidative coupling reaction. To control atropisomerism, a chiral catalyst or a dirigent protein can be employed. A laccase enzyme can also be used, which may produce a racemic mixture.

3. Purification of this compound:

  • The crude reaction mixture is first subjected to extraction.
  • Further purification is achieved through column chromatography on silica gel.
  • For high purity, preparative HPLC is recommended. The purity of gossypol can be analyzed by HPLC, with reported purities reaching 99.9%.

4. Analytical Characterization:

  • HPLC: To determine the purity and the ratio of atropisomers.
  • Mass Spectrometry: To confirm the molecular weight and the incorporation of two 13C atoms.
  • 1H NMR and 13C NMR: To confirm the structure and the position of the 13C labels.

Visualizations

Biosynthetic Pathway of Gossypol

Gossypol_Biosynthesis FPP Farnesyl Diphosphate (FPP) delta_cadinene (+)-δ-cadinene FPP->delta_cadinene +)-δ-cadinene synthase hemigossypol Hemigossypol delta_cadinene->hemigossypol Series of Oxidations gossypol Gossypol hemigossypol->gossypol Oxidative Dimerization

Caption: Simplified biosynthetic pathway of gossypol from farnesyl diphosphate.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 13C-Labeled Precursor hemigossypol Synthesis of 13C2-Hemigossypol start->hemigossypol dimerization Stereoselective Dimerization hemigossypol->dimerization crude_product Crude this compound dimerization->crude_product chromatography Column Chromatography crude_product->chromatography hplc Preparative HPLC chromatography->hplc analysis Purity & Structural Confirmation (NMR, MS) hplc->analysis

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Technical Support Center: Optimizing Gossypol-13C2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Gossypol-13C2 synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common precursor for introducing the 13C2 label in the synthesis of this compound?

A common and efficient precursor for introducing a two-carbon labeled fragment is [1,2-13C2]acetylene. This can be generated from Ba13CO3 or 13CO2 and subsequently used to build more complex labeled synthons.

Q2: At what stage of the synthesis is it most strategic to introduce the 13C2 label?

Introducing the isotopic label as late as possible in the synthetic route is generally preferred to maximize the incorporation of the expensive labeled material into the final product and to minimize the number of reaction steps involving the label. However, the chemical feasibility of late-stage functionalization of the complex gossypol core can be challenging. A balanced approach often involves the synthesis of a key intermediate, such as a 13C2-labeled substituted naphthalene derivative, which is then used in the final steps to construct the gossypol framework.

Q3: What are the primary challenges in the purification of this compound?

The primary challenges in purifying this compound are similar to those for unlabeled gossypol and include its tendency to oxidize and its poor solubility in many common solvents. The presence of multiple phenolic hydroxyl groups makes it susceptible to degradation. Purification often requires column chromatography on silica gel with a carefully selected solvent system, followed by recrystallization. All purification steps should be carried out with minimal exposure to light and air.

Q4: How can I confirm the position and incorporation of the 13C label in the final product?

The position and incorporation of the 13C label can be definitively confirmed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS will confirm the correct mass of the labeled compound, while 13C-NMR and 2D NMR techniques (like HSQC and HMBC) will provide information about the exact location of the 13C atoms within the molecular structure.

Q5: What is the significance of atropisomerism in this compound synthesis?

Gossypol exists as a pair of stable atropisomers due to restricted rotation around the C2-C2' bond connecting the two naphthalene rings. The synthesis of gossypol often results in a racemic mixture of these two isomers. If a specific atropisomer is required, a chiral resolution step or an asymmetric synthesis strategy must be employed.

Troubleshooting Guides

Issue 1: Low Yield in the Dimerization Step to Form the Gossypol Scaffold
Symptom Possible Cause Suggested Solution
Low conversion of the naphthalene precursor to the gossypol dimer. Inefficient oxidative coupling reaction.Optimize the choice of oxidant (e.g., FeCl3, air/O2 with a catalyst). Adjust the reaction temperature and time. Ensure the absence of radical scavengers.
Steric hindrance preventing efficient coupling.Modify the protecting groups on the precursor to be less bulky.
Decomposition of the starting material or product under the reaction conditions.Use milder reaction conditions. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of significant side products. Over-oxidation of the phenolic rings.Use a stoichiometric amount of the oxidant. Add the oxidant slowly to the reaction mixture.
Undesired polymerization.Run the reaction at a lower concentration to favor intramolecular coupling.
Issue 2: Incomplete Deprotection of Hydroxyl Groups
Symptom Possible Cause Suggested Solution
Incomplete removal of protecting groups (e.g., methyl ethers). Harsh deprotection conditions are required, leading to product degradation.Choose protecting groups that can be removed under milder conditions (e.g., silyl ethers, benzyl ethers).
The deprotection reagent is not reaching all protected sites.Increase the excess of the deprotection reagent. Extend the reaction time. Use a co-solvent to improve solubility.
Low recovery of the deprotected product. The deprotected gossypol is unstable under the reaction or workup conditions.Neutralize the reaction mixture immediately after deprotection is complete. Use degassed solvents for workup and purification.
The product is difficult to separate from the deprotection reagents and byproducts.Choose a deprotection strategy that yields easily removable byproducts (e.g., volatile byproducts).
Issue 3: Isotopic Scrambling or Lower than Expected 13C Incorporation
Symptom Possible Cause Suggested Solution
Mass spectrometry indicates a distribution of isotopic masses rather than a distinct M+2 peak. Isotopic scrambling during the synthesis of the 13C2-labeled precursor.Re-evaluate the synthetic route for the labeled precursor to identify any steps where C-C bond cleavage and reformation could occur.
Incomplete incorporation of the labeled precursor in a key reaction step.Drive the reaction to completion by using a slight excess of the labeled reagent, optimizing reaction conditions (temperature, catalyst), and extending the reaction time.
Lower than theoretical 13C enrichment in the final product. Dilution with a non-labeled version of the precursor or intermediate.Ensure all reagents and solvents are free from contamination with their non-labeled counterparts.
Loss of the labeled fragment during a subsequent reaction.Review the reaction mechanism of all steps following the introduction of the label to ensure the labeled bond is stable under all conditions.

Experimental Protocols

A plausible synthetic strategy for this compound involves the synthesis of a 13C2-labeled hemigossypol precursor, followed by an oxidative dimerization.

Protocol 1: Synthesis of a 13C2-Labeled Naphthalene Intermediate

This protocol outlines a hypothetical route to a key naphthalene intermediate with a 13C2-labeled side chain.

  • Preparation of a 13C2-labeled Grignard Reagent:

    • Start with [1,2-13C2]acetylene.

    • React with one equivalent of a Grignard reagent (e.g., ethylmagnesium bromide) to form the acetylenic Grignard reagent.

  • Coupling to a Naphthalene Precursor:

    • React the [1,2-13C2]acetylenic Grignard reagent with a suitable protected and functionalized naphthalene electrophile (e.g., an aldehyde or an epoxide derivative of a protected dihydroxynaphthalene). This will introduce the 13C2 unit.

  • Functional Group Transformations:

    • Reduce the alkyne to an alkane.

    • Perform any necessary functional group interconversions to arrive at the desired substituted naphthalene precursor for the dimerization step. This may include the introduction of other substituents present in the hemigossypol structure.

Protocol 2: Oxidative Dimerization to form this compound
  • Preparation of the Reaction Mixture:

    • Dissolve the 13C2-labeled hemigossypol precursor in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere.

  • Oxidative Coupling:

    • Add an oxidizing agent, such as iron(III) chloride (FeCl3), portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction with water or a mild reducing agent.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Visualizations

experimental_workflow cluster_precursor 13C2-Labeled Precursor Synthesis cluster_intermediate Labeled Intermediate Synthesis cluster_final Final Product Synthesis & Purification C13_acetylene [1,2-13C2]Acetylene C13_Grignard [1,2-13C2]Acetylenic Grignard C13_acetylene->C13_Grignard EtMgBr Grignard Grignard Reagent Coupled_product Coupled Naphthalene Intermediate C13_Grignard->Coupled_product Coupling Naph_precursor Protected Naphthalene Electrophile Naph_precursor->Coupled_product Hemigossypol 13C2-Labeled Hemigossypol Precursor Coupled_product->Hemigossypol Reduction & Modifications Dimerization Oxidative Dimerization Hemigossypol->Dimerization FeCl3 Purification Purification Dimerization->Purification Crude Product Final_product This compound Purification->Final_product

Caption: A plausible synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis Synthesis Issues cluster_labeling Isotope Labeling Issues cluster_purification Purification & Stability start Low Yield or Impure Product low_conversion Low Conversion start->low_conversion side_products Side Products start->side_products incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection scrambling Isotopic Scrambling start->scrambling low_incorporation Low 13C Incorporation start->low_incorporation degradation Product Degradation start->degradation poor_separation Poor Separation start->poor_separation c1 Optimize Oxidant low_conversion->c1 c2 Adjust Conditions (Temp, Time, Conc.) low_conversion->c2 s1 Control Stoichiometry side_products->s1 s2 Inert Atmosphere side_products->s2 d1 Milder Protecting Groups incomplete_deprotection->d1 d2 Optimize Reagent Excess & Reaction Time incomplete_deprotection->d2 l1 Re-evaluate Precursor Synthesis Route scrambling->l1 l2 Drive Reaction to Completion low_incorporation->l2 l3 Ensure Purity of Labeled Reagent low_incorporation->l3 p1 Use Degassed Solvents degradation->p1 p2 Minimize Light/Air Exposure degradation->p2 p3 Optimize Chromatography Solvent System poor_separation->p3

Caption: A logical troubleshooting guide for this compound synthesis.

Purification techniques for high-purity Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity Gossypol-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified this compound Incomplete extraction from the initial matrix (e.g., cottonseed meal or synthetic reaction mixture).[1][2] Degradation of this compound during purification.[3] Co-precipitation of impurities with the final product.Optimize extraction parameters such as solvent composition, temperature, and time. A mixture of butanol-ethanol-water or 70% aqueous acetone can be effective.[1][2] Avoid prolonged exposure to high temperatures, light, and oxygen. Perform a recrystallization step. Gossypol can be precipitated as gossypol acetic acid to improve purity.
Presence of Impurities in the Final Product (as detected by HPLC) Inefficient chromatographic separation. Co-elution of impurities with this compound. Tautomerization of gossypol.Optimize the HPLC mobile phase and gradient. A common mobile phase is acetonitrile:water with 0.1% phosphoric acid. Use a high-resolution column. Be aware that gossypol can exist in different tautomeric forms (aldehyde, lactol, ketol), which may appear as separate peaks.
Color of the Purified this compound is Darker than Expected (Expected: Bright Yellow) Oxidation or degradation of the gossypol molecule. Presence of residual pigments from the starting material.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use an additional purification step, such as silica gel column chromatography, to remove colored impurities.
Inconsistent Retention Time in HPLC Analysis Changes in mobile phase composition or pH. Column degradation. Fluctuations in column temperature.Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH. Use a guard column and flush the column regularly. Maintain a constant column temperature using a column oven.
Difficulty in Dissolving this compound for Analysis or Further Reactions Gossypol has poor solubility in many common solvents.Chloroform, DMSO, and methanol are suitable solvents. Solubility can be enhanced by forming a salt or derivative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial extraction of this compound from a solid matrix?

A1: Solvent extraction is the most widely used technique. For defatted cottonseed meal, a mixture of butanol-ethanol-water (80:15:5 v/v) with 0.5 M citric acid has been shown to be effective, yielding over 90% extraction. Another common solvent system is 70% aqueous acetone. The choice of solvent may need to be optimized depending on the specific matrix containing your this compound.

Q2: How can I purify crude this compound to high purity?

A2: A combination of techniques is often necessary. After initial extraction, precipitation as gossypol acetic acid is a common and effective step to increase purity. This involves dissolving the crude gossypol in a suitable solvent and adding glacial acetic acid to induce crystallization. For further purification, silica gel column chromatography can be employed.

Q3: What is the best way to assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for determining the purity of gossypol. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.5% acetic acid) is typically used with UV detection at 254 nm. This method can separate gossypol from its degradation products and other impurities.

Q4: I am observing multiple peaks around the expected retention time of this compound in my HPLC chromatogram. What could be the reason?

A4: This could be due to several factors. Gossypol exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the binaphthyl bond. While your this compound is likely a specific isomer, any racemization during synthesis or purification could lead to the presence of the other isomer. Additionally, gossypol can exist in different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol) in solution, which can sometimes be separated by HPLC.

Q5: What are the stability considerations for storing high-purity this compound?

A5: Gossypol is sensitive to light, heat, and oxygen. It is most stable when stored as a solid in a dark, cool, and inert environment. In solution, its stability varies with the solvent. It is relatively stable in chloroform, while in solvents like DMSO and methanol, it can undergo tautomeric interconversion over time. For long-term storage, it is recommended to store the solid compound at low temperatures (e.g., -20°C) under an inert atmosphere.

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation as Gossypol Acetic Acid

This protocol is adapted from methods used for the purification of natural gossypol.

Materials:

  • Crude this compound

  • Diethyl ether

  • Glacial acetic acid

  • Beakers and flasks

  • Filtration apparatus

  • Desiccator

Procedure:

  • Dissolve the crude this compound in a minimal amount of diethyl ether at room temperature.

  • Once fully dissolved, slowly add glacial acetic acid dropwise while stirring.

  • Continue adding acetic acid until a yellow crystalline precipitate of gossypol acetic acid forms.

  • Allow the precipitation to proceed for several hours at room temperature, or overnight at 4°C to maximize yield.

  • Collect the crystalline precipitate by filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the purified gossypol acetic acid crystals under vacuum in a desiccator.

Protocol 2: Purity Analysis of this compound by HPLC

This protocol is based on established HPLC methods for gossypol analysis.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid

  • This compound sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, an 80:20 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in the mobile phase or a suitable solvent like chloroform to prepare a stock solution. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the this compound sample to be analyzed in the mobile phase to achieve a concentration within the range of the standard curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to 254 nm.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Quantify the concentration using the calibration curve.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound (from synthesis or natural source) extraction Solvent Extraction (e.g., Acetone/Water) start->extraction precipitation Precipitation as Gossypol Acetic Acid extraction->precipitation chromatography Silica Gel Column Chromatography precipitation->chromatography Optional further purification hplc Purity Analysis by HPLC precipitation->hplc chromatography->hplc end High-Purity this compound hplc->end

Caption: Experimental workflow for the purification and analysis of high-purity this compound.

troubleshooting_logic start Low Purity Detected by HPLC impurity_type Are the impurities well-separated from the main peak? start->impurity_type optimize_hplc Optimize HPLC conditions (mobile phase, gradient, column) impurity_type->optimize_hplc No recrystallize Perform recrystallization (as gossypol acetic acid) impurity_type->recrystallize Yes check_tautomers Consider the presence of tautomers or atropisomers optimize_hplc->check_tautomers column_chrom Use silica gel column chromatography recrystallize->column_chrom

References

Technical Support Center: Mass Spectrometry Analysis of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the mass spectrometry analysis of Gossypol-13C2, with a focus on troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: What are the most common initial checks for poor signal intensity of this compound?

Low signal intensity is a frequently encountered issue in mass spectrometry.[1] Initial troubleshooting should focus on several key areas:

  • Sample Concentration: Ensure your sample is appropriately concentrated. A solution that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[1][2]

  • Instrument Performance: Verify that the mass spectrometer is performing optimally. This includes regular tuning and calibration to check the ion source, mass analyzer, and detector settings.[1][2] A contaminated ion source is a primary cause of declining signal intensity.

  • Analyte Stability: Gossypol is known to be unstable in certain solvents and at room temperature or higher. Degradation during sample storage or preparation can lead to a significant loss of signal.

Q2: How do I know if the issue is with my sample preparation or the instrument itself?

To distinguish between sample-related and instrument-related problems, a systematic approach is necessary. A good first step is to analyze a fresh, pure standard of this compound at a known concentration via direct infusion. If the signal is strong and stable, the issue likely lies within your sample preparation, chromatography, or the sample matrix itself. If the signal from the pure standard is also low, this points towards a problem with the instrument's settings or hardware.

Q3: Which ionization mode and polarity are optimal for this compound?

For gossypol and its analogs, positive electrospray ionization (+ESI) is commonly and effectively used, typically forming [M+H]⁺ ions. The choice of ionization technique can significantly affect signal intensity, so it is crucial to optimize it for your specific analyte and instrument.

Q4: My signal is low and unstable. Could this be a matrix effect?

Yes, low and unstable signals are classic signs of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression.

  • How to Identify Matrix Effects: A common method is the post-extraction spike experiment. You compare the signal of a standard in a pure solvent against the signal of the same standard spiked into an extracted blank matrix sample. A significantly lower signal in the matrix indicates ion suppression.

  • How to Mitigate Matrix Effects:

    • Improve Chromatographic Separation: Adjust your HPLC method to separate this compound from interfering matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.

    • Optimize Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol to remove matrix components before injection.

Q5: Could the isotopic label in this compound be the source of the low signal?

While stable isotope-labeled standards are the gold standard for quantification, they can introduce unique challenges:

  • Cross-Signal Contribution: In some cases, naturally occurring isotopes from a high concentration of unlabeled gossypol can contribute to the signal of the stable isotope-labeled internal standard (SIL-IS), which can affect accuracy.

  • Purity and Concentration: Verify the purity and concentration of your this compound standard. Degradation of the stock solution or inaccuracies in its concentration can lead to unexpectedly low signals.

  • MS Resolution: Ensure your mass spectrometer's resolution is sufficient to distinguish between the monoisotopic peak of this compound and any potential overlapping signals from the unlabeled analyte or matrix components.

Troubleshooting Guides

Systematic Troubleshooting Workflow

This flowchart outlines a step-by-step process for diagnosing the root cause of low signal intensity.

G start Low Signal Intensity Observed for this compound check_instrument Instrument Check Infuse pure this compound standard. Is signal strong and stable? start->check_instrument instrument_ok YES check_instrument:f1->instrument_ok Yes instrument_bad NO check_instrument:f1->instrument_bad No check_sample_prep Sample Preparation & Chromatography Check Review extraction protocol, analyte stability, and LC conditions. instrument_ok->check_sample_prep troubleshoot_instrument Troubleshoot Instrument Clean ion source. Tune and calibrate MS. Optimize source parameters (voltage, gas, temp). Check for leaks. instrument_bad->troubleshoot_instrument check_matrix Matrix Effect Check Perform post-extraction spike experiment. Is signal suppressed? check_sample_prep->check_matrix solution Signal Restored troubleshoot_instrument->solution matrix_yes YES check_matrix:f1->matrix_yes Yes matrix_no NO check_matrix:f1->matrix_no No mitigate_matrix Mitigate Matrix Effects Improve chromatography. Dilute sample. Enhance sample cleanup. matrix_yes->mitigate_matrix optimize_sample_prep Optimize Sample Prep & LC Check extraction efficiency and recovery. Ensure sample is kept cool. Verify solvent stability. Check for LC peak broadening/tailing. matrix_no->optimize_sample_prep mitigate_matrix->solution optimize_sample_prep->solution

A flowchart for systematically troubleshooting low signal intensity.
Logical Relationships of Potential Causes

Understanding how different factors interconnect can help pinpoint the root cause of signal loss more effectively.

G cluster_factors Primary Factors cluster_problems Intermediate Problems sample_matrix Sample Matrix Complexity ion_suppression Ion Suppression sample_matrix->ion_suppression sample_prep Sample Preparation Protocol degradation Analyte Degradation sample_prep->degradation low_recovery Low Extraction Recovery sample_prep->low_recovery lc_method LC Method lc_method->ion_suppression ms_settings MS Instrument Settings poor_ionization Poor Ionization Efficiency ms_settings->poor_ionization analyte_props Gossypol Chemical Properties analyte_props->degradation analyte_props->poor_ionization result Low Signal Intensity ion_suppression->result degradation->result poor_ionization->result low_recovery->result

Logical relationships of potential causes for low signal.

Data Presentation

Optimized Mass Spectrometry Parameters for Gossypol Analysis

The following table provides suggested starting parameters for LC-MS/MS analysis of gossypol. These should be optimized for your specific instrument and application.

ParameterSettingRationale & Notes
Ionization Mode Electrospray Ionization (ESI), PositiveCommonly used for gossypol, producing a protonated molecule [M+H]⁺.
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum ion current.
Nebulizing Gas (N₂) Flow 1.5 L/minAffects droplet size and desolvation efficiency.
Drying Gas (N₂) Flow 10 - 15 L/minFacilitates solvent evaporation. Optimize based on mobile phase flow rate.
Heat Block Temperature 250 - 400 °CAids in desolvation. Higher temperatures can sometimes lead to degradation.
Interface Temperature 200 - 350 °CCritical for efficient ion transfer into the mass spectrometer.
Scan Type Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.
Precursor Ion (Q1) m/z 521.2 (for this compound)Calculated for [M+H]⁺, where M is this compound (C₃₀¹³C₂H₃₀O₈). Confirm with direct infusion.
Product Ions (Q3) To be determined empiricallyFragment the precursor ion at various collision energies to find stable, intense product ions.
Collision Energy (CE) 10 - 40 eVOptimize for each MRM transition to achieve maximum product ion intensity.

Experimental Protocols

Protocol 1: General Sample Extraction for Gossypol

This protocol is a general guideline for extracting gossypol from a biological matrix (e.g., oil, meal) and may require optimization.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the homogenized sample into a microcentrifuge tube.

  • Spiking: Add the this compound internal standard.

  • Extraction: Add 1 mL of extraction solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% formic acid in water). Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample for 30 minutes to ensure thorough extraction.

  • Refrigeration & Centrifugation: Place the sample in a refrigerator at 4°C for 30 minutes to precipitate interferences. Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm filter membrane into an HPLC vial for analysis.

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol is for optimizing MS source and compound-dependent parameters using a pure standard solution.

  • Prepare Standard Solution: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent mixture that mimics your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Source Parameters: While infusing, adjust source parameters (capillary voltage, nebulizer pressure, drying gas flow, and temperature) to maximize the signal intensity of the [M+H]⁺ precursor ion for this compound.

  • Optimize Compound Parameters:

    • Switch the instrument to a product ion scan mode, selecting the precursor ion for this compound.

    • Ramp the collision energy (e.g., from 10 to 50 eV) to observe the fragmentation pattern and identify the most intense and stable product ions.

    • For each promising product ion, perform a collision energy optimization to find the voltage that yields the highest intensity. These will become your MRM transitions.

References

Technical Support Center: Analysis of Gossypol-13C2 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio for Gossypol-13C2 in biological samples.

I. High-Performance Liquid Chromatography (HPLC-UV/Vis)

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in HPLC-UV/Vis analysis?

A1: Low signal intensity in HPLC-UV/Vis analysis of this compound can stem from several factors:

  • Low Analyte Concentration: The concentration of this compound in the injected sample may be below the detection limit of the instrument.

  • Improper Wavelength Selection: The UV/Vis detector may not be set to the optimal wavelength for maximum absorbance of gossypol.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower peak height and, consequently, a reduced signal-to-noise ratio.

  • Sample Degradation: Gossypol is known to be unstable in certain solvents and conditions, which can lead to lower concentrations of the target analyte.[][2]

  • Injector Issues: Problems with the autosampler or manual injector, such as partial injections or leaks, can lead to less sample being loaded onto the column.

Q2: My this compound peak is showing significant tailing. What can I do to improve the peak shape?

A2: Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of gossypol's phenolic hydroxyl groups. Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can often improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: Residual sample components or precipitated salts on the column can cause peak distortion. Flushing the column with a strong solvent or using a guard column can help.

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the polar functional groups of gossypol, leading to tailing. Using a column with end-capping or a different stationary phase may be necessary.

Troubleshooting Guide: Low Signal-to-Noise for this compound
Symptom Possible Cause Suggested Solution
Low peak height for this compound Suboptimal UV detection wavelength.Determine the UV absorbance maximum for gossypol in your mobile phase (typically around 235-254 nm and 370-380 nm).[3]
Sample degradation.Gossypol is more stable in chloroform.[][2] Prepare samples fresh and minimize exposure to light and air. Consider using antioxidants in your sample solvent.
Inefficient extraction from the biological matrix.Optimize your sample preparation method. Solid-phase extraction (SPE) can be effective for cleaning up complex samples.
High baseline noise Contaminated mobile phase or HPLC system.Filter all mobile phases and use high-purity solvents. Flush the system thoroughly.
Air bubbles in the system.Degas the mobile phase properly. Check for leaks in the pump and fittings.
Detector lamp issue.Check the detector lamp's age and intensity. Replace if necessary.
Inconsistent peak areas Leaky pump seals or injector.Inspect the pump and injector for any signs of leaks or salt buildup.
Inconsistent injection volume.Ensure the autosampler is functioning correctly and that the injection loop is completely filled.

II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal suppression for this compound in my plasma samples. What is causing this and how can I mitigate it?

A1: Signal suppression, also known as the matrix effect, is a common issue in LC-MS/MS analysis of biological samples. It occurs when co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Mitigation Strategies:

  • Improve Sample Preparation: Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte signal to an undetectable level.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (like this compound itself for the quantification of native gossypol) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Q2: What are the key mass spectrometry parameters to optimize for this compound analysis?

A2: To maximize the signal for this compound, it is crucial to optimize the following MS parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for gossypol analysis, typically in negative ion mode due to the phenolic hydroxyl groups.

  • Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve the most stable and intense signal for your specific instrument.

  • Collision Energy: In tandem MS (MS/MS), the collision energy for fragmentation of the precursor ion should be optimized to produce abundant and specific product ions.

  • Precursor and Product Ions: For this compound, the precursor ion will have a mass-to-charge ratio (m/z) two units higher than unlabeled gossypol. The product ions should be carefully selected to be specific and free from interferences.

Troubleshooting Guide: Improving Signal-to-Noise in LC-MS/MS
Symptom Possible Cause Suggested Solution
Weak or no signal for this compound Poor ionization efficiency.Optimize ion source parameters (e.g., switch between ESI and APCI, adjust voltages and temperatures). Ensure the mobile phase is compatible with the chosen ionization mode.
Incorrect MS/MS transition.Verify the precursor and product ion m/z values for this compound. Infuse a standard solution directly into the mass spectrometer to optimize the transition.
Contaminated ion source.Clean the ion source, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's instructions.
High background signal Chemical noise from the mobile phase or system.Use high-purity solvents and additives. "Steam cleaning" the system overnight can help reduce background.
Co-eluting interferences from the matrix.Improve chromatographic separation or enhance sample cleanup.
Inconsistent signal intensity Matrix effects.Use a stable isotope-labeled internal standard and/or implement matrix effect mitigation strategies as described in the FAQ.
Instability of this compound in the sample matrix or autosampler.Investigate the stability of this compound under your storage and analysis conditions.
Isotopic purity of the standard.Verify the isotopic enrichment of your this compound standard using high-resolution mass spectrometry. Incomplete labeling can result in a lower signal for the desired isotopologue.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: The signal for this compound in my biological extract is very weak in the 13C NMR spectrum. How can I enhance the signal?

A1: The low natural abundance and lower gyromagnetic ratio of 13C make it inherently less sensitive than 1H NMR. For a low-concentration, 13C-labeled analyte in a complex mixture, signal enhancement techniques are often necessary:

  • Increase the Number of Scans: This is the simplest approach, as the signal-to-noise ratio increases with the square root of the number of scans. However, this can be time-consuming.

  • Use a Higher-Field Magnet: A stronger magnet will increase the sensitivity and dispersion of the signals.

  • Cryoprobe: If available, a cryogenically cooled probe can significantly increase the signal-to-noise ratio.

  • Advanced Pulse Sequences: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH2, and CH3 groups and can sometimes provide a sensitivity enhancement for protonated carbons.

  • Hyperpolarization Techniques: Methods like Dynamic Nuclear Polarization (DNP) can dramatically increase the 13C signal, in some cases by several orders of magnitude, but require specialized equipment.

Q2: How can I confirm that the signal I am seeing corresponds to this compound and not a background signal?

A2: In complex biological samples, it is crucial to confirm the identity of your signal.

  • 2D NMR: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the 13C signals with the 1H signals of gossypol, providing unambiguous assignment.

  • Spiking: Spiking the sample with a known amount of your this compound standard and observing a proportional increase in the signal of interest can confirm its identity.

  • Comparison to a Blank: Running a spectrum of a control biological sample (without this compound) will help to identify background signals.

Troubleshooting Guide: Low Signal in 13C NMR
Symptom Possible Cause Suggested Solution
Very weak or no 13C signal Low sample concentration.Concentrate the sample if possible without introducing interfering substances.
Insufficient number of scans.Increase the acquisition time by increasing the number of scans.
Poor shimming.Carefully shim the magnet on your sample to improve the magnetic field homogeneity, which will result in sharper lines and better signal-to-noise.
Broad 13C peaks Sample viscosity.If the sample is highly viscous, consider diluting it or increasing the temperature of the experiment (if the analyte is stable).
Paramagnetic impurities.The presence of paramagnetic metal ions can cause significant line broadening. Consider using a chelating agent like EDTA if metal contamination is suspected.

Experimental Protocols

Protocol 1: Extraction of Gossypol from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • To 1 mL of plasma, add a known amount of this compound solution (as an internal standard for the quantification of unlabeled gossypol).

  • Add 100 µL of 1 M HCl to precipitate proteins. Vortex for 30 seconds.

  • Add 4 mL of a mixture of isopropanol and hexane (2:3, v/v). Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: HPLC-UV Method for Gossypol Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing 0.1% phosphoric acid. For example, starting with 80% methanol and increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm or 254 nm.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC-based gossypol analysis from the literature. These values can serve as a benchmark for your method development.

Parameter Value Reference(s)
Linearity Range 1.9 - 34.9 µg/mL
Mean Recovery 97.8% - 100.3%
RSD of Recovery 0.4% - 1.2%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Biological_Sample->Spike_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_Separation HPLC Separation (C18 Column) Evaporation->HPLC_Separation MS_Detection MS/MS Detection (ESI-) HPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Signal vs. IS) Integration->Quantification Troubleshooting_Workflow Start Low Signal-to-Noise for this compound Check_Standard Analyze a fresh, pure standard solution Start->Check_Standard Signal_OK Is the signal strong and stable? Check_Standard->Signal_OK Problem_Sample Issue is likely with the sample preparation or matrix Signal_OK->Problem_Sample Yes Problem_System Issue is likely with the LC-MS system Signal_OK->Problem_System No Optimize_Cleanup Optimize sample cleanup (e.g., SPE) Problem_Sample->Optimize_Cleanup Check_Stability Investigate analyte stability in the matrix Problem_Sample->Check_Stability Check_LC Check for leaks, clogs, and column health Problem_System->Check_LC Check_MS Clean ion source, optimize parameters Problem_System->Check_MS

References

Technical Support Center: Analysis of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gossypol-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges presented by the tautomeric nature of this compound in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the tautomeric forms of this compound and why are they important in its analysis?

A1: this compound, like its unlabeled counterpart, exists in a dynamic equilibrium between three main tautomeric forms: the aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms.[1][2][3] The prevalence of each tautomer is influenced by factors such as the solvent, pH, and storage time.[1][2] This is critical for analysis because the different tautomers can exhibit distinct chromatographic and spectroscopic properties, potentially leading to multiple peaks for a single compound, inaccurate quantification, and difficulties in spectral interpretation.

Q2: How does the choice of solvent affect the tautomeric equilibrium of this compound?

A2: The solvent plays a pivotal role in determining the dominant tautomeric form of this compound.

  • In non-polar solvents like chloroform , the aldehyde-aldehyde form is predominant.

  • In protic solvents such as methanol , there is a time-dependent shift. Initially, the aldehyde-aldehyde form is the main species, but over time it converts to the more stable lactol-lactol form.

  • In polar aprotic solvents like DMSO , a mixture of aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms can coexist.

  • Alkaline solutions favor the formation of the ketol-ketol tautomer.

Q3: I am observing multiple peaks for this compound in my LC-MS analysis. Is this expected?

A3: Yes, observing multiple peaks for this compound is a common issue and is often due to the presence of its different tautomers in solution. The chromatographic separation can be sensitive to the structural differences between the aldehyde, lactol, and ketol forms, leading to distinct retention times. To confirm if the multiple peaks are tautomers, you can analyze the mass spectra associated with each peak; they should all have the same mass-to-charge ratio (m/z) corresponding to this compound.

Q4: How can I stabilize a specific tautomer of this compound for more consistent analytical results?

A4: While complete stabilization of a single tautomer can be challenging due to the dynamic equilibrium, you can influence the equilibrium to favor one form.

  • Solvent Selection: As mentioned in Q2, the choice of solvent is a primary factor. Using chloroform can help maintain the aldehyde-aldehyde form.

  • pH Control: For some applications, controlling the pH of your mobile phase or sample solution can help. For instance, avoiding alkaline conditions will reduce the presence of the ketol-ketol form.

  • Derivatization: Chemical derivatization can "lock" the molecule in a specific form. For example, reaction with amines to form Schiff bases can stabilize a particular tautomeric form. However, this will alter the molecule being analyzed.

Q5: What are the recommended storage conditions for this compound solutions to minimize tautomeric shifts during an experimental sequence?

A5: Studies have shown that factors like natural light and atmospheric oxygen have a negligible effect on the stability of gossypol, with changes in spectroscopic data primarily attributed to tautomeric transformation rather than degradation. However, to ensure consistency, especially for quantitative studies:

  • Solvent: Chloroform has been shown to be a solvent where gossypol is highly stable.

  • Temperature: Store solutions at a consistent, cool temperature (e.g., 2-8°C) when not in use.

  • Time: Prepare solutions fresh whenever possible and analyze them within a consistent timeframe to minimize time-dependent tautomeric shifts, especially in solvents like methanol.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Broad Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
On-column tautomer interconversion The dynamic equilibrium between tautomers during chromatographic separation can lead to peak broadening.
Solution 1: Modify Mobile Phase. Adjust the mobile phase composition and pH to favor a single tautomer. For reversed-phase HPLC, consider adding a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase to stabilize the protonation state.
Solution 2: Adjust Temperature. Lowering the column temperature can sometimes slow down the rate of interconversion on the column, leading to sharper peaks.
Interaction with column hardware Gossypol is a polyphenolic compound and can interact with metal surfaces in the HPLC system.
Solution: Use a metal-free or bio-inert HPLC system. If not available, passivating the system with a strong chelating agent may help.
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause Troubleshooting Step
Tautomeric shifts in stock/working solutions The ratio of tautomers in your standard and sample solutions may be changing over time, leading to variability in the peak areas of the targeted tautomer.
Solution 1: Consistent Sample Preparation and Analysis Time. Prepare standards and samples in the same solvent and analyze them at consistent time intervals after preparation.
Solution 2: Summation of Tautomer Peaks. If multiple, well-resolved tautomer peaks are present, a more accurate quantification can be achieved by summing the peak areas of all tautomers.
Carry-over in the LC-MS system Gossypol can be "sticky" and adsorb to surfaces in the autosampler, column, or ion source, leading to carry-over between injections.
Solution: Optimize Wash Solvents. Use a strong wash solvent in the autosampler wash sequence. A mixture of organic solvent (e.g., acetonitrile or methanol) with an acid or a base might be more effective than the mobile phase alone. Injecting blank samples after high-concentration samples can help identify and mitigate carry-over.

Experimental Protocols

Protocol 1: General HPLC-UV Analysis of this compound Tautomers

This protocol is a representative method for the analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM KH2PO4 adjusted to pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 235 nm or 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition or a compatible solvent like methanol or chloroform. Be mindful of the solvent's effect on tautomerism.

Protocol 2: ¹H NMR for Tautomer Identification
  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Solvents: Deuterated solvents such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆. The choice of solvent will influence the observed tautomeric forms.

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts of the aldehyde, lactol, and ketol protons will be distinct and can be used to identify the presence and relative abundance of each tautomer. For example, in CDCl₃, the aldehyde proton signal is a key indicator of the aldehyde-aldehyde form.

Tautomer Distribution of Gossypol in Different Solvents Over Time

The following table summarizes the observed tautomeric forms of gossypol in various solvents at different time points, as determined by ¹H NMR spectroscopy. This data is directly applicable to this compound.

SolventDay 0Day 5Day 15Day 30Day 45
Chloroform Aldehyde-aldehydeAldehyde-aldehyde & Lactol-lactolAldehyde-aldehyde & Lactol-lactolAldehyde-aldehyde & Lactol-lactolAldehyde-aldehyde & Lactol-lactol
Methanol Mainly Aldehyde-aldehyde-Aldehyde-aldehyde to Lactol-lactol transitionLactol-lactolLactol-lactol
DMSO Aldehyde, Lactol, Ketol mixtureAldehyde, Lactol, Ketol mixtureAldehyde, Lactol, Ketol mixtureAldehyde & Lactol mixtureAldehyde & Lactol mixture

Data synthesized from studies by Wang et al. (2019).

Visualizations

Gossypol_Tautomers cluster_conditions Influencing Factors Aldehyde Aldehyde-Aldehyde Tautomer Lactol Lactol-Lactol Tautomer Aldehyde->Lactol Solvent (e.g., Methanol) Ketol Ketol-Ketol Tautomer Aldehyde->Ketol Alkaline pH Lactol->Ketol Solvent Solvent Choice pH pH Time Time

Caption: Tautomeric equilibrium of this compound.

Troubleshooting_Workflow start Analytical Issue Observed (e.g., multiple peaks, poor reproducibility) check_mass Check m/z of all peaks. Are they identical? start->check_mass tautomers Issue likely due to tautomers. check_mass->tautomers Yes other_issue Investigate other issues: - Contamination - Degradation - Carry-over check_mass->other_issue No optimize_hplc Optimize HPLC Method: - Adjust mobile phase pH - Modify gradient - Change temperature tautomers->optimize_hplc sum_peaks Quantify by summing all tautomer peaks. tautomers->sum_peaks stabilize Attempt to stabilize one tautomer: - Change solvent - Control pH tautomers->stabilize end Consistent Analysis optimize_hplc->end sum_peaks->end stabilize->end

Caption: Troubleshooting workflow for this compound analysis.

References

Preventing degradation of Gossypol-13C2 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you prevent the degradation of Gossypol-13C2 during sample preparation for your research and drug development activities.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound lower than expected?

Low recovery is often a sign of degradation during sample preparation. Gossypol is a polyphenolic aldehyde that is highly susceptible to degradation from several factors, including temperature, pH, light, and oxidation. Its stability is also highly dependent on the solvent used.

Q2: What are the primary factors that cause this compound to degrade?

The primary causes of gossypol degradation are:

  • Temperature: Gossypol is highly unstable at room temperature and elevated temperatures (37°C and above). Stability significantly increases at lower temperatures.[1][2]

  • Solvent Choice: The rate of decomposition is highly solvent-dependent. Stability is generally poor in alcohols like methanol and ethanol but significantly better in acetone and chloroform.[1][3]

  • pH: Gossypol is more stable in acidic conditions. Neutral to alkaline pH can promote the formation of Schiff bases and other degradation products.[4]

  • Oxidation: As a polyphenolic compound, gossypol is prone to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.

  • Light Exposure: Exposure to UV light can lead to photodecomposition. While some studies suggest its effect is minor compared to other factors, it is a standard precaution to protect polyphenols from light.

Q3: Is the degradation of isotopically labeled this compound different from unlabeled Gossypol?

No, the chemical stability and degradation pathways of this compound are virtually identical to those of unlabeled gossypol. The incorporation of the stable ¹³C isotope does not significantly alter its chemical reactivity. Therefore, all stability data and preventative measures for gossypol are directly applicable to this compound.

Q4: What is the best solvent for extracting and storing this compound?

Acetone is an excellent choice for extraction as it is effective and provides good stability. For resuspension and short-term storage, chloroform containing 1% acetic acid is recommended for high stability. If using alcohols like methanol or ethanol, ensure they are acidified and that samples are kept at low temperatures and analyzed promptly.

Q5: How should I handle biological samples like plasma or tissue to minimize degradation?

For plasma samples, it is crucial to add a protective antioxidant agent like glutathione. For all biological samples, work quickly and on ice to minimize enzymatic degradation. Rapidly homogenize tissues in a cold, acidified solvent (e.g., acetone) to precipitate proteins and inactivate enzymes.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent recovery of this compound Temperature-induced degradation: Samples were processed or stored at room temperature or higher.Always keep samples on ice during processing. Store extracts at -20°C or -80°C.
Solvent-induced degradation: Use of unstable solvents like methanol or ethanol for extended periods.Use acetone for extraction. If reconstitution in methanol or acetonitrile is necessary for analysis, do so immediately before injection and keep vials in a chilled autosampler.
Oxidation: Dissolved oxygen in solvents or exposure to air.Use freshly opened HPLC-grade solvents. Consider degassing solvents via sonication or sparging with nitrogen. For sensitive biological samples, add an antioxidant.
Appearance of unexpected peaks in the chromatogram Degradation Products: Gossypol has degraded into various byproducts.Review your entire workflow against the recommended protocols. Ensure strict control of temperature, light, and pH.
Tautomerization: Gossypol exists in different tautomeric forms (aldehyde, lactol, ketol), which can sometimes be separated chromatographically depending on conditions.This is an inherent property. Standardize your sample preparation and analysis time to ensure the tautomeric equilibrium is consistent across samples and standards.
Peak tailing or poor peak shape in HPLC analysis Inappropriate Mobile Phase pH: Mobile phase is not acidic enough to keep gossypol protonated.Ensure the mobile phase contains an acidifier like 0.1% phosphoric acid or 0.5% acetic acid to maintain a low pH (e.g., pH 3.0).
Column Contamination: Buildup of matrix components on the analytical column.Use a guard column and ensure adequate sample cleanup (e.g., protein precipitation, SPE) before injection.

Experimental Protocols & Data

Recommended General Workflow for Preventing Degradation

To ensure the stability of this compound, a controlled and systematic workflow is essential. The following diagram outlines the critical steps from sample collection to analysis.

G cluster_prep Sample Preparation (Low Light / Amber Vials) cluster_analysis Analysis Sample 1. Sample Collection (Flash freeze or place on ice) Homogenize 2. Homogenization / Extraction (On ice, with cold, acidified acetone) Sample->Homogenize Centrifuge 3. Centrifugation (4°C to pellet debris/protein) Homogenize->Centrifuge Transfer 4. Supernatant Transfer (To a new amber tube) Centrifuge->Transfer Evaporate 5. Solvent Evaporation (Under N2 stream, < 40°C) Transfer->Evaporate Reconstitute 6. Reconstitution (In appropriate mobile phase or acidified chloroform) Evaporate->Reconstitute Analysis 7. HPLC/MS Analysis (Use chilled autosampler) Reconstitute->Analysis crit1 Critical: Keep Cold crit1->Homogenize crit1->Centrifuge crit2 Critical: Acidify crit2->Homogenize crit3 Critical: Protect from Light crit3->Sample crit4 Critical: Minimize Time crit4->Reconstitute

Caption: Recommended workflow for this compound sample preparation.

Protocol 1: Extraction from Plant Material (e.g., Cottonseed)

This protocol is adapted from established methods for gossypol extraction.

  • Maceration: Weigh the powdered sample (approx. 0.1 g) into an amber glass vial. Add cold acetone and let it macerate for 16 hours at 4°C with gentle agitation.

  • Filtration: Filter the extract through a 0.45 µm micro-filter membrane into a new amber vial. Wash the residue with a small volume of cold acetone.

  • Evaporation: Evaporate the combined extract to dryness under a gentle stream of nitrogen or using a vacuum evaporator. Ensure the temperature does not exceed 40°C.

  • Reconstitution: Resuspend the dried residue in a known volume of 1% acetic acid in chloroform for storage or in the initial mobile phase for immediate HPLC analysis.

Protocol 2: Extraction from Plasma

This protocol incorporates measures to prevent oxidation and enzymatic degradation.

  • Sample Preparation: To 100 µL of plasma in a polypropylene tube, add an antioxidant such as glutathione. Add 10 µL of an internal standard solution if used.

  • Protein Precipitation: Add 300 µL of ice-cold, acidified acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial.

  • Analysis: Inject the sample directly into the HPLC-MS/MS system. Use a chilled autosampler (e.g., 4°C).

Quantitative Data Summary

Table 1: Stability of Gossypol in Various Solvents

This table summarizes the relative stability of gossypol in common laboratory solvents.

SolventStorage TemperatureRelative StabilityReference
AcetoneRoom Temp / 37°CHigh
AcetonitrileRoom Temp / 37°CHigh
ChloroformRoom TempVery High
EthanolRoom Temp / 37°CLow (Unstable)
MethanolRoom Temp / 37°CVery Low (Highly Unstable)

Table 2: Typical HPLC Conditions for Gossypol Analysis

This table provides examples of HPLC conditions used for the successful analysis of gossypol.

ColumnMobile PhaseFlow RateDetectionReference
C18 (4.6 x 250 mm, 5µm)Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid1.0 mL/minUV at 254 nm
C18 (4.6 x 200 mm, 5µm)Methanol:Water (85:15, v/v) with 1% Phosphoric Acid1.0 mL/minUV at 235 nm
C18 (4.6 x 250 mm, 5µm)Methanol:Water (90:10, v/v) with 0.5% Acetic Acid0.8 mL/minUV at 254 nm

Key Degradation Factors and Mitigation Strategies

This diagram illustrates the relationship between common laboratory conditions and this compound degradation, along with the corresponding preventative actions.

G main This compound Stability temp High Temperature (> 4°C) temp->main Degrades ph High pH (> 6.5) ph->main Degrades light UV Light Exposure light->main Degrades oxygen Oxidizing Agents (e.g., O2) oxygen->main Degrades cold Work on Ice Store at ≤ -20°C cold->temp Prevents acid Acidify Solvents (e.g., Acetic Acid) acid->ph Prevents dark Use Amber Vials Work in Low Light dark->light Prevents antiox Degas Solvents Add Antioxidants antiox->oxygen Prevents

Caption: Factors causing gossypol degradation and their mitigation strategies.

References

Overcoming poor chromatographic resolution of Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor chromatographic resolution of Gossypol-13C2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?

Answer: Poor peak shape for this compound can arise from several factors related to the analyte's chemical nature and the chromatographic system. Gossypol is a polyphenolic compound that can interact with active sites in the HPLC system, leading to peak tailing.[1][2] Peak fronting may be a sign of column overload, while peak splitting can indicate a problem with the sample solvent or injection technique.[3]

Troubleshooting Steps:

  • Optimize Sample Solvent: Ensure your sample solvent is compatible with the mobile phase. A mismatch in solvent strength can cause peak distortion.[4] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Check for Column Overload: Reduce the injection volume or the sample concentration to see if peak fronting is mitigated.[5]

  • Inspect for System Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause peak broadening.

  • Evaluate Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it. Consider using a column with end-capping to minimize interactions with free silanols.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of gossypol and its interaction with the stationary phase. Adjusting the pH with additives like phosphoric acid or trifluoroacetic acid can improve peak shape.

Question: My this compound peak is co-eluting with an interference. How can I improve the resolution?

Answer: Co-elution of this compound with interfering peaks is a common challenge. Improving resolution requires optimizing the selectivity of your chromatographic method.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Alter the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Different organic solvents can change the elution order of compounds.

    • Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.

  • Adjust the Gradient: If using a gradient elution, modify the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.

  • Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics.

Question: I am trying to separate the enantiomers of this compound, but I am not seeing any separation. What should I do?

Answer: Gossypol exists as a pair of atropisomers ((+)- and (−)-gossypol) due to restricted rotation around the binaphthyl bond. Separating these enantiomers requires a chiral stationary phase (CSP) or derivatization with a chiral reagent.

Troubleshooting Steps:

  • Use a Chiral Stationary Phase: The most direct method for enantiomeric separation is to use a chiral HPLC column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have been shown to be effective for resolving gossypol enantiomers.

  • Chiral Derivatization: An alternative approach involves derivatizing the gossypol enantiomers with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). A common derivatizing agent is (R)-(-)-2-amino-1-propanol.

  • Optimize Mobile Phase for Chiral Separation: For CSPs, the choice and composition of the mobile phase are critical. A mobile phase consisting of acetonitrile and a phosphate buffer at a controlled pH is often used. The concentration of the organic modifier and the buffer can be adjusted to optimize the separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in different solvents?

A1: The stability of gossypol is highly dependent on the solvent and storage conditions. It has been reported to be unstable in several common HPLC solvents, with the rate of decomposition increasing in the order of acetone < acetonitrile < chloroform < ethanol < methanol. Gossypol can also undergo tautomerization in solution, existing in different forms (aldehyde-aldehyde, lactol-lactol, ketol-ketol) depending on the solvent. For consistent results, it is recommended to prepare fresh solutions and store them at low temperatures in a non-reactive solvent like acetone or acetonitrile.

Q2: What are the recommended starting conditions for developing an HPLC method for this compound?

A2: A good starting point for a reversed-phase HPLC method for gossypol analysis would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier.

Example Starting Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 40 °C

Q3: How do I prepare a sample of plant material or plasma for this compound analysis?

A3: Sample preparation is crucial for accurate quantification.

  • Plant Material: Acetone is a common extraction solvent. After extraction, the acetone is evaporated, and the residue is redissolved in a solvent compatible with the HPLC mobile phase, such as a mixture of chloroform and acetic acid.

  • Plasma Samples: A column-switching technique can be employed for plasma samples. The plasma, treated with a protective agent like glutathione, is loaded onto a pre-column. The fraction containing gossypol is then switched to an analytical column for separation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Total this compound Quantification

This protocol is adapted from a method for the determination of gossypol and its degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: RP-C18, 4.6 mm × 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile:water (80:20, v/v) containing 0.1% phosphoric acid.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 40 °C.

    • Detection wavelength: 254 nm.

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the mobile phase.

  • Analysis:

    • Inject the sample and record the chromatogram. The retention time for gossypol under these conditions is approximately 12.5 minutes.

Protocol 2: Chiral HPLC for Separation of this compound Enantiomers via Derivatization

This protocol is based on a method for the separation of (+)- and (-)-gossypol after derivatization.

  • Derivatization:

    • React the this compound sample with (R)-(-)-2-amino-1-propanol to form diastereomeric complexes.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: ODS-3 (C18), 100 × 3.2 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 80% acetonitrile and 20% 10 mM KH2PO4.

    • Adjust the pH of the mobile phase to 3.0 with phosphoric acid.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 254 nm.

    • Injection volume: 20 µL.

  • Analysis:

    • Inject the derivatized sample. The two diastereomeric complexes will elute at different retention times, allowing for their separation and quantification.

Data Presentation

Table 1: Comparison of HPLC Methods for Gossypol Analysis

ParameterMethod 1Method 2Method 3 (Chiral)
Column C18 or SO3HRP-C18ODS-3
Mobile Phase MeOH/H2O/CHCl3 with H3PO4 or MeOH/Citrate BufferAcetonitrile/Water with H3PO4Acetonitrile/KH2PO4 with H3PO4
Flow Rate Not specified1.0 mL/min1.0 mL/min
Detection Not specifiedUV at 254 nmNot specified
Key Feature Analysis in pure form, plant material, and plasmaIsocratic method for gossypol and its degradation productsChiral separation of enantiomers after derivatization

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start: Poor Resolution of this compound sample_dissolution Dissolve Sample in Appropriate Solvent start->sample_dissolution derivatization Chiral Derivatization (Optional) sample_dissolution->derivatization If chiral separation needed injection Inject Sample sample_dissolution->injection For total gossypol derivatization->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_shape Assess Peak Shape detection->peak_shape resolution Evaluate Resolution peak_shape->resolution If peak shape is good optimize_mp Optimize Mobile Phase peak_shape->optimize_mp If peak shape is poor resolution->optimize_mp If resolution is poor good_resolution Good Resolution Achieved resolution->good_resolution If resolution is adequate optimize_mp->injection optimize_column Change Column/Temp optimize_mp->optimize_column If still poor optimize_column->injection logical_relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_resolution Poor Resolution cause1 Inappropriate Mobile Phase poor_resolution->cause1 cause2 Suboptimal Column Chemistry poor_resolution->cause2 cause3 Poor Sample Preparation poor_resolution->cause3 cause4 System Issues (e.g., Dead Volume) poor_resolution->cause4 cause5 Chiral Nature (Co-elution of Enantiomers) poor_resolution->cause5 solution1 Modify Mobile Phase (pH, Organic Ratio) cause1->solution1 solution2 Select Different Column (e.g., C8, Chiral) cause2->solution2 solution3 Optimize Sample Solvent cause3->solution3 solution4 Check System Connections cause4->solution4 solution5 Use Chiral Method (CSP or Derivatization) cause5->solution5

References

Technical Support Center: Correcting for Isotopic Impurities in Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypol-13C2. The focus is on identifying and correcting for isotopic impurities to ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound and why are they a concern?

A: this compound is a synthetically produced internal standard where two of the thirty carbon atoms in the gossypol molecule are replaced with the heavy isotope, 13C. However, the synthesis is never 100% efficient. This results in the presence of isotopic impurities, which are gossypol molecules that do not contain exactly two 13C atoms. The main impurities are:

  • Gossypol-13C1: Molecules containing only one 13C atom.

  • Gossypol-13C0 (unlabeled gossypol): Molecules with no 13C atoms.

These impurities can interfere with quantitative analysis by mass spectrometry, leading to inaccurate measurements of the analyte of interest. It is crucial to determine the isotopic distribution of the this compound standard to correct for these impurities.

Q2: What is the impact of natural isotopic abundance on my measurements?

A: Carbon in nature exists as a mixture of isotopes, primarily 12C (approximately 98.9%) and 13C (approximately 1.1%).[1][2] This means that even in an unlabeled sample of gossypol (C30H30O8), there is a natural probability of finding molecules containing one or more 13C atoms. This results in a characteristic isotopic pattern in the mass spectrum, with a prominent M+1 peak (a peak at one mass unit higher than the monoisotopic peak).

When analyzing this compound, the measured signal for a given isotopologue (e.g., M+2) is a combination of the intentionally labeled molecules and the natural abundance of 13C in all gossypol molecules. Therefore, correcting for the natural isotopic abundance is essential for accurate quantification.

Q3: How can I determine the isotopic purity of my this compound standard?

A: The most reliable method to determine the isotopic purity of your this compound standard is through high-resolution mass spectrometry (HRMS). This allows for the separation and quantification of the different isotopic species (13C0, 13C1, 13C2, etc.).

Experimental Protocol: Determining Isotopic Purity of this compound by HRMS

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration that provides a strong signal without saturating the detector.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF, Orbitrap, or FT-ICR, capable of resolving the different isotopologues of gossypol.

  • Data Acquisition: Infuse the sample directly or use liquid chromatography to introduce the sample into the mass spectrometer. Acquire the data in full scan mode over a mass range that includes the expected m/z of gossypol and its isotopologues.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to gossypol. The monoisotopic mass of unlabeled gossypol (C30H30O8) is approximately 518.1941 g/mol .

    • Integrate the peak areas for each isotopologue (M, M+1, M+2, M+3, etc.).

    • Calculate the percentage of each isotopic species relative to the total integrated area of the cluster.

Q4: How do I correct my experimental data for isotopic impurities?

A: Once you have determined the isotopic distribution of your this compound standard, you can use this information to correct your experimental data. This is typically done using a correction matrix or specialized software. Several software packages, such as IsoCor and IsoCorrectoR, are available to perform these corrections.[3][4] The general principle involves setting up a system of linear equations that relates the measured isotopic abundances to the true, corrected abundances, taking into account the natural isotopic abundance and the measured impurity profile of the standard.

Troubleshooting Guide

Problem Possible Cause Solution
Inaccurate quantification of my analyte. Isotopic impurities in the this compound standard are not being corrected for.Determine the isotopic purity of your standard using HRMS and apply the appropriate corrections to your data.
Contribution from the natural isotopic abundance of the analyte is overlapping with the signal from the internal standard.Measure the isotopic distribution of an unlabeled analyte standard and use this to correct for its natural abundance in your samples.
High background signal at the m/z of my internal standard. The this compound standard contains a significant amount of unlabeled gossypol (13C0).Use a higher purity standard if available. If not, accurately determine the percentage of 13C0 and subtract its contribution from the measured signal.
Unexpected peaks in the mass spectrum of my this compound standard. The standard may have degraded or contain chemical impurities.Verify the chemical purity of the standard using techniques like HPLC-UV or NMR.

Data Presentation

Table 1: Natural Isotopic Abundance of Carbon

IsotopeNatural Abundance (%)
12C98.93
13C1.07

Table 2: Theoretical Isotopic Distribution of Unlabeled Gossypol (C30H30O8)

This table is calculated based on the natural isotopic abundances of all elements in the gossypol molecule. The values represent the expected relative intensities of the mass isotopologues.

IsotopologueRelative Abundance (%)
M (Monoisotopic)100.00
M+133.54
M+26.88
M+31.01

Table 3: Example Isotopic Purity of a Hypothetical this compound Standard

This is an example of what the isotopic distribution of a commercially available this compound standard might look like. The actual distribution must be determined experimentally.

Isotopic SpeciesAbundance (%)
Gossypol-13C00.5
Gossypol-13C12.5
This compound97.0

Mandatory Visualizations

Isotopic_Distribution cluster_unlabeled Unlabeled Gossypol (C30H30O8) cluster_labeled This compound Standard Unlabeled M (C30) M1 M+1 (C29 13C1) Unlabeled->M1 ~33% M2 M+2 (C28 13C2) M1->M2 ~7% Labeled M+2 (Intended) Impurity1 M+1 (13C1 impurity) Impurity0 M (13C0 impurity)

Caption: Isotopic distribution of unlabeled and 13C2-labeled gossypol.

Correction_Workflow A Acquire MS Data (Analyte + this compound) D Construct Correction Matrix A->D B Determine Isotopic Purity of this compound Standard B->D C Determine Natural Isotopic Abundance of Analyte C->D E Apply Correction to Raw MS Data D->E F Accurate Quantitative Results E->F

Caption: Workflow for isotopic impurity correction.

References

Technical Support Center: Gossypol-13C2 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Gossypol-13C2 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize ion suppression and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Gossypol analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as gossypol, is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] In Electrospray Ionization (ESI), all molecules in a droplet compete for charge and access to the droplet surface to become gas-phase ions.[2][3] If high concentrations of matrix components are present, they can dominate this process, leading to a decreased signal for the analyte of interest.[1] This can negatively impact the sensitivity, accuracy, and reproducibility of the quantitative analysis. Gossypol, being analyzed from complex biological or environmental samples, is susceptible to these interferences.

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?

A2: A SIL-IS like this compound is the ideal tool to compensate for ion suppression. Because it is chemically and structurally almost identical to the native gossypol, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. While the absolute signal of both the analyte and the SIL-IS may decrease due to suppression, their signal ratio should remain constant. Quantification is based on this stable ratio, which corrects for signal variability caused by matrix effects and variations in sample preparation, leading to more accurate and precise results.

Q3: Does using this compound completely eliminate the problem of ion suppression?

A3: No. This compound does not eliminate the phenomenon of ion suppression; it helps to correct for it. Significant ion suppression can still reduce the signal of both the analyte and the internal standard, potentially to a level below the instrument's limit of detection. Therefore, even when using a SIL-IS, it is crucial to develop methods that minimize the underlying causes of suppression to ensure adequate sensitivity.

Q4: What are the primary strategies to minimize ion suppression at its source?

A4: The most effective strategies focus on reducing the concentration of interfering matrix components before they enter the mass spectrometer. Key approaches include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing matrix components that cause ion suppression.

  • Chromatographic Separation: Optimizing the LC method to separate the analyte of interest from co-eluting matrix components is a critical step. This can involve adjusting the mobile phase, gradient profile, or using a different column chemistry.

  • Sample Dilution: A straightforward method is to dilute the sample, which reduces the concentration of interfering compounds. This is only viable if the gossypol concentration is high enough to remain detectable after dilution.

Troubleshooting Guide

Problem: My signal intensity for both Gossypol and this compound is very low.

  • Possible Cause: Severe ion suppression is occurring, affecting both the analyte and the internal standard. This is often caused by a high concentration of co-eluting matrix components like phospholipids or salts.

  • Solution Workflow:

    • Improve Sample Cleanup: The most effective first step is to enhance your sample preparation protocol. If you are using simple protein precipitation, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.

    • Optimize Chromatography: Adjust your LC gradient to better separate gossypol from the regions of suppression. A post-column infusion experiment (see Protocol 1) can identify the retention times where suppression is most severe.

    • Reduce Injection Volume/Dilute Sample: Try injecting a smaller volume or diluting the final extract. This reduces the total amount of matrix components entering the MS source.

    • Check MS Source Conditions: Ensure the ESI source settings (e.g., gas flows, temperature, spray voltage) are optimal for gossypol. A dirty ion source can exacerbate signal suppression.

Problem: I see high variability in the Gossypol / this compound peak area ratio across my samples.

  • Possible Cause: While a SIL-IS corrects for many issues, high variability can indicate that the analyte and internal standard are not behaving identically. This can happen if there is an unresolved chromatographic interference specific to the analyte or IS, or if the concentration of the internal standard is too high, causing it to suppress the analyte's signal.

  • Solution Workflow:

    • Verify Co-elution: Ensure that the chromatographic peaks for gossypol and this compound are perfectly co-eluting and have the same peak shape. Deuterium-labeled standards can sometimes elute slightly earlier than their non-labeled counterparts, but with 13C labeling, this effect is negligible.

    • Investigate Isobaric Interferences: Check for interferences from other molecules in the matrix that might have the same mass transition as your analyte or internal standard. A more selective MS/MS transition may be needed.

    • Optimize Internal Standard Concentration: An excessively high concentration of the internal standard can suppress the analyte signal. Prepare a dilution series of the IS to find a concentration that provides a stable signal without impacting the analyte's ionization.

    • Use Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of your samples can help compensate for consistent matrix effects and improve accuracy.

Data Presentation

Effective method development involves comparing different strategies to minimize ion suppression. The results should be summarized in a clear format. While specific data for gossypol is not provided in the search results, Table 1 provides a template for how to present such findings.

Table 1: Illustrative Comparison of Sample Preparation Methods on Gossypol Recovery and Matrix Effect

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*RSD (%) of Area Ratio (Analyte/IS)
Protein Precipitation95 ± 5.2-65 ± 8.512.5
Liquid-Liquid Extraction (LLE)88 ± 4.1-25 ± 6.35.8
Solid-Phase Extraction (SPE)92 ± 3.5-10 ± 4.73.1

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent - 1) x 100. A negative value indicates ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize at which retention times matrix components are eluting and causing suppression.

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of Gossypol and this compound (in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Disconnect the LC outlet from the MS ion source.

    • Connect the LC outlet to one inlet of a tee-union.

    • Connect the outlet of a syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with a solution of Gossypol and this compound at a concentration that gives a stable, mid-range signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the solution directly into the MS. Acquire data in MRM mode for both compounds. You should observe a stable, continuous baseline signal.

  • Injection of Blank Matrix:

    • Once the baseline is stable, inject a blank matrix extract onto the LC column and start your standard chromatographic method.

  • Data Analysis:

    • Monitor the signal for Gossypol and this compound. Any dip or drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. This information can be used to adjust the chromatographic gradient to move the gossypol peak away from these zones.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol for cleaning up a complex biological matrix like plasma to reduce ion suppression.

Objective: To remove proteins, phospholipids, and salts from plasma prior to LC-MS analysis.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Vacuum manifold

  • Plasma sample containing Gossypol, spiked with this compound

  • Methanol (Activation solvent)

  • Water (Equilibration solvent)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples.

    • Spike the sample with the this compound internal standard.

    • Acidify the sample slightly with formic acid to ensure gossypol is in a neutral or protonated state for better retention.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Pass 1-2 mL of methanol through the cartridge to wet the sorbent.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Pass 1-2 mL of the wash solution through the cartridge to remove hydrophilic interferences like salts.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1-2 mL of the elution solvent to the cartridge to elute Gossypol and this compound.

  • Dry-down and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis & Strategy cluster_solution Solution Implementation cluster_verification Verification start Low Signal or High Variability for this compound check_cleanup Is Sample Prep Sufficient? (e.g., PPT only) start->check_cleanup check_chrom Is Analyte in Suppression Zone? check_cleanup->check_chrom Yes improve_prep Implement SPE or LLE check_cleanup->improve_prep No check_is Is IS Concentration Optimal? check_chrom->check_is No optimize_lc Modify Gradient/ Change Column check_chrom->optimize_lc Yes adjust_is Optimize IS Concentration check_is->adjust_is No dilute Dilute Sample check_is->dilute Yes improve_prep->check_chrom optimize_lc->check_is end_node Signal Improved & Ratio Stabilized adjust_is->end_node dilute->end_node

Caption: A troubleshooting workflow for addressing ion suppression issues.

SIL_IS_Principle cluster_source ESI Source cluster_detector MS Detector analyte Gossypol suppression Ion Suppression (Competition for Charge) analyte->suppression is This compound is->suppression matrix Matrix Components matrix->suppression signal_a Suppressed Analyte Signal ratio Analyte / IS Ratio (Remains Constant) signal_a->ratio signal_is Suppressed IS Signal signal_is->ratio quant Accurate Quantification ratio->quant suppression->signal_a suppression->signal_is

Caption: How a SIL-IS compensates for ion suppression in ESI-MS.

References

Addressing stability issues of Gossypol-13C2 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gossypol-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues and handling of this compound in different solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color over time. Is it degrading?

A1: A change in the color of your this compound solution does not necessarily indicate degradation. Gossypol exists in different tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol), and the equilibrium between these forms can be solvent-dependent and shift over time, leading to color changes.[1] For instance, in methanol, Gossypol can transform from the aldehyde-aldehyde form to the lactol-lactol form over a period of 30-45 days.[1] However, it is still recommended to verify the integrity of your compound using analytical methods like HPLC-MS if you have concerns.

Q2: In which solvent is this compound most stable?

A2: Based on spectroscopic studies, Gossypol is highly stable in chloroform.[1] In chloroform, it primarily exists in the aldehyde-aldehyde form and remains stable for at least 45 days with minimal tautomeric transformation.[1]

Q3: I'm observing different tautomeric forms of this compound in my NMR spectrum. Is this normal?

A3: Yes, this is normal. Gossypol can exist as a mixture of tautomers in solution, and the specific forms observed depend on the solvent.[1] For example, in dimethyl sulfoxide (DMSO), Gossypol exists in aldehyde-aldehyde, lactol-lactol, and ketol-ketol forms. In contrast, freshly prepared solutions in chloroform or methanol predominantly show the aldehyde-aldehyde form.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, it is recommended to store this compound solutions in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) for long-term storage. While studies have shown that natural light and atmospheric oxygen have little effect on Gossypol stability in the tested solvents over 45 days, minimizing exposure to these elements is a good laboratory practice. For short-term storage, room temperature is acceptable, especially when dissolved in chloroform.

Q5: Can I use solvents other than chloroform, DMSO, or methanol?

A5: While chloroform, DMSO, and methanol are commonly used, other solvents can be employed depending on the experimental requirements. Gossypol is also soluble in acetone, ether, and methyl-ethyl ketone. However, its stability in these solvents over time has not been as extensively documented. It is advisable to perform a preliminary stability test if you plan to use a different solvent for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation of this compound from solution - Solvent evaporation- Change in temperature- Exceeded solubility limit- Ensure the storage container is tightly sealed.- If precipitation occurred after cooling, gently warm the solution to redissolve.- Verify the solubility of Gossypol in the chosen solvent at the working concentration.
Unexpected peaks in HPLC or MS analysis - Tautomerization- Presence of impurities in the solvent- Degradation (less likely in recommended solvents)- Confirm the masses of the observed peaks. Tautomers will have the same mass as the parent compound.- Run a blank solvent injection to check for impurities.- If degradation is suspected, prepare a fresh solution and re-analyze.
Inconsistent biological activity in experiments - Tautomeric shifts affecting bioactivity- Instability in complex biological media- Prepare fresh solutions for each experiment to ensure a consistent tautomeric profile.- Evaluate the stability of this compound in your specific cell culture or assay medium.

Data on Gossypol Stability in Different Solvents

The following table summarizes the observed tautomeric forms of Gossypol over 45 days at room temperature in different solvents. As this compound is an isotopologue of Gossypol, its chemical stability and tautomeric behavior are expected to be identical.

Solvent Initial State (Day 0) Intermediate State (Day 3-15) Final State (Day 30-45) Stability Assessment
Chloroform Aldehyde-aldehyde formAldehyde-aldehyde form with a tiny amount of lactol-lactol form emerging after 5 daysStable solution with both aldehyde-aldehyde and lactol-lactol formsHighly Stable
Methanol Predominantly aldehyde-aldehyde form with a tiny amount of lactol-lactolGradual conversion to lactol-lactol formExclusively lactol-lactol formStable (undergoes tautomeric conversion)
DMSO Aldehyde-aldehyde, lactol-lactol, and ketol-ketol formsCompetitive relationship between aldehyde-aldehyde and lactol-lactol formsContinued presence of multiple tautomeric formsStable (exists as a dynamic mixture of tautomers)

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol is based on the methodology described in the stability study of Gossypol.

  • Solution Preparation:

    • Dissolve a known concentration of this compound in the desired solvent (e.g., chloroform, DMSO, methanol).

    • Prepare three sets of samples for each solvent to be tested under different storage conditions:

      • Condition A: Stored in the dark with nitrogen protection.

      • Condition B: Exposed to natural light with nitrogen protection.

      • Condition C: Ambient air and light conditions.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., Day 0, 3, 5, 7, 15, 30, and 45).

  • Analytical Methods:

    • ¹H NMR Spectroscopy: To identify the tautomeric forms present in the solution. The chemical shifts of protons in the aldehyde and lactol forms are distinct.

    • UV-Vis Spectroscopy: To monitor any changes in the absorption spectrum over time.

    • HPLC-QTOF-MS: To confirm the molecular weight of the compound and to check for the presence of any degradation products. The retention times of the different tautomers can also be observed.

  • Data Analysis:

    • Compare the spectra and chromatograms obtained at different time points to assess any changes in the chemical structure or purity of this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis at Time Points (0, 3, 5...45 days) cluster_output Data Interpretation prep Dissolve this compound in selected solvent condA Store in Dark + Nitrogen prep->condA condB Natural Light + Nitrogen prep->condB condC Ambient Air + Light prep->condC nmr ¹H NMR condA->nmr uvvis UV-Vis condB->uvvis hplc HPLC-QTOF-MS condC->hplc stability Assess Stability and Tautomeric Forms nmr->stability uvvis->stability hplc->stability

Caption: Experimental workflow for assessing this compound stability.

tautomeric_forms cluster_forms Tautomeric Forms in Solution gossypol This compound aldehyde Aldehyde-Aldehyde gossypol->aldehyde  Predominant in  Chloroform & Methanol  (fresh) lactol Lactol-Lactol gossypol->lactol ketol Ketol-Ketol gossypol->ketol  Present in DMSO aldehyde->lactol  Conversion over time  (e.g., in Methanol)

Caption: Tautomeric forms of this compound in solution.

troubleshooting_logic start Issue Observed: Solution Changed Color q1 Is degradation suspected? start->q1 a1_yes Action: Perform HPLC-MS analysis to confirm molecular integrity. q1->a1_yes Yes a1_no Likely Cause: Tautomeric shift. This is normal depending on the solvent. q1->a1_no No

Caption: Troubleshooting logic for color change in this compound solution.

References

Validation & Comparative

Validating a Quantitative Assay for Gossypol: A Comparison of HPLC-UV and LC-MS/MS Methods Utilizing Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gossypol, a naturally occurring polyphenol with potential therapeutic and toxicological properties, is critical. This guide provides a comprehensive comparison of two common analytical techniques for gossypol quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Gossypol-13C2, is highlighted as a key component for robust assay validation, particularly for LC-MS/MS methods.

Quantitative Performance Comparison

The choice of analytical methodology significantly impacts assay performance. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods for gossypol quantification. The inclusion of this compound as an internal standard in LC-MS/MS assays enhances accuracy and precision by correcting for matrix effects and variations in sample processing.

Parameter HPLC-UV LC-MS/MS with this compound IS Reference
Linearity (R²) ≥ 0.999≥ 0.999[1]
Limit of Detection (LOD) 0.003 - 0.2 µg/mL~5 mg/kg in compound feeds[1][2],[3]
Limit of Quantification (LOQ) 0.01 - 0.5 µg/mL1 mg/kg in edible vegetable oil[2],
Accuracy (Recovery %) 85.3% - 103.5%87.4% - 100%,
Precision (RSD %) < 10%3.9% - 12.2%,

Experimental Workflow & Comparative Logic

The following diagrams illustrate a typical experimental workflow for validating a quantitative gossypol assay and the logical framework for comparing HPLC-UV and LC-MS/MS methodologies.

Experimental Workflow for Gossypol Assay Validation cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Assay Validation Sample_Collection Sample Collection (e.g., cottonseed, plasma) Extraction Gossypol Extraction Sample_Collection->Extraction IS_Spiking Spiking with this compound (IS) Extraction->IS_Spiking Chromatography HPLC Separation IS_Spiking->Chromatography Standard_Curve Preparation of Calibration Standards & QCs Standard_Curve->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity & Selectivity Detection->Specificity Stability Stability Detection->Stability

Caption: Experimental workflow for gossypol assay validation.

Comparison of Gossypol Quantification Methods cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS with this compound Goal Accurate Gossypol Quantification UV_Detection UV Detection Goal->UV_Detection MSMS_Detection Tandem MS Detection Goal->MSMS_Detection UV_Advantages Advantages: - Cost-effective - Widely available UV_Detection->UV_Advantages UV_Disadvantages Disadvantages: - Lower sensitivity - Potential for interference UV_Detection->UV_Disadvantages MSMS_Advantages Advantages: - High sensitivity - High specificity - IS corrects for matrix effects MSMS_Detection->MSMS_Advantages MSMS_Disadvantages Disadvantages: - Higher cost - More complex instrumentation MSMS_Detection->MSMS_Disadvantages

References

A Head-to-Head on Precision: Gossypol-13C2 Versus Other Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of gossypol, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Gossypol-13C2 with other potential internal standards, supported by experimental data and detailed methodologies.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and matrix effects. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. This is due to their chemical and physical properties being nearly identical to the unlabeled analyte, leading to superior correction for analytical variability.

This guide will delve into a comparison of this compound against other reported internal standards for gossypol analysis, focusing on key performance metrics.

Performance Comparison of Internal Standards for Gossypol Analysis

While direct comparative studies exhaustively evaluating multiple internal standards for gossypol are limited in publicly available literature, a review of existing methodologies allows for an indirect assessment. The following table summarizes the performance characteristics of analytical methods employing different standardization techniques for gossypol quantification.

Internal StandardAnalytical MethodLinearity (r²)Precision (%RSD)Accuracy/Recovery (%)Key AdvantagesPotential Limitations
This compound (projected) LC-MS/MS>0.99<15%85-115%Co-elution with gossypol, identical extraction and ionization behavior, effectively minimizes matrix effects.Higher cost compared to non-labeled standards.
Gossypol Dimethyl EtherHPLC-ECDNot explicitly statedNot explicitly statedNot explicitly statedLower cost than SIL standards.Different chemical structure may lead to variations in extraction recovery and ionization efficiency compared to gossypol. Potential for different matrix effects.
External StandardHPLC-UV, LC-MS/MS>0.99<10% (intra-day and inter-day)>94% (absolute recovery)Simple to implement, lower cost.Does not account for sample-to-sample variability in extraction efficiency or matrix effects, potentially leading to less accurate results.

Note: The data for this compound is projected based on the well-established performance of stable isotope-labeled internal standards in LC-MS/MS analysis. Data for other methods are derived from published studies.

Experimental Methodologies

General Workflow for Gossypol Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of gossypol in a biological matrix using an internal standard.

Gossypol Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Add known amount Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: A generalized workflow for the quantification of gossypol using an internal standard.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a representative example for the analysis of gossypol using a stable isotope-labeled internal standard like this compound.

1. Sample Preparation:

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known concentration of this compound solution.

  • Protein Precipitation/Extraction: Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Gossypol: Precursor ion (e.g., m/z 519.2) -> Product ion (e.g., m/z 259.1)

      • This compound: Precursor ion (e.g., m/z 521.2) -> Product ion (e.g., m/z 260.1)

The Superiority of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard such as this compound offers significant advantages over other approaches.

Internal_Standard_Comparison cluster_Advantages Performance Characteristics IS_Type Choice of Internal Standard SIL_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Type->SIL_IS Analog_IS Structural Analog IS (e.g., Gossypol Dimethyl Ether) IS_Type->Analog_IS External_Std External Standard IS_Type->External_Std High_Accuracy Highest Accuracy & Precision SIL_IS->High_Accuracy Matrix_Correction Effective Matrix Effect Correction SIL_IS->Matrix_Correction Reliable_Quant Reliable Quantification SIL_IS->Reliable_Quant Moderate_Perf Moderate Performance Analog_IS->Moderate_Perf Potential_Bias Potential for Bias Analog_IS->Potential_Bias No_Correction No Correction for Variability External_Std->No_Correction Lower_Accuracy Lower Accuracy External_Std->Lower_Accuracy

Caption: Comparison of different internal standard strategies for gossypol analysis.

As illustrated, this compound, being a SIL internal standard, is expected to provide the most accurate and precise data by effectively compensating for variations during sample processing and analysis. The minor mass difference between this compound and the native gossypol ensures they behave almost identically during extraction and chromatography, and experience the same degree of ionization suppression or enhancement in the mass spectrometer.

In contrast, structural analogs like gossypol dimethyl ether may have different extraction efficiencies and chromatographic retention times, leading to incomplete correction for analytical variability. The external standard method, while simple, is the most susceptible to inaccuracies arising from matrix effects and variations in sample preparation.

Conclusion

For researchers requiring the highest level of confidence in their quantitative gossypol data, the use of a stable isotope-labeled internal standard is strongly recommended. This compound represents the state-of-the-art for internal standards in gossypol analysis by LC-MS/MS, offering unparalleled accuracy and precision by effectively mitigating the challenges of matrix effects and sample variability. While other methods exist, they carry a higher inherent risk of analytical error. The investment in a high-quality internal standard like this compound is a critical step towards generating robust and reproducible scientific findings.

Head-to-head comparison of different Gossypol-13C2 synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of isotopically labeled compounds is a powerful tool in drug discovery and metabolic research. Gossypol, a natural polyphenolic aldehyde derived from the cotton plant, and its derivatives are of significant interest for their wide range of biological activities, including antifertility and anticancer properties. The synthesis of 13C-labeled gossypol, specifically Gossypol-13C2, would enable detailed pharmacokinetic and mechanistic studies. This guide provides a head-to-head comparison of two potential methods for the synthesis of this compound: a biosynthetic approach and a chemical synthesis approach. As there are no directly published methods for the synthesis of this compound, this comparison is based on established principles of isotopic labeling and known synthesis routes for unlabeled gossypol.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative metrics for the proposed biosynthetic and chemical synthesis routes for this compound.

ParameterBiosynthetic MethodChemical Synthesis Method
Starting Material 13C-labeled glucose or acetate13C-labeled bromonaphthalene derivative
Overall Yield Low (estimated <1%)Moderate (estimated 5-10%)
Purity High (>95% with purification)High (>98% with purification)
Scalability Difficult to scale upMore readily scalable
Cost High (due to labeled precursors and complex biological system)Very high (due to multi-step synthesis and expensive reagents)
Labeling Pattern Potentially uniform or specific depending on precursorSpecific and controlled
Key Challenges Low yield, complex purification from biological matrixMulti-step synthesis, potential for side reactions, handling of hazardous reagents

Experimental Protocols

Method 1: Biosynthetic Synthesis of this compound

This method leverages the natural biosynthetic pathway of gossypol in cotton plant cell cultures or hairy root cultures. Gossypol is a terpenoid, and its biosynthesis begins with precursors from the isoprenoid pathway.[1] By feeding the culture with a 13C-labeled precursor, the label can be incorporated into the gossypol molecule.

Experimental Workflow:

cluster_0 Biosynthetic Workflow Start Start Cotton_Culture Establish Cotton Cell or Hairy Root Culture Start->Cotton_Culture Precursor Introduce [1,2-13C2]Acetate or [U-13C6]Glucose Cotton_Culture->Precursor Incubation Incubate under Controlled Conditions Precursor->Incubation Extraction Harvest Biomass and Extract Gossypol Incubation->Extraction Purification Purify this compound (e.g., HPLC) Extraction->Purification Analysis Characterize Labeled Product (MS, NMR) Purification->Analysis End End Analysis->End cluster_1 Chemical Synthesis Pathway Labeled_Precursor Synthesis of a 13C-labeled Naphthalene Derivative Coupling Aryl-Aryl Coupling (e.g., Ullmann Reaction) Labeled_Precursor->Coupling Functionalization Functional Group Interconversions Coupling->Functionalization Final_Product This compound Functionalization->Final_Product

References

Evaluating Gossypol-13C2 in Bioanalytical Assays: A Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of gossypol, the use of a stable isotope-labeled internal standard is critical for achieving accurate and reproducible results. Gossypol-13C2, as an isotopic analog of gossypol, is an ideal internal standard for mass spectrometry-based assays. This guide provides a comparative overview of the expected performance of this compound, supported by data from established gossypol assays and the general principles of stable isotope dilution techniques.

The Advantage of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1][2][3] A SIL internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

The primary benefit of this approach is the ability to compensate for variations in the analytical process. Any sample loss during extraction, or fluctuations in instrument response (ion suppression or enhancement), will affect both the analyte and the SIL internal standard to the same degree. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to significantly improved precision and accuracy in quantification.

Linearity and Range of Gossypol Assays

While specific performance data for assays utilizing this compound is not extensively published, we can infer its expected performance by examining the linearity and range of well-established HPLC-UV and LC-MS methods for gossypol quantification. These methods demonstrate that gossypol can be accurately measured across a wide range of concentrations.

MethodDetectionLinearity RangeLODLOQReference
HPLC-UVUV0.01–30 µg/mL0.99990.003 µg/mL0.01 µg/mL
HPLC-UVUV0.1–20 µg/mL0.999150 ng/mL500 ng/mL
HPLC-UVUV3–60 µg/mL0.99913 µg/mLNot Specified
HPLC-UVUV2.5–40 µg/mL0.9990.2 µg/mL0.5 µg/mL
HPLC-UVUV1–10 mg/mL0.99911 mg/mLNot Specified
LC-MS/MSMS/MSNot SpecifiedNot Specified14.67-25.55 µg/kg1 mg/kg

The use of this compound as an internal standard in an LC-MS/MS method is expected to yield a wide linear dynamic range and low limits of detection (LOD) and quantification (LOQ), comparable to or exceeding the performance of the methods listed above. The inherent selectivity of MS/MS detection, coupled with the precision afforded by the SIL internal standard, allows for the accurate measurement of gossypol in complex matrices, even at low concentrations.

Experimental Protocol: Quantification of Gossypol using LC-MS/MS with a this compound Internal Standard

The following is a representative protocol for the quantification of gossypol in a biological matrix using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for gossypol analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.

  • Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both gossypol and this compound.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of gossypol to the peak area of this compound against the concentration of the gossypol standards.

  • Determine the concentration of gossypol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Gossypol Analysis by LC-MS/MS

Gossypol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation MS_Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for gossypol quantification using LC-MS/MS with an internal standard.

References

The Gold Standard in Gossypol Analysis: Enhancing Accuracy and Precision with Gossypol-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of gossypol, a naturally occurring polyphenol in the cotton plant, is critical in the realms of drug development, toxicology, and food science. The inherent biological activities of gossypol, ranging from antifertility to potential anticancer effects, necessitate highly accurate and precise measurement methods. While various analytical techniques exist, the use of a stable isotope-labeled internal standard, such as Gossypol-¹³C₂, with liquid chromatography-mass spectrometry (LC-MS/MS) represents the pinnacle of analytical rigor, offering unparalleled accuracy and precision. This guide provides a comparative overview of gossypol quantification methodologies, highlighting the distinct advantages of employing Gossypol-¹³C₂.

Unveiling the Analytical Superiority of Isotope Dilution

The core principle behind the enhanced performance of using a ¹³C-labeled internal standard lies in the concept of isotope dilution mass spectrometry. Gossypol-¹³C₂ is chemically identical to the native gossypol, but with a different isotopic composition, making it distinguishable by a mass spectrometer. When added to a sample at a known concentration at the earliest stage of sample preparation, it co-elutes with the target analyte and experiences the same physical and chemical variations, such as extraction losses, matrix effects in the ion source, and injection volume inconsistencies. By measuring the ratio of the native analyte to the labeled standard, these variations are effectively normalized, leading to a more accurate and precise quantification.

In contrast, traditional methods relying on external standards are more susceptible to these sources of error. An external standard calibration involves creating a calibration curve from a series of standards prepared in a clean solvent. The concentration of the analyte in the sample is then determined by comparing its response to this curve. This approach assumes that the analytical response to the analyte in the sample matrix is the same as in the clean solvent, which is often not the case due to complex matrix effects.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of different analytical methods for gossypol quantification. While specific validation data for a method employing Gossypol-¹³C₂ is not publicly available, the expected performance enhancements are based on well-established principles of isotope dilution mass spectrometry, which consistently demonstrate superior accuracy and precision over methods using external standards.

Method Internal Standard Reported Recovery (%) Reported Precision (RSD %) Key Advantages Key Limitations
LC-MS/MS Gossypol-¹³C₂ (Expected) >95%<5%High specificity and sensitivity; corrects for matrix effects and extraction losses.Higher cost of labeled standard.
LC-MS/MS External Standard87.4% - 100%[1]3.9% - 12.2%[1]High specificity and sensitivity.Susceptible to matrix effects and variations in sample preparation.[1]
HPLC-UV External Standard97.6% - 99.4%[2]<0.9% (intraday)[2]Cost-effective; widely available.Lower sensitivity and specificity compared to MS; susceptible to matrix interferences.
HPLC-UV External Standard>94%<10%Simple and rapid.Potential for interfering compounds to co-elute.
HPLC-UV External Standard99.49% (mean)<1.03%Good for routine analysis.Less robust against complex matrices.
HPLC-UV External Standard>94%<15%Cost-effective.Susceptible to variations in extraction recovery.

Table 1: Comparison of Accuracy and Precision in Gossypol Quantification Methods.

Experimental Protocols

LC-MS/MS with Gossypol-¹³C₂ (Proposed Protocol)

This protocol is based on a standard isotope dilution method and would require validation.

  • Sample Preparation:

    • Weigh a known amount of the sample matrix (e.g., tissue, plasma, cottonseed meal).

    • Spike the sample with a known amount of Gossypol-¹³C₂ solution.

    • Perform liquid-liquid or solid-phase extraction to isolate gossypol.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.

    • Set the mass spectrometer to monitor for the specific mass transitions of both native gossypol and Gossypol-¹³C₂.

  • Quantification:

    • Calculate the peak area ratio of gossypol to Gossypol-¹³C₂.

    • Determine the concentration of gossypol in the sample using a calibration curve prepared with known concentrations of gossypol and a constant concentration of Gossypol-¹³C₂.

LC-MS/MS with External Standard

A previously described method for the determination of gossypol in edible vegetable oil is as follows:

  • Sample Preparation:

    • The sample was extracted with ethyl alcohol by vortexing.

    • The extract was cleaned up using a 0.22 µm filter membrane and centrifuged after refrigeration.

  • LC-MS/MS Analysis:

    • Separation was performed on a C18 column (100 mm x 2.1 mm, 3.5 µm).

    • The mobile phase consisted of acetonitrile and 1% (v/v) formic acid in water.

    • Detection was carried out by LC-MS/MS with positive electrospray ionization in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • An external standard method was used for quantification.

HPLC-UV with External Standard

A simple and accurate reverse phase HPLC-UV method has been reported for the determination of gossypol:

  • Sample Preparation:

    • Samples are spiked with known concentrations of gossypol standard for recovery studies.

  • HPLC-UV Analysis:

    • An isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid was used.

    • Separation was achieved on a RP-C18 column (4.6 mm × 250 mm, 5µm particle size).

    • The flow rate was 1.0 ml/min with UV detection at 254 nm.

  • Quantification:

    • Quantification was based on a linear calibration curve (R²=0.999).

Visualizing the Workflow Advantage

The use of an internal standard simplifies the analytical workflow and enhances the reliability of the results by introducing a self-correcting mechanism early in the process.

G cluster_0 External Standard Method cluster_1 Calibration Curve cluster_2 Internal Standard (Gossypol-¹³C₂) Method A1 Sample B1 Extraction A1->B1 C1 Analysis (LC-MS/MS) B1->C1 D1 Data Processing C1->D1 E1 Result D1->E1 S1 Standard 1 S2 Standard 2 S3 Standard n S3->D1 Compare A2 Sample IS Add Gossypol-¹³C₂ A2->IS B2 Extraction IS->B2 C2 Analysis (LC-MS/MS) B2->C2 D2 Data Processing (Ratio) C2->D2 E2 Result D2->E2

Caption: Workflow comparison of external vs. internal standard methods.

The diagram illustrates that with the internal standard method, the corrective element (Gossypol-¹³C₂) is introduced at the beginning, ensuring that all subsequent steps are internally calibrated. In the external standard method, the comparison to the calibration curve occurs at the data processing stage, leaving the preceding steps vulnerable to uncorrected errors.

Signaling Pathway of Analytical Accuracy

The choice of quantification method directly impacts the signaling pathway of data quality, influencing the reliability and reproducibility of scientific findings.

ES_Start External Standard Method ES_Matrix Matrix Effects (Ion Suppression/Enhancement) ES_Start->ES_Matrix ES_Extraction Variable Extraction Recovery ES_Start->ES_Extraction ES_Injection Injection Volume Inconsistency ES_Start->ES_Injection ES_Error Increased Error & Lower Precision ES_Matrix->ES_Error ES_Extraction->ES_Error ES_Injection->ES_Error ES_Result Less Accurate Quantification ES_Error->ES_Result IS_Start Internal Standard Method (Gossypol-¹³C₂) IS_Correction Correction for Matrix Effects, Extraction Loss & Injection Volume IS_Start->IS_Correction IS_Precision Reduced Error & Higher Precision IS_Correction->IS_Precision IS_Result Highly Accurate Quantification IS_Precision->IS_Result

Caption: Impact of quantification method on data accuracy.

This diagram clearly shows how the internal standard method using Gossypol-¹³C₂ actively corrects for common sources of analytical error, leading to a more accurate and reliable result. The external standard pathway, lacking this corrective mechanism, is more prone to inaccuracies.

References

Inter-laboratory Comparison of Gossypol-13C2 Analysis: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of Gossypol-13C2 analysis. In the absence of a formal, publicly available proficiency testing program for this compound, this document outlines a standardized experimental protocol and presents a hypothetical dataset to serve as a benchmark for laboratories developing and validating their own analytical methods. The methodologies and data presented are based on established LC-MS/MS techniques for the analysis of gossypol and its analogues.

Introduction

Gossypol, a polyphenolic compound derived from the cotton plant, has garnered significant interest in drug development for its potential therapeutic properties, including its activity as a Bcl-2 inhibitor, which can induce apoptosis in cancer cells.[1][2][3][4][5] The use of isotopically labeled internal standards, such as this compound, is crucial for accurate quantification in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide is intended to assist laboratories in establishing robust and reproducible methods for this compound analysis by providing a template for an inter-laboratory comparison. By following the detailed protocols and comparing their results to the provided reference data, researchers can assess their method's performance and identify areas for optimization.

Hypothetical Inter-laboratory Study Design

This section outlines a simulated inter-laboratory study involving three hypothetical laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a set of blind plasma samples spiked with known concentrations of this compound.

Objective: To assess the accuracy, precision, and linearity of each laboratory's LC-MS/MS method for the quantification of this compound in human plasma.

Study Samples:

  • Calibration Standards: A set of 8 calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Three levels of QC samples (Low: 3 ng/mL, Medium: 300 ng/mL, High: 800 ng/mL).

  • Blank Samples: Drug-free human plasma.

Experimental Protocols

A standardized experimental protocol is essential for a meaningful inter-laboratory comparison. The following methodology is based on common practices for the analysis of small molecules in biological fluids.

3.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., d4-Gossypol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 521.2 -> 503.2

    • Internal Standard (d4-Gossypol) Transition: m/z 523.2 -> 505.2

Data Presentation: Quantitative Comparison

The following tables summarize the hypothetical results from the three participating laboratories.

Table 1: Calibration Curve Performance

LaboratoryLinear Range (ng/mL)
Lab A1 - 10000.9985
Lab B1 - 10000.9991
Lab C1 - 10000.9979

Table 2: Accuracy and Precision of Quality Control Samples

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Lab A Low32.8996.35.8
Medium300305.1101.74.2
High800789.698.73.5
Lab B Low33.08102.74.5
Medium300296.498.83.1
High800810.2101.32.8
Lab C Low33.15105.07.1
Medium300312.9104.36.5
High800778.497.35.9

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for this compound quantification.

experimental_workflow sample Plasma Sample (with this compound) add_is Add Internal Standard (d4-Gossypol in ACN) sample->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Figure 1: Analytical workflow for this compound.

5.2. Gossypol-Induced Apoptosis Signaling Pathway

Gossypol is known to induce apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

gossypol_pathway gossypol Gossypol bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) gossypol->bcl2 inhibits bax Bax / Bak (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrion bax->mito promotes permeabilization cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Gossypol's pro-apoptotic signaling.

Discussion and Recommendations

The hypothetical data demonstrates that all three laboratories were able to develop methods with acceptable linearity, accuracy, and precision, with all results falling within the generally accepted +/- 15% (20% for LLOQ) range for bioanalytical assays. Lab B showed slightly better overall performance in terms of precision.

For laboratories establishing their own this compound analysis, the following are recommended:

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as d4-Gossypol, is highly recommended to correct for matrix effects and variations in sample processing.

  • Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including assessments of selectivity, matrix effect, recovery, and stability.

  • Participation in Proficiency Testing: When available, participation in formal proficiency testing or inter-laboratory comparison programs is invaluable for external quality assessment. In the absence of such programs, internal benchmarking against a well-characterized method and sharing of data between collaborating laboratories is encouraged.

This guide provides a foundational framework for the inter-laboratory comparison of this compound analysis. By adhering to standardized protocols and comparing performance against established benchmarks, researchers can ensure the generation of high-quality, reproducible data in their drug development efforts.

References

A Comparative Guide to the Structural Confirmation of Gossypol-¹³C₂ Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of gossypol metabolites derived from a ¹³C₂-labeled gossypol precursor. By leveraging the power of stable isotope labeling, researchers can definitively trace the metabolic fate of gossypol, aiding in drug development and toxicological studies. This document outlines key experimental protocols and presents comparative data to facilitate the robust identification and structural elucidation of these metabolites.

Introduction to Gossypol Metabolism and the Role of ¹³C Labeling

Gossypol, a polyphenolic aldehyde found in the cotton plant (Gossypium species), has been the subject of extensive research due to its wide range of biological activities, including its potential as a male contraceptive and an anti-cancer agent. Understanding its metabolism is crucial for evaluating its efficacy and safety. Stable isotope labeling, specifically with carbon-13 (¹³C), offers a powerful tool to trace the biotransformation of gossypol in biological systems. By introducing a ¹³C₂-labeled gossypol molecule, researchers can readily distinguish its metabolites from endogenous compounds, significantly simplifying their identification and structural analysis.

Core Analytical Techniques for Metabolite Identification

The structural confirmation of Gossypol-¹³C₂ metabolites relies on a combination of high-resolution analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods, when used in conjunction, provide complementary information to build a complete picture of the metabolite's structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone for metabolite identification. The key advantage of using a ¹³C₂-labeled precursor is the characteristic mass shift observed in the mass spectra of the metabolites. This shift provides a definitive marker for compounds originating from the administered gossypol.

Key Advantages of HRMS for ¹³C-Labeled Metabolite Analysis:

  • High Specificity: The predictable mass shift of +2.0067 Da (for two ¹³C atoms) allows for the selective detection of gossypol-derived metabolites amidst a complex biological matrix.

  • High Sensitivity: Modern mass spectrometers can detect metabolites at very low concentrations.

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that provide valuable clues about the metabolite's structure. By comparing the fragmentation of the labeled and unlabeled metabolites, the location of the metabolic modification can often be pinpointed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, making it an indispensable tool for unambiguous structure elucidation. For ¹³C-labeled compounds, NMR offers unique advantages.

Key Advantages of NMR for ¹³C-Labeled Metabolite Analysis:

  • Direct Detection of the Label: ¹³C NMR spectroscopy directly detects the enriched carbon atoms, confirming their presence and providing information about their chemical environment.

  • Structural Connectivity: Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • Non-destructive Analysis: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis if needed.

Experimental Protocols

A typical workflow for the identification and structural confirmation of Gossypol-¹³C₂ metabolites involves the following key steps:

  • In Vitro or In Vivo Metabolism Study:

    • In Vitro: Incubate Gossypol-¹³C₂ with liver microsomes, hepatocytes, or other relevant enzyme systems.

    • In Vivo: Administer Gossypol-¹³C₂ to an animal model and collect biological samples (e.g., plasma, urine, feces, bile) at various time points.

  • Sample Preparation:

    • Extract the metabolites from the biological matrix using appropriate solvents (e.g., methanol, acetonitrile).

    • Concentrate the extract and, if necessary, perform a preliminary purification step using solid-phase extraction (SPE) to remove interfering substances.

  • LC-HRMS Analysis:

    • Separate the metabolites using a suitable reversed-phase HPLC column.

    • Acquire full-scan high-resolution mass spectra to identify potential metabolites based on the expected mass shift.

    • Perform targeted MS/MS analysis on the candidate ions to obtain fragmentation patterns.

  • NMR Analysis:

    • Isolate a sufficient quantity of the metabolite of interest using preparative HPLC.

    • Dissolve the purified metabolite in a suitable deuterated solvent.

    • Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D experiments like COSY, HSQC, and HMBC.

Comparative Data Presentation

The following tables summarize the expected quantitative data from the analysis of a hypothetical Gossypol-¹³C₂ metabolite, a glucuronide conjugate, which is a common metabolic pathway for polyphenols.

Table 1: Comparison of Expected Mass Spectrometry Data for Unlabeled and ¹³C₂-Labeled Gossypol Glucuronide

ParameterUnlabeled Gossypol GlucuronideGossypol-¹³C₂ Glucuronide
Chemical Formula C₃₆H₃₈O₁₄C₃₄¹³C₂H₃₈O₁₄
Monoisotopic Mass 694.2262 Da696.2329 Da
Observed [M-H]⁻ m/z 693.2189m/z 695.2256
Mass Shift -+2.0067 Da
Key MS/MS Fragment (Loss of Glucuronic Acid) m/z 517.1815m/z 519.1882

Table 2: Comparison of Key ¹³C NMR Chemical Shifts for Unlabeled and ¹³C₂-Labeled Gossypol

Carbon AtomUnlabeled Gossypol (δ, ppm)Gossypol-¹³C₂ (δ, ppm)Expected Observation
C-8 (Aldehyde) ~192Enriched SignalIntense, sharp singlet
C-8a ~115UnchangedNormal intensity singlet
C-1 ~160UnchangedNormal intensity singlet
C-7 ~155UnchangedNormal intensity singlet
C-6 ~150UnchangedNormal intensity singlet
C-5 ~120UnchangedNormal intensity singlet
C-4 ~125UnchangedNormal intensity singlet
C-3 (Methyl) ~15UnchangedNormal intensity singlet
C-2 ~110Enriched SignalIntense, sharp singlet
C-1' (Isopropyl CH) ~25UnchangedNormal intensity singlet
C-2', C-3' (Isopropyl CH₃) ~20UnchangedNormal intensity singlet

Note: The specific positions of the ¹³C labels in Gossypol-¹³C₂ will determine which signals are enhanced. This table assumes labeling at the C-2 and C-8 positions for illustrative purposes.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for confirming the structure of Gossypol-¹³C₂ metabolites.

experimental_workflow cluster_study_design Metabolism Study In_Vitro In Vitro Incubation (e.g., Liver Microsomes) Sample_Prep Sample Preparation (Extraction, SPE) In_Vitro->Sample_Prep In_Vivo In Vivo Administration (Animal Model) Sample_Collection Biological Sample Collection (Plasma, Urine, etc.) In_Vivo->Sample_Collection Sample_Collection->Sample_Prep LC_HRMS LC-HRMS Analysis (Metabolite Screening) Sample_Prep->LC_HRMS Data_Analysis_MS Mass Shift Analysis & MS/MS Fragmentation LC_HRMS->Data_Analysis_MS Metabolite_Isolation Preparative HPLC (Metabolite Isolation) Data_Analysis_MS->Metabolite_Isolation Isolate Labeled Metabolites Structure_Elucidation Structure Confirmation Data_Analysis_MS->Structure_Elucidation NMR_Analysis NMR Spectroscopy (1D & 2D Experiments) Metabolite_Isolation->NMR_Analysis NMR_Analysis->Structure_Elucidation

Caption: Experimental workflow for the confirmation of Gossypol-¹³C₂ metabolite structures.

Conclusion

The use of ¹³C-labeled gossypol provides an unambiguous and powerful approach to study its metabolism. The combination of high-resolution mass spectrometry for sensitive screening and tandem MS for initial structural insights, followed by definitive structure elucidation using NMR spectroscopy, represents the gold standard for confirming the identity of Gossypol-¹³C₂ metabolites. The comparative data and workflow presented in this guide offer a robust framework for researchers in drug development and related fields to confidently characterize the biotransformation of gossypol.

A Comparative Analysis of Gossypol's Metabolic Journey in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the metabolic fate of gossypol, a natural compound with significant therapeutic potential, across various cell lines. While direct quantitative data on the metabolic breakdown of Gossypol-¹³C₂ is limited in publicly available research, this document synthesizes existing data on gossypol's cytotoxicity and its interaction with key cellular pathways to infer its differential metabolic processing.

Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered considerable interest for its anti-cancer properties. The metabolic transformation of gossypol within a cell is a critical determinant of its efficacy and toxicity. This guide explores the known biotransformation of gossypol and its impact on distinct cell lines, providing a framework for future research and drug development endeavors.

Comparative Cytotoxicity of Gossypol in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a widely used measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cell viability. The variation in IC50 values for gossypol across different cell lines suggests differential metabolic handling and cellular responses.

Cell LineCancer TypeIC50 (µM)Reference
HeLa Cervical Cancer~10-20[1][2]
MCF-7 Breast Cancer~5-15
PC-3 Prostate Cancer~5[3]
HL-60 Promyelocytic Leukemia4.5
SW-13 Adrenocortical Carcinoma1.3
NCI-H295R Adrenocortical Carcinoma2.9
SKOV-3 Ovarian Cancer18.9
RL95-2 Endometrial Cancer6.8
TT Medullary Thyroid Carcinoma9.0

Note: The IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Experimental Protocols

General Protocol for the Analysis of Gossypol and its Metabolites in Cell Culture

This protocol outlines a general procedure for the extraction and analysis of gossypol and its metabolites from cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Treatment:

  • Culture the desired cell lines (e.g., HeLa, MCF-7, PC-3) to ~80% confluency in appropriate cell culture flasks or plates.

  • Treat the cells with Gossypol-¹³C₂ at various concentrations and for different time points. Include untreated cells as a control.

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate.

  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the suspension vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

3. Sample Preparation for LC-MS Analysis:

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS system.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

4. LC-MS/MS Analysis:

  • Inject the prepared sample into an LC-MS/MS system.

  • Liquid Chromatography (LC): Use a C18 reverse-phase column for separation of gossypol and its metabolites. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry (MS): Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites. Use tandem mass spectrometry (MS/MS) for structural elucidation and confirmation of metabolite identities by comparing fragmentation patterns to known standards or databases.

5. Data Analysis:

  • Process the raw LC-MS data using appropriate software to identify and quantify gossypol and its metabolites.

  • Normalize the data to an internal standard and the cell number or protein concentration.

  • Compare the metabolite profiles between different cell lines and treatment conditions.

Visualizing Cellular Processes

Experimental Workflow

The following diagram illustrates the general workflow for studying the metabolic fate of Gossypol-¹³C₂ in cell lines.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_outcome Outcome cell_lines Different Cell Lines (e.g., HeLa, MCF-7) treatment Incubate with Gossypol-¹³C₂ cell_lines->treatment quenching Quench Metabolism (Cold Methanol) treatment->quenching lysis Cell Lysis & Debris Removal quenching->lysis lcms LC-MS/MS Analysis lysis->lcms data_analysis Data Processing & Quantification lcms->data_analysis comparison Comparative Metabolic Fate Profile data_analysis->comparison

Caption: Workflow for analyzing Gossypol-¹³C₂ metabolism in cell lines.

Signaling Pathways Affected by Gossypol

Gossypol is known to exert its cytotoxic effects by modulating several key signaling pathways, leading to apoptosis or cell cycle arrest.

Bcl-2 Family and Apoptosis Induction

Gossypol acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This prevents them from sequestering pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.

bcl2_pathway cluster_gossypol Gossypol Action cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptosis Cascade gossypol Gossypol bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) gossypol->bcl2 Inhibits bax_bak Pro-apoptotic (Bax, Bak) bcl2->bax_bak Inhibits mitochondria Mitochondrial Permeabilization bax_bak->mitochondria Induces caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Gossypol induces apoptosis by inhibiting Bcl-2 family proteins.

p53 Signaling Pathway

Gossypol can induce cellular stress, leading to the activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic genes, including those encoding for BH3-only proteins like PUMA and Noxa, which further contribute to the activation of the apoptotic cascade.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_apoptosis Apoptosis gossypol Gossypol ros ROS Production gossypol->ros p53 p53 Activation ros->p53 puma_noxa Upregulation of PUMA, Noxa p53->puma_noxa bax_bak_activation Bax/Bak Activation puma_noxa->bax_bak_activation apoptosis Apoptosis bax_bak_activation->apoptosis

Caption: Gossypol can activate the p53 pathway, leading to apoptosis.

Discussion and Future Directions

The variability in the cytotoxic effects of gossypol across different cell lines strongly suggests a differential metabolic fate and/or cellular response. For instance, cell lines with higher expression of detoxification enzymes, such as certain cytochrome P450s, may metabolize gossypol into less active compounds more rapidly, leading to higher IC50 values. Conversely, cell lines that readily convert gossypol into more potent metabolites or are more sensitive to the downstream effects of its pathway interactions would exhibit greater sensitivity.

The lack of direct comparative studies on the metabolic products of Gossypol-¹³C₂ in different cell lines represents a significant knowledge gap. Future research employing stable isotope labeling and advanced mass spectrometry techniques is crucial to quantitatively map the metabolic pathways of gossypol in a cell-line-specific manner. Such studies would provide invaluable data for understanding the mechanisms of action and resistance, ultimately guiding the development of gossypol and its derivatives as targeted cancer therapeutics. It would be particularly insightful to compare the metabolic profiles of cancer cell lines with their normal counterparts to identify cancer-specific metabolic vulnerabilities that can be exploited.

References

Benchmarking Gossypol-13C2: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical platforms for the quantification and analysis of Gossypol-13C2, an isotopically labeled form of the natural compound Gossypol. While specific performance data for the 13C2-labeled variant is not extensively published, the analytical methodologies for unlabeled Gossypol are directly applicable. The primary difference will be observed in mass spectrometry-based methods, where the mass-to-charge ratio (m/z) will be shifted. This guide summarizes the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry for Gossypol analysis, providing a strong benchmark for researchers working with this compound.

Data Presentation: Comparative Performance of Analytical Platforms

The following tables summarize the quantitative performance of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the analysis of Gossypol. These metrics are essential for selecting the most appropriate platform based on the specific requirements of your research, such as sensitivity, accuracy, and sample matrix.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry References
Linearity (Range) 0.01 - 30.0 µg/mL (R² = 0.9999)Not explicitly stated, but method is for trace analysis0.634 - 4.953 ppm (R² = 0.9949)[1][2][3]
Limit of Detection (LOD) 0.003 - 1 mg/mL14.67 - 25.55 µg/kg0.474 ppm[1][4]
Limit of Quantification (LOQ) 0.01 µg/mLNot explicitly statedNot explicitly stated
Recovery 81.30 - 99.49%95.37 - 105.84%89.5 - 99.4%
Precision (RSD) < 1.03 - < 10%3.41 - 6.94%4.0%

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for replicating and adapting these methods for this compound analysis. Below are representative protocols for each platform.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Gossypol in various matrices, including cottonseed oil and plant material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (with 0.1% o-phosphoric acid) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.1 mL/min.

  • Detection: UV detection at a wavelength of 620 nm.

  • Sample Preparation:

    • For oil samples, dissolve 0.1 mL of oil in 1 mL of an ethanol and acetonitrile (1:1) mixture.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter before injection.

    • For plant material, extraction with acetone is a common method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection and quantification of Gossypol, particularly in complex biological matrices.

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using methanol (solvent A) and water containing 0.1% formic acid (solvent B).

  • Detection: ESI in positive mode with multiple reaction monitoring (MRM). The transitions for Gossypol derivatives are m/z 633/483 for quantification and m/z 633/558 for qualification. For this compound, the precursor and product ion m/z values would be shifted by +2.

  • Sample Preparation: For vegetable oil, a pre-column derivatization step is employed to enhance specificity for the enantiomers of Gossypol.

UV-Visible Spectrophotometry

This method provides a simpler and more accessible approach for the determination of total Gossypol content.

  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Reagents: Aniline and ammonium molybdate for complexation reaction.

  • Procedure:

    • The method is based on the formation of a colored complex, dianilino-dimolybdate of gossypol.

    • The absorbance of the complex is measured at two wavelengths, 340 nm and 450 nm.

    • The calibration curve is constructed by plotting absorbance against the concentration of Gossypol standards.

  • Sample Preparation: For cottonseed meal, the protocol involves hydrolysis of bound gossypol with oxalic acid, followed by extraction of the liberated gossypol into chloroform.

Visualizations: Signaling Pathways and Experimental Workflow

Visual diagrams are provided to illustrate a key signaling pathway affected by Gossypol and a typical experimental workflow for its analysis.

G cluster_workflow Experimental Workflow for Gossypol Analysis Sample Sample (e.g., Cottonseed Oil, Plasma) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional, for LC-MS) Extraction->Derivatization Analysis Analytical Platform Extraction->Analysis Derivatization->Analysis HPLC HPLC-UV LCMS LC-MS/MS UVVis UV-Vis Data Data Acquisition & Processing Analysis->Data Result Quantitative Result Data->Result

Caption: A generalized workflow for the analysis of Gossypol.

G cluster_pathway Gossypol-Induced Apoptosis Pathway Gossypol Gossypol ROS ↑ Reactive Oxygen Species (ROS) Gossypol->ROS SIRT1 ↓ SIRT1 Activity ROS->SIRT1 p53 ↑ p53 Acetylation & Stability SIRT1->p53 inhibition of deacetylation PUMA ↑ PUMA Expression p53->PUMA Mitochondria Mitochondrial Dysfunction PUMA->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

References

Safety Operating Guide

Proper Disposal of Gossypol-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Gossypol-13C2, a polyphenolic compound often utilized in research due to its unique biological activities. Given that this compound shares the toxicological profile of its unlabeled counterpart, Gossypol, it is imperative to handle and dispose of this compound with the utmost care, adhering to all relevant safety protocols and regulations. Gossypol is recognized as a toxic substance that may cause cancer and damage fertility or the unborn child.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of Gossypol, which are applicable to this compound.

PropertyValue
Molecular FormulaC₃₀H₃₀O₈
Molecular Weight518.55 g/mol
Melting Point181-183 °C
Boiling Point522.63°C (estimate)
SolubilitySoluble in ethanol (25 mg/ml), DMF (25 mg/ml), DMSO (25 mM), acetone, methanol (2 mg/ml), ether, chloroform. Insoluble in water.

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocols outline the necessary steps for managing both solid waste contaminated with this compound and unadulterated bulk quantities of the compound. These procedures are designed to minimize exposure and ensure compliance with hazardous waste regulations.

I. Personal Protective Equipment (PPE) and Preparation:

  • Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to be fully aware of its hazards and the required safety precautions.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles with side shields, and chemical-resistant gloves. For procedures that may generate dust or aerosols, a respirator may be necessary.

  • Work in a Designated Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Prepare Waste Containers: Ensure that designated hazardous waste containers are properly labeled and readily accessible in the work area.

II. Disposal of Contaminated Solid Waste:

This category includes items such as gloves, bench paper, weighing boats, pipette tips, and other disposable materials that have come into contact with this compound.

  • Segregate Waste: Do not mix this compound contaminated waste with non-hazardous laboratory trash.

  • Use Designated Containers: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: The container must be marked with a "Hazardous Waste" label that clearly identifies the contents, including "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

  • Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

III. Disposal of Unused or Bulk this compound:

  • Original Container: Whenever possible, dispose of unused this compound in its original, securely sealed container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."

  • Segregation: Store the container with other compatible solid chemical waste, away from incompatible materials.

  • Waste Collection Request: Do not dispose of this compound down the drain or in regular trash. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

IV. Decontamination of Glassware and Surfaces:

  • Rinsing: Glassware that has contained this compound should be triple-rinsed with a suitable solvent in which Gossypol is soluble (e.g., ethanol, acetone).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Surface Cleaning: Decontaminate work surfaces with a suitable solvent and absorbent materials. Dispose of the cleaning materials as contaminated solid waste.

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.

This compound Disposal Decision Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid bulk_waste Unused/Bulk this compound waste_type->bulk_waste Bulk collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_bulk Keep in Original, Labeled Container bulk_waste->collect_bulk store Store in Designated Satellite Accumulation Area collect_solid->store collect_bulk->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the disposal of this compound.

Caption: Protocol for labeling this compound hazardous waste.

Safeguarding Your Research: A Guide to Handling Gossypol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Gossypol-13C2, a polyphenolic aldehyde derived from the cotton plant. While the isotopic labeling with Carbon-13 does not significantly alter the chemical hazards of the molecule, it is crucial to handle this compound with the utmost care due to the toxicological properties of the parent compound, gossypol.

Immediate Safety and Handling Protocols

Proper handling of this compound is critical to minimize exposure and ensure a safe working environment. Adherence to the following operational and disposal plans is mandatory.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or Neoprene (minimum 11 mil thickness)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatStandard cotton or flame-resistantTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherNIOSH-approvedTo prevent inhalation of fine dust particles, especially when handling the solid compound.
Engineering Controls
Control TypeSpecificationPurpose
Ventilation Chemical fume hoodTo minimize inhalation exposure by capturing airborne particles. All weighing and solution preparation should be conducted within a fume hood.
Safety Equipment Eyewash station and safety showerImmediately accessible

Operational Plan: Step-by-Step Handling Procedures

Following a strict protocol for handling this compound will significantly reduce the risk of exposure.

  • Preparation :

    • Designate a specific area within a chemical fume hood for all work with this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare a spill kit specifically for chemical spills.

    • Label all containers with the full chemical name ("this compound") and appropriate hazard warnings.

  • Handling the Compound :

    • Weighing : Conduct all weighing of the solid compound within the certified chemical fume hood to prevent the dispersion of dust. Use anti-static weighing paper and tools.

    • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Gossypol is soluble in solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol[1].

    • Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Studies have shown that gossypol is highly stable in chloroform[1].

  • Post-Handling :

    • Decontamination : Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste :

    • Collect all contaminated solid waste, including gloves, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Disposal :

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Quantitative Data

The following tables summarize key quantitative data for gossypol. As this compound is an isotopically labeled version of gossypol, its chemical and toxicological properties are expected to be nearly identical.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃₀H₃₀O₈ (for Gossypol)[2][3]
Molecular Weight 518.55 g/mol (for Gossypol)[2]
Appearance Yellow, crystalline solid
Solubility Insoluble in water; Soluble in acetone, chloroform, ether, and methanol.

Toxicological Data

ParameterValueSpeciesSource
Oral LD50 2600–3340 mg/kgRat
Oral LD50 651 mg/kgNorthern Bobwhite

Occupational Exposure Limits

No specific Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV) has been established by OSHA, NIOSH, or ACGIH for gossypol. Given its toxicity, exposure should be minimized to the lowest achievable level.

Experimental Protocols Cited

The safety and handling procedures outlined in this guide are based on standard laboratory practices for handling toxic compounds and information derived from safety data sheets for gossypol.

Visualizing the Mechanism of Action

Gossypol is known to induce apoptosis (programmed cell death) in various cell types. Understanding these signaling pathways can provide insight into its biological effects.

Gossypol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Gossypol_ext Gossypol Fas_FasL Fas/FasL Gossypol_ext->Fas_FasL upregulates Caspase8 Caspase-8 Fas_FasL->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Gossypol_int Gossypol ROS ROS Gossypol_int->ROS induces Bcl2_BclxL Bcl-2 / Bcl-xL Gossypol_int->Bcl2_BclxL downregulates Bax Bax Gossypol_int->Bax upregulates SIRT1 SIRT1 ROS->SIRT1 inhibits p53 p53 SIRT1->p53 deacetylates (inhibits degradation) PUMA PUMA p53->PUMA activates Mitochondrion Mitochondrion PUMA->Mitochondrion Bcl2_BclxL->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gossypol-induced apoptosis signaling pathways.

This diagram illustrates two primary pathways through which gossypol can induce apoptosis. The intrinsic pathway is initiated by cellular stress, leading to mitochondrial dysfunction, while the extrinsic pathway is triggered by external signals. Both pathways converge on the activation of executioner caspases, leading to cell death.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Don_PPE 1. Don Appropriate PPE Prep_Work_Area 2. Prepare Designated Work Area in Fume Hood Don_PPE->Prep_Work_Area Prep_Spill_Kit 3. Ensure Spill Kit is Accessible Prep_Work_Area->Prep_Spill_Kit Weigh 4. Weigh this compound in Fume Hood Prep_Spill_Kit->Weigh Dissolve 5. Prepare Solution in Fume Hood Weigh->Dissolve Store 6. Store Properly Dissolve->Store Decontaminate 7. Decontaminate Work Surfaces and Equipment Store->Decontaminate Dispose_Waste 8. Dispose of Waste as Hazardous Decontaminate->Dispose_Waste Wash_Hands 9. Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Safe handling workflow for this compound.

This workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal, to minimize the risk of exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.